beta-Amyloid (31-35)
Description
BenchChem offers high-quality beta-Amyloid (31-35) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (31-35) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGLWRNBGRYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance and Challenges of Synthesizing Aβ(31-35)
An In-Depth Technical Guide to the Synthesis and Purification of β-Amyloid (31-35) Peptide
The β-Amyloid (Aβ) peptide is a central figure in the pathology of Alzheimer's disease, with its aggregation into oligomers and fibrils being a primary hallmark of the condition.[1][2] The specific fragment Aβ(31-35), with the sequence H₂N-Ile-Ile-Gly-Leu-Met-COOH, represents the shortest segment of the full-length peptide that retains significant neurotoxic activity.[3] Its importance in research lies in its use as a model system to study the fundamental mechanisms of Aβ aggregation, neurotoxicity, and to screen for potential therapeutic inhibitors.
However, the synthesis of Aβ(31-35) is not without its challenges. The sequence is highly hydrophobic due to the presence of two isoleucine residues and one leucine residue, which can lead to poor solubility and aggregation during synthesis.[4][5] Furthermore, the C-terminal methionine (Met) residue is highly susceptible to oxidation during the final cleavage step, which can compromise the biological activity of the peptide.[2][6][7]
This guide provides a comprehensive, field-proven methodology for the successful synthesis, purification, and characterization of Aβ(31-35), focusing on the chemical rationale behind each procedural choice to ensure the highest probability of obtaining a pure, biologically active product.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of Aβ(31-35)
The backbone of modern peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) methodology, which builds the peptide chain from the C-terminus to the N-terminus while it is anchored to a solid polymer support (resin).[8] For Aβ(31-35), the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the preferred approach due to its milder deprotection conditions compared to the Boc/Bzl strategy.[9]
The Chemistry of Fmoc SPPS
The synthesis is a cyclical process involving two key steps:
-
Fmoc Deprotection: The Nα-Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[4]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the free amine on the growing peptide chain to form a new peptide bond.
This cycle is repeated for each amino acid in the sequence.
Experimental Workflow: SPPS of Aβ(31-35)
The workflow diagram below illustrates the cyclical nature of the Fmoc SPPS protocol.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle.
Detailed Synthesis Protocol
This protocol is designed for a standard automated peptide synthesizer.
| Step | Action | Reagents & Conditions | Rationale & Key Insights |
| 1. Resin Selection & Loading | Start with the C-terminal amino acid pre-loaded onto the resin. | Resin: Fmoc-Met-Wang resin. | The Wang resin is selected to yield a peptide with a free carboxylic acid at the C-terminus upon cleavage. |
| 2. Swelling | Swell the resin. | DMF, 30 minutes. | Proper swelling is crucial for ensuring that all reactive sites within the polymer matrix are accessible to reagents. |
| 3. First Deprotection | Remove the Fmoc group from Methionine. | 20% Piperidine in DMF, 2 x 10 min. | This exposes the N-terminal amine of Met, making it ready to couple with Leucine. |
| 4. Washing | Remove residual piperidine and byproducts. | 5 x DMF washes. | Thorough washing is critical to prevent neutralization of the subsequent coupling reagents. |
| 5. Coupling: Leucine | Couple Fmoc-Leu-OH. | 4 eq. Fmoc-Leu-OH, 3.9 eq. HBTU, 8 eq. DIPEA in DMF. 45 min reaction. | HBTU is a highly efficient coupling reagent that minimizes the risk of racemization. DIPEA is a non-nucleophilic base required to activate the reaction. |
| 6. Washing | Remove excess reagents. | 5 x DMF washes. | Prepares the resin for the next deprotection cycle. |
| 7. Repeat Cycles | Repeat steps 3-6 for the remaining amino acids in order: Glycine, Isoleucine, Isoleucine. | Fmoc-Gly-OH, Fmoc-Ile-OH. | The hydrophobic nature of Isoleucine can sometimes lead to incomplete coupling. Using a double coupling strategy for these residues is a prudent choice to maximize yield. |
| 8. Final Wash & Dry | Prepare the peptidyl-resin for cleavage. | DMF washes, followed by Dichloromethane (DCM) washes, then dry under vacuum. | DCM is used to shrink the resin and remove DMF before drying. |
Part 2: Cleavage and Deprotection: Protecting Methionine
The final step of SPPS is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups. This is accomplished with a strong acid, typically trifluoroacetic acid (TFA). However, for methionine-containing peptides, standard TFA cocktails can cause significant oxidation of the thioether side chain to methionine sulfoxide (Met(O)), yielding a +16 Da mass impurity.[7]
The Problem: Methionine Oxidation
During acidolysis, reactive carbocations are generated from the cleavage of tBu-based protecting groups. These species can be scavenged, but oxidizing species can still be present, readily attacking the electron-rich sulfur atom of methionine.
The Solution: A Scavenger-Rich Cocktail
To prevent this, a specialized cleavage cocktail containing reducing agents and scavengers is mandatory. Reagent H was specifically developed to minimize methionine oxidation.[6][10][11]
| Reagent | Reagent H Composition | Purpose |
| Trifluoroacetic Acid (TFA) | ~81% | Strong acid for cleavage and deprotection. |
| Phenol | 5% | Carbocation scavenger. |
| Thioanisole | 5% | Carbocation scavenger, helps prevent Met S-alkylation. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Potent scavenger and reducing agent. |
| Water | 3% | Scavenger, facilitates removal of some protecting groups. |
| Dimethylsulfide (DMS) | 2% | Reduces any Met(O) that may form.[12] |
| Ammonium Iodide (NH₄I) | 1.5% (w/w) | Acts as a reducing agent to prevent oxidation.[6][10] |
Studies have shown that standard cocktails can result in 15% to 55% methionine sulfoxide, whereas Reagent H can yield crude peptides with no detectable oxidation.[6][7][10]
Cleavage Protocol
-
Place the dried peptidyl-resin (~0.1 mmol) in a reaction vessel.
-
Add 10 mL of ice-cold Reagent H.
-
Stir the mixture at room temperature for 3-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube filled with cold diethyl ether.
-
Centrifuge the mixture (3000 x g, 10 min), discard the supernatant, and wash the peptide pellet twice more with cold ether.
-
Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Part 3: Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide contains the desired product along with deletion sequences and other impurities from the synthesis. RP-HPLC is the gold standard for purifying peptides to the high degree (>95%) required for biological assays.[13][14]
Principles of RP-HPLC for Peptides
RP-HPLC separates molecules based on their hydrophobicity. A hydrophobic stationary phase (typically a C18 column) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic peptides eluting later.[14] Trifluoroacetic acid (TFA) is added to both mobile phases as an ion-pairing agent, which sharpens peaks and improves resolution.
Purification Workflow
Caption: From Crude Peptide to Purified Product via RP-HPLC.
Detailed Purification Protocol
| Parameter | Specification | Rationale & Key Insights |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size. | C18 provides the necessary hydrophobicity to retain the peptide. Larger pore sizes are essential for peptides to access the stationary phase. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water. | The aqueous phase. |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN). | The organic phase for eluting the peptide. |
| Flow Rate | ~10-20 mL/min (for preparative scale). | Adjusted based on column diameter. |
| Detection | UV absorbance at 220 nm. | The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection. |
| Gradient | Example: 20-60% B over 40 minutes. | A shallow gradient is crucial for separating the highly hydrophobic Aβ(31-35) from closely-eluting failure sequences. The exact gradient must be optimized empirically. |
Procedure:
-
Dissolve the crude peptide in a minimal volume of a solvent mixture like 50% ACN/Water.
-
Inject the filtered solution onto the equilibrated C18 column.
-
Run the optimized gradient and collect 1-minute fractions.
-
Analyze an aliquot of each major peak-containing fraction by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Pool the fractions with >95% purity.
-
Freeze the pooled fractions and lyophilize for 24-48 hours to obtain a dry, fluffy white powder.
Part 4: Characterization and Quality Control
Final validation of the synthesized peptide is a non-negotiable step to ensure its identity and purity.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm that the synthesized peptide has the correct molecular weight.[15][16] Techniques like MALDI-TOF or ESI-LC/MS are standard.[17]
| Parameter | Theoretical Value for Aβ(31-35) |
| Sequence | Ile-Ile-Gly-Leu-Met |
| Formula | C₂₄H₄₅N₅O₆S |
| Average Mass | 531.72 Da |
| Monoisotopic Mass | 531.3114 Da |
A successful synthesis will show a major peak in the mass spectrum corresponding to this mass. Key impurities to look for would be Met+16 (methionine sulfoxide) or deletion sequences (e.g., -Gly, -Leu).
Analytical RP-HPLC
Analytical HPLC is used to determine the final purity of the peptide.[13] A small amount of the lyophilized product is run on an analytical C18 column with a fast gradient. Purity is calculated by integrating the area of the product peak relative to the total area of all peaks detected at 220 nm. The industry standard for research-grade peptides is a purity of >95%.
Conclusion
The synthesis of the Aβ(31-35) fragment, while seemingly straightforward, requires careful attention to the challenges posed by its hydrophobicity and the reactivity of its C-terminal methionine. By employing the Fmoc-SPPS strategy, utilizing a specialized methionine-protecting cleavage cocktail like Reagent H, and developing a shallow, optimized RP-HPLC gradient, researchers can reliably produce high-purity Aβ(31-35). Rigorous quality control via mass spectrometry and analytical HPLC is the final, essential step to validate the product, ensuring that subsequent biological studies are conducted with a well-defined and authentic peptide, thereby generating trustworthy and reproducible data in the critical field of Alzheimer's research.
References
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K. B. A new cocktail has been developed for cleavage and deprotection of methionine-containing peptides synthesized by 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis methodology. PubMed, [Link]
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LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein, [Link]
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GO-Bio. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GO-Bio, [Link]
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Semantic Scholar. A cleavage cocktail for methionine-containing peptides. Semantic Scholar, [Link]
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de la Torre, B. G., & Albericio, F. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, [Link]
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BrightFocus Foundation. Detection of Cross-Linked Amyloid-Beta Oligomers in Alzheimer's Disease by Mass Spectrometry. BrightFocus Foundation, [Link]
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Suresh, V. et al. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. PubMed, [Link]
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Walsh, D. M. et al. Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides. NIH Public Access, [Link]
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AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC, [Link]
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Hartmann, L. et al. Synthesis and Aggregation of Polymer‐Amyloid β Conjugates. ResearchGate, [Link]
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Collet, C. et al. Innovative SALDI mass spectrometry analysis for Alzheimer's disease synthetic peptides detection. PubMed, [Link]
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Castelletto, V. The amyloid beta peptide: a chemist's perspective. Role in Alzheimer's and fibrillization. SciSpace, [Link]
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University of Oulu. AGGREGATION STUDIES, DESIGN AND SYNTHESIS OF AMYLOID BETA-PEPTIDE FRAGMENTS AND THEIR DERIVATIVES. University of Oulu, [Link]
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Fawzi, N. L. et al. A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. PubMed Central, [Link]
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Leite, J. P. et al. Aβ31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. ACS Chemical Neuroscience, [Link]
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Wu, Y. et al. Characterization of Synthetic Peptides by Mass Spectrometry. PubMed, [Link]
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Cain, J. P. et al. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, [Link]
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Haque, M. A., & Park, I. S. An expeditious and facile method of amyloid beta (1–42) purification. PLOS One, [Link]
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Oulu University Library. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta peptide 25-35 aggregation. Oulu University Library, [Link]
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Chen, Y. et al. Proteomic Analysis Reveals Physiological Activities of Aβ Peptide for Alzheimer's Disease. MDPI, [Link]
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Chang, Y. et al. A novel method for expression and purification of authentic amyloid-β with and without 15N labels. ResearchGate, [Link]
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Sgromo, C. et al. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer's Disease Process and Treatment. ACS Publications, [Link]
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Mitkevich, V. A. et al. Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer’s Disease for Research and Drug Development. MDPI, [Link]
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Sci-Hub. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Sci-Hub, [Link]
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Kumar, S. T. et al. Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. MDPI, [Link]
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Klein, W. L. Preparing Synthetic Aβ in Different Aggregation States. PubMed Central, [Link]
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Mesa Labs. SPPS Tips For Success Handout. Mesa Labs, [Link]
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Trant, J. Lecture 17 Solid Phase Peptide Synthesis. YouTube, [Link]
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An In-depth Technical Guide to the Physicochemical Properties of β-Amyloid (31-35)
Abstract
The β-Amyloid (Aβ) peptide is a central figure in the pathology of Alzheimer's disease, with its aggregation into neurotoxic oligomers and fibrils being a key pathological hallmark. While extensive research has focused on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), significant insights have been gleaned from the study of smaller, yet functionally critical, fragments. Among these, the pentapeptide Aβ(31-35), with the sequence Ile-Ile-Gly-Leu-Met (IIGLM), represents one of the shortest fragments of the native Aβ peptide that retains significant neurotoxic and amyloidogenic properties.[1] This guide provides a comprehensive technical overview of the core physicochemical characteristics of Aβ(31-35), offering researchers, scientists, and drug development professionals a detailed understanding of its structure, aggregation behavior, membrane interactions, and the experimental methodologies used for its characterization.
Core Molecular Properties of Aβ(31-35)
The Aβ(31-35) fragment, despite its small size, encapsulates key hydrophobic and structural features that are critical to the behavior of the parent Aβ peptide. Its fundamental properties are the bedrock upon which its more complex behaviors are built.
Amino Acid Sequence and Intrinsic Properties
The sequence of Aβ(31-35) is Ile-Ile-Gly-Leu-Met . This sequence is characterized by a high degree of hydrophobicity, which is a primary driver of its tendency to aggregate and interact with lipid membranes.[2] The presence of two consecutive isoleucine residues at the N-terminus and a leucine residue contributes significantly to this hydrophobicity.
Table 1: Core Physicochemical Data for Aβ(31-35)
| Property | Value | Source(s) |
| Sequence | Ile-Ile-Gly-Leu-Met (IIGLM) | [1] |
| Molecular Weight | 545.74 g/mol | [1] |
| Molecular Formula | C25H47N5O6S | [1][3] |
| Purity (Typical) | >95% | [4] |
| Solubility | Soluble in water (up to 1 mg/ml) | [4] |
| Appearance | White to off-white solid (lyophilized powder) | [1][3] |
The Pivotal Role of Methionine-35 (Met-35)
The C-terminal methionine residue (Met-35) is a critical determinant of the physicochemical and biological properties of Aβ(31-35). The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This single chemical modification has profound consequences:
-
Aggregation: Oxidation of Met-35 significantly impairs the rate of amyloid formation and can alter the morphology of the resulting fibrils.[5]
-
Toxicity: The neurotoxic effects of Aβ(31-35) are closely linked to the redox state of Met-35. Oxidation of this residue has been shown to reduce the toxic and pro-apoptotic effects of the peptide.[6]
-
Solubility: The oxidation of Met-35 modifies the solubility of amyloid peptides, which can limit their ability to interact with mitochondrial membranes and thus reduce their toxicity.[5]
This sensitivity to oxidation underscores the importance of the cellular redox environment in modulating Aβ toxicity and aggregation.
Aggregation Propensity and Fibril Formation
A defining characteristic of Aβ(31-35) is its propensity to self-assemble into β-sheet-rich structures, which can further elongate into amyloid fibrils. This process is central to its role as a model for studying amyloidogenesis.
Mechanism of Aggregation
The aggregation of Aβ(31-35) is a nucleation-dependent process, similar to that of full-length Aβ. Monomeric peptides, which may exist in a random coil or partially ordered state in solution, undergo a conformational change to form β-strand structures. These β-strands can then associate through intermolecular hydrogen bonding to form oligomers, which act as nuclei for the subsequent rapid addition of other monomers, leading to the formation of protofibrils and mature fibrils.[2][5]
The aggregation process is driven by the hydrophobic nature of the peptide, which seeks to minimize its interaction with the aqueous environment by forming a stable, ordered aggregate.
Structural Characteristics of Aggregates
In its aggregated form, Aβ(31-35) adopts a characteristic cross-β-sheet structure. In this arrangement, the peptide strands are oriented perpendicular to the long axis of the fibril, with intermolecular hydrogen bonds running parallel to the fibril axis.[7] X-ray crystallography studies have revealed that the Aβ(30-35) fragment can form a parallel β-sheet with a dry steric zipper interface.[8]
Caption: Nucleation-dependent aggregation pathway of Aβ(31-35).
Interaction with Lipid Membranes
The interaction of Aβ peptides with neuronal cell membranes is considered a key mechanism of their toxicity. Aβ(31-35), due to its hydrophobic nature, readily interacts with and can be inserted into lipid bilayers.
Modes of Interaction
Two primary mechanisms have been proposed for the interaction of Aβ peptides with lipid membranes:
-
Electrostatic Attraction: Initial binding to the membrane surface can be mediated by electrostatic interactions between the peptide and the lipid headgroups.[2]
-
Hydrophobic Insertion: Following initial binding, the hydrophobic core of the peptide can insert into the nonpolar acyl chain region of the lipid bilayer.[2]
These interactions can lead to a significant disruption of membrane integrity, including the formation of pores or channels that can lead to unregulated ion flux (e.g., Ca2+ influx) and subsequent cell death.[2]
Conformational Changes upon Membrane Binding
Upon interacting with a lipid environment, Aβ(31-35) can undergo a conformational transition. Circular dichroism studies of the related Aβ(25-35) fragment in the presence of lipid vesicles have shown a shift towards a β-sheet-dominated secondary structure.[9] This membrane-catalyzed conformational change is believed to accelerate the aggregation process.
Experimental Methodologies for Characterization
A variety of biophysical and biochemical techniques are employed to study the physicochemical properties of Aβ(31-35). The choice of method depends on the specific property being investigated.
Peptide Preparation and Solubilization
Ensuring a consistent and well-defined starting material is critical for reproducible experimental results. A common protocol for preparing monomeric Aβ peptides involves the following steps:
Protocol 1: Preparation of Monomeric Aβ(31-35)
-
Dissolution in HFIP: Dissolve the lyophilized Aβ(31-35) peptide in cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Incubate at room temperature for at least one hour to promote monomerization and randomization of the peptide structure.[1]
-
HFIP Removal: Remove the HFIP by evaporation under a gentle stream of nitrogen or by using a speed vacuum concentrator. This will result in a thin peptide film.
-
Storage: The resulting peptide film can be stored at -20°C or -80°C.
-
Resuspension: For experimental use, dissolve the peptide film in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 5 mM). This stock can then be diluted to the desired final concentration in the appropriate aqueous buffer.[1]
Caption: Standard workflow for the preparation of Aβ(31-35) solutions.
Monitoring Aggregation: The Thioflavin T (ThT) Assay
The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the formation of amyloid fibrils in real-time.[10] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[11]
Protocol 2: Thioflavin T Aggregation Assay
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the monomeric Aβ(31-35) solution as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine the Aβ(31-35) solution at the desired concentration (e.g., 25-100 µM) with the ThT working solution (e.g., 10-20 µM final concentration) in the assay buffer.
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days). Intermittent shaking between readings can promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), elongation rate, and final plateau (equilibrium).
-
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution.[12] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation.
-
Random Coil: Typically shows a strong negative band around 198 nm.
-
α-Helix: Characterized by two negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.
-
β-Sheet: Exhibits a single negative band around 218 nm and a positive band around 195 nm.
By monitoring the CD spectrum of Aβ(31-35) over time or under different conditions (e.g., in the presence of lipids), researchers can track conformational changes from a random coil to a β-sheet structure, which is indicative of aggregation.[9][13]
Morphological Characterization: Microscopy Techniques
To visualize the morphology of Aβ(31-35) aggregates, microscopy techniques are indispensable.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of fibrillar structures, allowing for the characterization of their morphology, such as length, width, and twisting periodicity.[10]
-
Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of aggregates at the nanometer scale, providing information on their height and structure in both air and liquid environments.[14]
Conclusion and Future Directions
The β-Amyloid (31-35) peptide, while a mere fragment of its parent protein, serves as an invaluable model system for dissecting the fundamental physicochemical principles that govern amyloid aggregation and neurotoxicity. Its small size, coupled with its robust amyloidogenic and toxic properties, makes it an ideal candidate for detailed structural and mechanistic studies. The critical role of the Met-35 residue highlights the intricate interplay between the peptide's primary sequence and its microenvironment in dictating its pathological potential.
Future research will likely focus on high-resolution structural characterization of Aβ(31-35) oligomers, the transient and highly toxic species that are thought to be central to Alzheimer's pathology. Furthermore, a deeper understanding of the interaction of Aβ(31-35) with specific lipid components of neuronal membranes will be crucial for elucidating the precise mechanisms of membrane disruption and for the development of targeted therapeutic strategies aimed at inhibiting these deleterious interactions. The continued application of advanced biophysical techniques, from solid-state NMR to super-resolution microscopy, will undoubtedly shed further light on the complex behavior of this seemingly simple yet profoundly important peptide fragment.
References
-
Clementi, M. E., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals. Journal of Neuroscience Research, 79(5), 685-693. Available at: [Link]
-
Goldsbury, C., et al. (2011). Molecular basis for amyloid-β polymorphism. Proceedings of the National Academy of Sciences, 108(43), 17592-17597. Available at: [Link]
-
Kienlen-Campard, P., et al. (2007). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. NeuroReport, 18(6), 559-563. Available at: [Link]
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Leite, J. P., & Gales, L. (2019). Alzheimer's Amyloid-Beta Peptide Fragment 31-35 in Complex with Cd-substituted Thermolysin. RCSB PDB. Available at: [Link]
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Slaninova, J., et al. (2002). CD spectra of solutions of Aβamide (solid line) and Aβamide (dotted line) in Tris/HCl buffer, pH 7.4. ResearchGate. Available at: [Link]
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Cecchi, C. (2012). Alzheimer Aβ peptide interactions with lipid membranes: Fibrils, oligomers and polymorphic amyloid channels. PMC - PubMed Central. Available at: [Link]
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Nag, S., et al. (2020). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. PMC - PubMed Central. Available at: [Link]
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Biancalana, M., & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. PMC - PubMed Central. Available at: [Link]
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Wang, Y., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. PubMed. Available at: [Link]
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Iannuzzi, C., et al. (2024). Experimental methods for studying amyloid cross‐interactions. PMC - PubMed Central. Available at: [Link]
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Ghavami, S., et al. (2021). Interactions of Amyloid-β with Membrane Proteins. MDPI. Available at: [Link]
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Juszczyk, P., et al. (2005). Circular dichroism and aggregation studies of amyloid β (11–28) fragment and its variants. Acta Biochimica Polonica, 52(2), 433-440. Available at: [Link]
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Kar, K., et al. (2021). Utilizing magnetic resonance techniques to study membrane interactions of amyloid peptides. PMC - NIH. Available at: [Link]
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Iannuzzi, C., et al. (2024). Experimental methods for studying amyloid cross‐interactions. ResearchGate. Available at: [Link]
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Karyakarte, S., & Gade, W. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Available at: [Link]
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Chiroma, S. M., et al. (2025). Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer's Disease. Biomedical Research and Therapy. Available at: [Link]
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Schweitzer-Stenner, R. (2015). Distinguishing Amyloid Fibril Structures in Alzheimer's Disease (AD) by Two-Dimensional Ultraviolet (2DUV) Spectroscopy. NIH. Available at: [Link]
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An In-Depth Technical Guide to β-Amyloid (31-35): Sequence, Structure, and Experimental Analysis
Executive Summary
The β-Amyloid (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD), with its aggregation into plaques being a hallmark of the condition.[1][2] While the full-length peptide (typically Aβ1-40 or Aβ1-42) is the primary component of these plaques, shorter fragments have been identified as possessing significant biological activity. Among these, the pentapeptide β-Amyloid (31-35) has garnered substantial interest. It represents the shortest sequence of the native Aβ peptide that retains neurotoxic properties, making it an invaluable tool for dissecting the molecular mechanisms of Aβ-induced cytotoxicity.[3] This guide provides a comprehensive technical overview of Aβ(31-35), detailing its core molecular properties, its role in neurotoxicity, and standardized protocols for its synthesis, handling, and analysis. We will explore the causality behind experimental choices, offering field-proven insights for researchers in neurodegenerative disease and drug development.
Core Molecular Properties of β-Amyloid (31-35)
Amino Acid Sequence and Physicochemical Characteristics
The Aβ(31-35) fragment consists of the five-amino-acid sequence Ile-Ile-Gly-Leu-Met (IIGLM) .[3][4][5]
-
Sequence: Isoleucine(31)-Isoleucine(32)-Glycine(33)-Leucine(34)-Methionine(35)
The sequence is dominated by hydrophobic residues (Ile, Leu, Met), which is critical for its interaction with and insertion into cellular membranes.[7] This inherent hydrophobicity is a key driver of its biological actions and its contribution to the aggregation of the full-length Aβ peptide.
Structural Conformation: β-Sheet Propensity and a Critical Reverse Turn
Despite its short length, Aβ(31-35) possesses distinct structural characteristics. X-ray diffraction studies have revealed that assemblies of Aβ(31-35) can form well-defined β-sheet structures.[8] A pivotal feature of this peptide is the presence of Glycine at position 33. This residue facilitates the formation of a reverse turn , which allows the peptide to adopt a compact, antiparallel β-sheet conformation with intramolecular hydrogen bonding.[8] This turn is believed to be a critical structural motif, exposing the peptide's side chains for interaction with cellular components, including potentially G-protein-coupled receptors.[8][9] Molecular mechanics simulations have further confirmed that the peptide can exist in several stable conformational states, underscoring its structural flexibility.[9]
The Role of Aβ(31-35) in Neurotoxicity and Aggregation
Aβ(31-35) as the Minimal Cytotoxic Domain
Aβ(31-35) is widely recognized as a functional, cytotoxic domain of the parent Aβ peptide.[3] Studies using various neuronal cell models, including primary rat cortical neurons and PC12 cells, have demonstrated that Aβ(31-35) induces neurotoxicity and cell death at micromolar concentrations.[10][11] Its toxicity is comparable to that of the longer, well-studied Aβ(25-35) fragment, reinforcing its role as a key active region.[10]
Mechanism of Action: Induction of Apoptosis via Caspase Activation
The neurotoxicity of Aβ(31-35) is primarily mediated through the induction of apoptosis.[11][12] This programmed cell death pathway is triggered by a cascade of intracellular events:
-
Mitochondrial Dysfunction: The peptide compromises mitochondrial function, as evidenced by a decrease in mitochondrial membrane potential.[10]
-
Gene Expression Changes: It upregulates the expression of the pro-apoptotic gene Bax.[10][12]
-
Caspase Activation: This leads to the activation of downstream effector caspases, particularly caspase-3 , a key executioner of apoptosis.[11][12]
-
DNA Fragmentation: Activated caspase-3 proceeds to cleave cellular substrates, resulting in characteristic DNA fragmentation and cell death.[11]
The Critical Role of Methionine-35 in Oxidative Stress and Toxicity
The C-terminal Methionine (Met-35) residue is a crucial determinant of Aβ(31-35)'s neurotoxic potential.[13] The redox state of this single amino acid profoundly modulates the peptide's activity.
-
Unoxidized Met-35: In its native, unoxidized state, Met-35 is associated with the full neurotoxic and pro-apoptotic effects of the peptide. It is thought to be a key mediator of oxidative stress.[13][14]
-
Oxidized Met-35: When Met-35 is oxidized to methionine sulfoxide, the peptide's ability to induce apoptosis and exert toxicity is significantly reduced.[11][12][14] This oxidation decreases the peptide's hydrophobicity, which may limit its ability to intercalate into and disrupt mitochondrial membranes.[11] This finding provides a direct link between oxidative stress—a known factor in AD—and Aβ-mediated toxicity.
Experimental Workflows for Aβ(31-35) Research
A systematic approach is required to study Aβ(31-35). The following workflow outlines the key stages from peptide preparation to functional analysis.
Protocol: Peptide Synthesis and Purification
-
Rationale: Chemical synthesis is required to obtain the peptide. High purity is essential as contaminants can interfere with aggregation and toxicity assays.
-
Methodology:
-
Synthesis: Aβ(31-35) is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc or tBoc chemistry.[15]
-
Cleavage: The peptide is cleaved from the resin using a reagent cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: The purity (>95%) and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[16]
-
Lyophilization: The purified peptide fractions are pooled, lyophilized, and stored as a powder at -20°C or -80°C.[3]
-
Protocol: Preparation of Monomeric and Oligomeric Aβ(31-35) Species
-
Rationale: The aggregation state of Aβ peptides is a critical variable. To ensure reproducible results, experiments must start from a defined state, typically a monomeric solution, which can then be aged to form toxic oligomers.
-
Methodology:
-
Monomerization: Dissolve the lyophilized Aβ(31-35) peptide film in cold hexafluoro-2-propanol (HFIP) and incubate for at least 1 hour to break down any pre-formed aggregates.[3]
-
Evaporation: Remove the HFIP by evaporation under a gentle stream of nitrogen or in a speed vacuum to form a peptide film.
-
Solubilization: Resuspend the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a high concentration (e.g., 5 mM).[3]
-
Oligomer Preparation: Dilute the DMSO stock into the desired experimental buffer (e.g., PBS or serum-free cell culture medium) to the final working concentration. Vortex immediately.
-
Aging: Incubate (age) the solution for a defined period (e.g., 24-48 hours) at 4°C to allow for the formation of soluble oligomers.[3]
-
Centrifugation: Before use in cell-based assays, centrifuge the aged solution (e.g., 14,000 x g for 10 minutes) to pellet any large, insoluble fibrils. The supernatant contains the soluble oligomeric species.[3]
-
Protocol: Monitoring Aggregation with Thioflavin T (ThT) Assay
-
Rationale: The ThT assay is a widely used, convenient method for monitoring the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[17][18]
-
Methodology:
-
Prepare ThT Stock: Prepare a stock solution of ThT (e.g., 1 mM) in water. Store protected from light.
-
Prepare Reaction Mixture: In a 96-well black plate, mix the Aβ(31-35) peptide solution (prepared as described in 3.2) with a working solution of ThT in a suitable buffer (e.g., 50 mM Tris, pH 7.4). Final concentrations are typically in the range of 10-50 µM for the peptide and 5-10 µM for ThT.
-
Measure Fluorescence: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.[19]
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the characterization of the lag phase, elongation rate, and plateau of fibril formation.
-
Protocol: Assessing Neurotoxicity with the MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard method to quantify the cytotoxic effects of Aβ peptides on cultured neuronal cells.[10]
-
Methodology:
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a suitable density and allow them to adhere and differentiate as required.[11][20]
-
Peptide Treatment: Treat the cells with various concentrations of the aged Aβ(31-35) oligomer solution for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells.
-
Key Signaling Pathways Implicated in Aβ(31-35) Cytotoxicity
The apoptotic cell death induced by Aβ(31-35) involves the coordinated action of several signaling pathways.
Aβ(31-35) appears to primarily engage the intrinsic apoptotic pathway, which is centered on the mitochondria. In parallel, stress-activated protein kinases are also involved. Key pathways include:
-
Caspase Cascade: As detailed previously, this is the central execution pathway involving the activation of initiator caspases (like caspase-9, associated with the mitochondrial pathway) and effector caspases (caspase-3).[6][12]
-
Protein Kinase A (PKA): Evidence suggests that Aβ(31-35) can activate PKA, which in turn contributes to the activation of the caspase-dependent apoptotic pathways.[6][12]
-
c-Jun N-terminal Kinase (JNK): The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling family, is a well-known stress-response pathway that can also be activated by Aβ(31-35) and contribute to apoptosis.[6]
Summary of Quantitative Data
The following table summarizes representative cytotoxicity data for Aβ fragments from the literature to provide a quantitative context for experimental design.
| Peptide Fragment | Cell Type | Concentration | Incubation Time | Result (Viability vs. Control) | Reference |
| Aβ(31-35) | Rat Cortical Neurons | 25 µM | 24 hours | Significant decrease in viability (MTT) | [10] |
| Aβ(25-35) | Rat Cortical Neurons | 25 µM | 24 hours | Significant decrease in viability (MTT) | [10] |
| Aβ(31-35) | PC12 Cells | 40 µM | 24-48 hours | Significant toxicity (MTS assay) | [11] |
| Aβ(31-35)Met-35ox | PC12 Cells | 40 µM | 24-48 hours | Significantly less toxic than unoxidized peptide | [11] |
| Aβ(25-35) | SH-SY5Y Cells | 10 µM | 24 hours | ~55% viability (MTT) | [20] |
Conclusion and Future Directions
The β-Amyloid (31-35) peptide is a powerful and minimalistic tool for investigating the fundamental mechanisms of Aβ neurotoxicity. Its ability to recapitulate key apoptotic events, combined with the critical modulatory role of the Met-35 residue, provides a tractable system for screening potential therapeutic compounds and dissecting complex signaling networks. Future research should continue to focus on identifying the direct cellular receptors and binding partners of this fragment, further elucidating how its interaction with membranes initiates the cascade of downstream pathology. Understanding the precise structural requirements for its toxicity could pave the way for designing inhibitors that block its harmful effects, offering a targeted strategy in the broader fight against Alzheimer's disease.
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Gorman, P. M., et al. (2003). Assemblies of Alzheimer's peptides A beta 25-35 and A beta 31-35: reverse-turn conformation and side-chain interactions revealed by X-ray diffraction. Biochemistry. [Link]
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Wang, Y. R., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus. [Link]
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Misiti, F., et al. (2006). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Neurochemistry International. [Link]
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Penner, M., et al. (2019). Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35. Advances in Alzheimer's Disease. [Link]
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Conformational Landscape of the Aβ(31-35) Fragment: A Technical Guide for Neurodegenerative Disease Research
This guide provides an in-depth technical exploration of the conformational analysis of the beta-Amyloid (Aβ) fragment (31-35), with the sequence Ile-Ile-Gly-Leu-Met (IIGLM). This pentapeptide represents a critical region within the full-length Aβ peptide, implicated in the neurotoxic cascade of Alzheimer's disease. Understanding its structural dynamics is paramount for the rational design of therapeutics aimed at mitigating amyloid pathology. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.
Introduction: The Significance of the Aβ(31-35) Fragment in Alzheimer's Disease
The aggregation of the amyloid-β peptide is a central event in the pathogenesis of Alzheimer's disease. While the full-length peptide (typically Aβ1-40 or Aβ1-42) has been extensively studied, shorter fragments can recapitulate key aspects of its neurotoxic and aggregation-prone behavior. The Aβ(31-35) fragment, in particular, has been identified as a functional cytotoxic domain.[1] It is the shortest sequence of the native Aβ peptide that retains neurotoxic activity, capable of inducing apoptosis in neuronal cells.[1][2][3]
The conformational plasticity of this small peptide is intimately linked to its biological activity and propensity to self-assemble. Aβ(31-35) can exist in several stable conformational states, including α-helical and β-sheet structures.[2] The transition between these states is influenced by the surrounding microenvironment, including solvent polarity and the presence of biological membranes. This guide will delve into the primary experimental and computational methodologies employed to elucidate the conformational landscape of Aβ(31-35), providing both theoretical underpinnings and practical, step-by-step protocols.
Experimental Approaches to Elucidate Aβ(31-35) Conformation
A multi-pronged experimental strategy is essential to comprehensively characterize the conformational dynamics of the Aβ(31-35) fragment. The following techniques provide complementary insights into its secondary structure, aggregation state, and atomic-level details.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and powerful technique for assessing the overall secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.
Causality of Experimental Choice: CD spectroscopy is an ideal initial step in the conformational analysis of Aβ(31-35) due to its sensitivity to changes in secondary structure content (e.g., α-helix vs. β-sheet). It allows for the rapid screening of how different environmental factors, such as solvent composition or the presence of lipids, influence the peptide's conformation.[2][4] For instance, studies have shown that in certain environments, the α-helical content around Met35 can be significantly altered.[2]
Experimental Protocol: CD Spectroscopy of Aβ(31-35)
-
Sample Preparation:
-
Synthesize and purify the Aβ(31-35) peptide (IIGLM) to >95% purity, verified by HPLC and mass spectrometry.
-
Prepare a stock solution of the peptide in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to ensure a monomeric and unstructured state.
-
Remove the HFIP by evaporation to form a peptide film.
-
Reconstitute the peptide film in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration (typically 10-100 µM).
-
-
Instrument Setup:
-
Use a calibrated spectropolarimeter.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 1 mm).
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank.
-
Record the CD spectrum of the Aβ(31-35) sample.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Deconvolute the final spectrum using algorithms like CONTIN to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights
NMR spectroscopy provides unparalleled, atomic-level detail about the three-dimensional structure and dynamics of peptides in solution. While solution NMR can be challenging for aggregating peptides like Aβ, it is invaluable for studying the monomeric and early oligomeric states of fragments like Aβ(31-35).[6]
Causality of Experimental Choice: NMR is employed to move beyond the global secondary structure information provided by CD. It can identify specific residues involved in structural motifs, such as turns and sheets, and characterize intermolecular interactions that drive aggregation. Techniques like pressure-jump NMR can even be used to study the transient, NMR-invisible oligomeric states.[7]
Experimental Protocol: 2D NMR Spectroscopy of Aβ(31-35)
-
Sample Preparation:
-
Prepare a uniformly ¹⁵N- and ¹³C-labeled Aβ(31-35) sample for heteronuclear correlation experiments.
-
Dissolve the labeled peptide in a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 7.2) containing 10% D₂O for the lock signal.
-
The final peptide concentration should be in the range of 0.2-1.0 mM.
-
-
NMR Experiments:
-
Acquire a series of two-dimensional (2D) NMR experiments, including:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to obtain a fingerprint of the peptide, with one peak for each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acids.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, providing distance restraints for structure calculation.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Assign the resonances to specific atoms in the peptide sequence.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints from chemical shifts, to calculate a family of 3D structures using programs like CYANA or XPLOR-NIH.
-
Computational Modeling: Simulating the Conformational Ensemble
Molecular dynamics (MD) simulations complement experimental approaches by providing a dynamic view of the peptide's conformational landscape. These simulations can explore the energy landscape of Aβ(31-35), identify stable and metastable conformations, and elucidate the molecular mechanisms of its aggregation.[8][9][10]
Causality of Experimental Choice: MD simulations are crucial for understanding the transient states and dynamic processes that are often difficult to capture experimentally. They allow for the investigation of how factors like solvent, temperature, and interactions with other molecules (e.g., potential drug candidates) influence the peptide's behavior at an atomistic level.[8][9][11]
Workflow: Molecular Dynamics Simulation of Aβ(31-35)
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An In-depth Technical Guide to Early Studies on Beta-Amyloid (31-35) Neurotoxicity
A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking a Minimalist Toxin
In the intricate and often perplexing landscape of Alzheimer's disease (AD) research, the amyloid-beta (Aβ) peptide has long held a central role. While the full-length Aβ(1-40) and Aβ(1-42) peptides are the most commonly studied culprits in plaque formation and neurotoxicity, early investigations revealed that shorter fragments could recapitulate the toxic effects of the parent peptides. Among these, the Aβ(25-35) fragment gained significant attention as a potent neurotoxin. However, further dissection of this toxic domain led to the identification of an even smaller, five-amino-acid fragment, Aβ(31-35) (sequence: Ile-Ile-Gly-Leu-Met), as a critical mediator of neuronal demise. This guide provides an in-depth technical exploration of the foundational studies that first characterized the neurotoxic properties of Aβ(31-35), offering a granular look at the experimental designs, the causal relationships they unveiled, and the enduring significance of this minimalist peptide in understanding AD pathogenesis.
The neurotoxicity of Aβ(31-35) is not merely a scaled-down version of its longer counterparts. Early research demonstrated that this pentapeptide possesses a distinct, albeit overlapping, mechanistic footprint. Its ability to induce apoptosis in cultured neurons is a key feature, and its toxicity is profoundly influenced by the redox state of its C-terminal methionine-35 residue.[1][2][3] This guide will delve into the core experimental frameworks that established these foundational principles, providing both the "how" and the "why" behind the protocols that have become staples in the field.
The Central Hypothesis: A Tale of Two Fragments and a Critical Residue
Early investigations into Aβ fragment toxicity were largely driven by the need to identify the minimal sequence required to induce neuronal cell death. This led to a direct comparison between the more established Aβ(25-35) fragment and the newly identified Aβ(31-35). The central hypothesis that emerged from these studies was twofold:
-
Aβ(31-35) is a potent neurotoxin that induces apoptosis in a manner comparable to Aβ(25-35).
-
The methionine-35 residue within the Aβ(31-35) sequence is a critical determinant of its neurotoxic potential, with its oxidation state directly modulating the peptide's ability to trigger cell death pathways. [1][3]
The following sections will dissect the experimental approaches used to test and validate this hypothesis, providing a roadmap for researchers seeking to understand or replicate these seminal findings.
Experimental Workflows: From Cell Viability to Apoptotic Mechanisms
The following diagram illustrates the overarching experimental workflow employed in early studies to characterize Aβ(31-35) neurotoxicity.
Caption: A generalized experimental workflow for assessing Aβ(31-35) neurotoxicity.
Quantitative Data Summary: Aβ(31-35) vs. Aβ(25-35) Neurotoxicity
The following table summarizes representative quantitative data from early comparative studies on the neurotoxicity of Aβ(31-35) and Aβ(25-35) in primary rat cortical neurons.[2]
| Assay | Control | Aβ(25-35) (25 µM) | Aβ(31-35) (25 µM) |
| Cell Viability (MTT Absorbance) | 1.038 ± 0.125 | 0.746 ± 0.071 | 0.811 ± 0.083 |
| Mitochondrial Membrane Potential (Fluorescence Intensity) | 4.280 ± 0.358 | 3.050 ± 0.240 | 2.806 ± 0.203 |
| DNA Damage (% Comet Cells) | 4.5% | 59.0% | 48.5% |
| DNA Damage (Comet Tail Length, µm) | 5.2 ± 1.1 | 57.3 ± 4.7 | 54.2 ± 6.8 |
| Bax/Bcl-2 Ratio | 0.2090 ± 0.0991 | 1.2774 ± 0.0762 | 1.2166 ± 0.0801 |
| p53/β-actin Ratio | 1.6560 ± 0.0853 | 2.0284 ± 0.2223 | 2.1165 ± 0.1987 |
Data Interpretation: The data clearly indicate that at a concentration of 25 µM, both Aβ(31-35) and Aβ(25-35) significantly reduce cell viability and mitochondrial membrane potential while increasing DNA damage and the pro-apoptotic Bax/Bcl-2 ratio.[2] This provides strong quantitative evidence for the comparable neurotoxic and apoptotic potential of the two fragments.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments cited in the summary table. These protocols are designed to be self-validating systems, with built-in controls to ensure the reliability of the results.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate primary cortical neurons or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 48 hours.
-
Treatment: Treat the cells with Aβ(31-35) or Aβ(25-35) at the desired concentrations (e.g., 25 µM) for 24 hours. Include a vehicle-only control group.
-
MTT Addition: Add 50 µL of 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the reduction of MTT to formazan.
-
Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control group's absorbance.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9][10][11][12]
Step-by-Step Methodology:
-
Cell Lysis: After treatment with Aβ peptides, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a Bradford assay.
-
Caspase-3 Activity Measurement: In a 96-well plate, add 50 µg of total protein from each sample. Add a caspase-3-specific substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroanilide released is proportional to the caspase-3 activity.
-
Data Analysis: Express the results as a fold increase in caspase-3 activity compared to the control group.
Cytochrome c Release Assay
This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway.[13][14][15][16]
Step-by-Step Methodology:
-
Cell Fractionation: Following Aβ treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of both the mitochondrial and cytosolic fractions.
-
Western Blotting: Separate the proteins from each fraction (e.g., 20 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cytochrome c. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Data Analysis: Compare the intensity of the cytochrome c band in the cytosolic fraction of treated cells to that of control cells. Use a loading control, such as β-actin for the cytosolic fraction and a mitochondrial marker (e.g., COX IV) for the mitochondrial fraction, to ensure equal protein loading.
The Pivotal Role of Methionine-35: A Redox Switch for Toxicity
A critical aspect of early Aβ(31-35) research was the discovery of the profound influence of the methionine-35 (Met-35) residue on the peptide's neurotoxicity.[1][3][17][18][19] The oxidation of this single amino acid was found to significantly attenuate the toxic effects of the peptide.
Signaling Pathway: The Impact of Met-35 Oxidation
The following diagram illustrates the proposed signaling pathway, highlighting how the redox state of Met-35 acts as a molecular switch for Aβ(31-35)-induced apoptosis.
Caption: The redox state of Methionine-35 as a modulator of Aβ(31-35) neurotoxicity.
Mechanistic Insights:
-
Reduced Met-35: The native form of Aβ(31-35) with a reduced methionine residue readily interacts with and perturbs the mitochondrial membrane.[20][21][22][23] This interaction leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. This, in turn, activates the caspase cascade, culminating in apoptosis.
-
Oxidized Met-35: When the methionine-35 residue is oxidized to methionine sulfoxide, the peptide's ability to interact with the mitochondrial membrane is significantly diminished.[1][3] This prevents the downstream activation of the apoptotic cascade, thereby attenuating the neurotoxic effects of the peptide.
Conclusion: The Enduring Legacy of a Minimalist Toxin
The early studies on Aβ(31-35) neurotoxicity provided a crucial piece of the Alzheimer's puzzle. They demonstrated that a remarkably short peptide fragment could induce the full spectrum of apoptotic cell death observed with longer Aβ species. Furthermore, the identification of the methionine-35 residue as a critical redox-sensitive switch for toxicity offered a novel therapeutic angle. These foundational findings not only advanced our understanding of the molecular mechanisms of Aβ-induced neurodegeneration but also provided the field with a tractable and potent tool for studying the intricate pathways of neuronal demise in Alzheimer's disease. The experimental frameworks and causal relationships established in these early investigations continue to inform and guide contemporary research into novel therapeutic strategies aimed at mitigating the devastating effects of this disease.
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Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. (n.d.). KOPS. Retrieved January 20, 2026, from [Link]
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[Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. (2007). Zhonghua Yi Xue Za Zhi, 87(33), 2352-2356. Retrieved January 20, 2026, from [Link]
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Misiti, F., Martorana, G. E., Nocca, G., Di Stasio, E., Giardina, B., & Clementi, M. E. (2004). Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria. Neuroscience, 126(2), 297–303. Retrieved January 20, 2026, from [Link]
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Pagani, F., & Eckert, A. (2011). Amyloid-Beta Interaction with Mitochondria. International Journal of Alzheimer's Disease, 2011, 925050. Retrieved January 20, 2026, from [Link]
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Koppenol, W. H., & Visscher, L. (2012). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. FEBS Letters, 586(16), 2249–2253. Retrieved January 20, 2026, from [Link]
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Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. (2021). ACS Chemical Neuroscience, 12(4), 670-683. Retrieved January 20, 2026, from [Link]
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Misiti, F., Sampaolese, B., & Clementi, M. E. (2005). Ab(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International, 46(7), 523-530. Retrieved January 20, 2026, from [Link]
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Boyd-Kimball, D., & Butterfield, D. A. (2005). The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1703(2), 149-156. Retrieved January 20, 2026, from [Link]
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Pliaskina, A., & Bezprozvanny, I. (2021). The Role of a Pathological Interaction between β-amyloid and Mitochondria in the Occurrence and Development of Alzheimer's Disease. Acta Naturae, 13(4), 18-31. Retrieved January 20, 2026, from [Link]
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Pagani, F., & Eckert, A. (2011). Amyloid-Beta Interaction with Mitochondria. International Journal of Alzheimer's Disease, 2011, 925050. Retrieved January 20, 2026, from [Link]
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Yao, Z., Drieu, K., & Papadopoulos, V. (2001). Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761. Proceedings of the National Academy of Sciences, 98(13), 7555-7560. Retrieved January 20, 2026, from [Link]
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Neural Stem Cell Death Mechanisms Induced by Amyloid Beta. (2015). Journal of Clinical Neurology, 11(1), 11-19. Retrieved January 20, 2026, from [Link]
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Activation of caspases-3 and-6 in amyloid-β (Aβ)42-doubly-treated or... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Cytochrome c Releasing Apoptosis Assay Kit. (n.d.). BioVision. Retrieved January 20, 2026, from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 20, 2026, from [Link]
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Amyloid-β 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc−. (2021). Antioxidants, 10(11), 1698. Retrieved January 20, 2026, from [Link]
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Allen, J. W., Eldadah, B. A., & Faden, A. I. (2000). Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons. Neuroscience Letters, 292(3), 207-210. Retrieved January 20, 2026, from [Link]
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Asymptomatic neurotoxicity of amyloid β-peptides (Aβ25-35 and Aβ1-42) on mouse embryonic stem cell-derived neural cells. (2020). PLoS ONE, 15(2), e0228329. Retrieved January 20, 2026, from [Link]
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Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
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Zameer, A., Schulz, P., Wang, M. S., & Sierks, M. R. (2006). Single Chain Fv Antibodies against the 25−35 Aβ Fragment Inhibit Aggregation and Toxicity of Aβ42. Biochemistry, 45(44), 13348-13356. Retrieved January 20, 2026, from [Link]
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Forloni, G., Chiesa, R., Smiroldo, S., Verga, L., Salmona, M., Tagliavini, F., & Angeretti, N. (2000). Caspase-3 activation by beta-amyloid and prion protein peptides is independent from their neurotoxic effect. Neuroscience Letters, 292(3), 211-214. Retrieved January 20, 2026, from [Link]
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Cytochrome c release from isolated mitochondria. (2022). Protocol Exchange. Retrieved January 20, 2026, from [Link]
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Ono, K., Condron, M. M., & Teplow, D. B. (2009). Structure–neurotoxicity relationships of amyloid β-protein oligomers. Proceedings of the National Academy of Sciences, 106(35), 14745-14750. Retrieved January 20, 2026, from [Link]
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A Comparative Study of β-Amyloid Peptides Aβ1-42 and Aβ25-35 Toxicity in Organotypic Hippocampal Slice Cultures. (2008). Neurochemical Research, 34(2), 295-303. Retrieved January 20, 2026, from [Link]
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Rodrigues, C. M., Sola, S., Brito, M. A., Brondino, C. D., Brites, D., & Moura, J. J. (2001). Bilirubin and amyloid-beta peptide induce cytochrome c release through mitochondrial membrane permeabilization. Molecular Medicine, 7(6), 436-444. Retrieved January 20, 2026, from [Link]
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Moreira, P. I., Honda, K., Liu, Q., & Smith, M. A. (2005). Amyloid beta peptide induces cytochrome C release from isolated mitochondria. Journal of Alzheimer's Disease, 7(1), 15-20. Retrieved January 20, 2026, from [Link]
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The Unveiling of a Minimalist Toxin: A Technical Guide to the Discovery and Neurotoxic Mechanisms of Amyloid-Beta (31-35)
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
For decades, Alzheimer's disease research has been dominated by the amyloid cascade hypothesis, with the full-length amyloid-beta (Aβ) peptides, Aβ(1-40) and Aβ(1-42), at its epicenter. However, a growing body of evidence has illuminated the profound neurotoxicity of smaller, more cryptic fragments. This in-depth technical guide focuses on one such fragment: Aβ(31-35), a pentapeptide with the sequence Ile-Ile-Gly-Leu-Met (IIGLM). We will traverse the scientific journey that led to its identification as a potent neurotoxin, delve into its biophysical characteristics, elucidate its mechanisms of cellular demise, and provide detailed experimental protocols for its study. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to investigate this critical, yet often overlooked, player in amyloid pathology.
Introduction: A Shift in the Amyloid Paradigm
The prevailing amyloid hypothesis posits that the aggregation and deposition of Aβ peptides in the brain are central to the pathogenesis of Alzheimer's disease.[1] Initially, the focus was almost exclusively on the full-length peptides, Aβ(1-40) and Aβ(1-42), which are the primary components of senile plaques.[1] These peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP).[1] However, the correlation between plaque load and cognitive decline has been shown to be weak, prompting a search for other, perhaps more soluble and potently toxic, Aβ species. This search led to the investigation of various Aβ fragments, with the surprising discovery that even very short sequences could recapitulate the neurotoxic effects of the full-length peptide.
The Seminal Discovery: Aβ(31-35) Emerges as a Toxic Fragment
The identification of Aβ(31-35) as a standalone toxic entity marked a significant turning point in the field. A pivotal study by Yan and colleagues in 1999 was among the first to demonstrate that this seemingly innocuous pentapeptide could induce apoptosis in cultured cortical neurons.[2] Their work revealed that neurons treated with Aβ(31-35) exhibited the classic hallmarks of apoptosis, including membrane blebbing, chromatin condensation, and nuclear fragmentation.[2] This discovery challenged the prevailing notion that a large, aggregation-prone peptide was necessary for toxicity and opened up new avenues of research into the minimal structural requirements for Aβ-mediated neurodegeneration.
Biophysical and Structural Characteristics of Aβ(31-35)
The toxicity of amyloid peptides is intrinsically linked to their biophysical properties, particularly their propensity to self-assemble into various aggregated forms. While Aβ(31-35) is a short peptide, its sequence, rich in hydrophobic residues, predisposes it to aggregation, albeit with different kinetics and resulting structures compared to its full-length counterparts.
Aggregation Propensity
Studies have shown that Aβ(31-35) can form aggregates in aqueous solutions.[3] The kinetics of this aggregation can be monitored using techniques such as the Thioflavin T (ThT) fluorescence assay, which detects the formation of β-sheet-rich structures characteristic of amyloid fibrils.[4]
Secondary Structure
The conformational landscape of Aβ(31-35) has been investigated using techniques like circular dichroism (CD) spectroscopy. These studies suggest that in solution, Aβ(31-35) can adopt various secondary structures, including random coil, α-helix, and β-sheet conformations, with the equilibrium between these states influenced by the solvent environment.[3][5] The transition to a β-sheet-rich conformation is believed to be a critical step in its aggregation and subsequent toxicity.
Mechanistic Insights into Aβ(31-35) Neurotoxicity: A Cascade of Cellular Destruction
The neurotoxic effects of Aβ(31-35) are not a result of a single molecular interaction but rather a complex cascade of events that ultimately lead to neuronal demise. The primary mechanism appears to be the induction of apoptosis, a form of programmed cell death.
The Central Role of Apoptosis
Multiple studies have confirmed that Aβ(31-35) is a potent inducer of apoptosis in various neuronal cell types.[2][6] This process is characterized by the activation of a family of cysteine proteases known as caspases.
Caspase Activation: The Executioners of Cell Death
Aβ(31-35) treatment has been shown to significantly increase the activity of key executioner caspases, most notably caspase-3.[7] The activation of caspase-3 is a point of no return in the apoptotic cascade, leading to the cleavage of numerous cellular substrates and the dismantling of the cell.
Mitochondrial Dysfunction
The mitochondrion is a key player in the regulation of apoptosis. Aβ(31-35) has been shown to target mitochondria, leading to mitochondrial swelling, a decrease in mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[8]
The Criticality of Methionine-35
The C-terminal methionine residue at position 35 has been identified as a crucial determinant of Aβ(31-35)'s neurotoxicity. Oxidation of this methionine residue to methionine sulfoxide significantly attenuates the peptide's toxic effects.[9][10] This suggests that the redox state of this single amino acid plays a pivotal role in the peptide's ability to induce cellular damage.
Signaling Pathways Implicated in Aβ(31-35) Toxicity
The intricate network of cellular signaling is profoundly perturbed by Aβ(31-35). Key pathways implicated in its neurotoxic effects include:
-
The JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling cascade is a critical mediator of stress-induced apoptosis.
-
The p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis.
The interplay of these pathways orchestrates the cellular response to Aβ(31-35), ultimately tipping the balance towards cell death.
Signaling Pathway of Aβ(31-35) Induced Apoptosis
Caption: Aβ(31-35) triggers apoptosis through multiple interconnected pathways.
Experimental Methodologies for Studying Aβ(31-35)
To facilitate further research into this toxic fragment, this section provides detailed, step-by-step protocols for key experiments.
Peptide Preparation and Aggregation
Objective: To prepare Aβ(31-35) solutions and induce aggregation for use in toxicity and biophysical assays.
Materials:
-
Aβ(31-35) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Peptide Solubilization: Dissolve the lyophilized Aβ(31-35) peptide in DMSO to a stock concentration of 1 mM.
-
Aggregation Induction: Dilute the DMSO stock solution into sterile PBS to the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the peptide solution at 37°C for a specified period (e.g., 24-72 hours) to allow for aggregation. The extent of aggregation can be monitored over time using the Thioflavin T assay.
Cell Viability Assessment: The MTT Assay
Objective: To quantify the cytotoxic effects of Aβ(31-35) on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
Complete cell culture medium
-
Aβ(31-35) aggregates (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Aβ(31-35) aggregates for 24-48 hours. Include a vehicle control (PBS).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[11][12]
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in neuronal cells treated with Aβ(31-35).
Materials:
-
Neuronal cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
Assay buffer
Protocol:
-
Cell Lysis: Lyse the Aβ(31-35)-treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assay).[13]
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the aggregation kinetics of Aβ(31-35) in real-time.
Materials:
-
Aβ(31-35) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Protocol:
-
Reaction Setup: In each well of the 96-well plate, mix the Aβ(31-35) peptide solution with ThT to a final concentration of 10-20 µM ThT.
-
Incubation and Measurement: Incubate the plate at 37°C in the microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~480 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate an aggregation curve.[1][4]
Experimental Workflow for Aβ(31-35) Toxicity Assessment
Caption: A streamlined workflow for investigating Aβ(31-35) neurotoxicity.
In Vivo Relevance and Therapeutic Implications
The neurotoxic effects of Aβ(31-35) observed in vitro have been corroborated by in vivo studies. Intrahippocampal injection of Aβ(31-35) in animal models has been shown to impair learning and memory, further implicating this fragment in the cognitive deficits associated with Alzheimer's disease.
The identification of Aβ(31-35) as a key toxic domain of the full-length Aβ peptide has opened up new avenues for therapeutic intervention. Strategies aimed at specifically targeting this region could offer a more focused and potentially more effective approach to mitigating Aβ toxicity. One promising approach is the development of antibodies that specifically recognize and neutralize the Aβ(31-35) sequence. A novel antibody targeting this sequence has been shown to attenuate the neuronal damage caused by Aβ, suggesting that this could be a viable immunotherapeutic strategy for Alzheimer's disease.[9]
Conclusion and Future Directions
The discovery of Aβ(31-35) as a potent neurotoxic fragment has fundamentally altered our understanding of amyloid pathology. It is now clear that the neurotoxic potential of amyloid-beta is not solely confined to the full-length peptides but can be recapitulated by much smaller fragments. This minimalist toxin, through its ability to induce apoptosis and disrupt key cellular processes, represents a significant threat to neuronal survival.
Future research in this area should focus on several key areas:
-
Further Elucidation of Upstream Mechanisms: While the downstream apoptotic events are well-characterized, the initial molecular interactions of Aβ(31-35) with the cell membrane and potential cellular receptors remain to be fully elucidated.
-
Role in Oligomerization: Investigating the role of the Aβ(31-35) region in the nucleation and stabilization of larger, soluble Aβ oligomers will be crucial.
-
Development of Novel Therapeutics: The design of small molecules or peptidomimetics that can specifically block the toxic effects of Aβ(31-35) represents a promising therapeutic avenue.
-
Validation in Advanced Disease Models: Further studies in more complex, transgenic animal models of Alzheimer's disease are needed to fully understand the contribution of Aβ(31-35) to the overall disease process.
By continuing to unravel the complexities of this potent pentapeptide, we can hope to develop more targeted and effective therapies for Alzheimer's disease and other amyloid-related neurodegenerative disorders.
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Methodological & Application
Application Note: Thioflavin T (ThT) Assay for Monitoring the Fibrillization of β-Amyloid (31-35)
Introduction: The Significance of Amyloid Aggregation and its Detection
The aggregation of proteins and peptides into amyloid fibrils is a hallmark of numerous neurodegenerative disorders, including Alzheimer's disease.[1] The β-Amyloid (Aβ) peptide is the primary component of the senile plaques found in the brains of Alzheimer's patients.[2] While the full-length Aβ peptides (Aβ40 and Aβ42) are extensively studied, shorter fragments can recapitulate key pathological features. The β-Amyloid (31-35) fragment, with the sequence Ile-Ile-Gly-Leu-Met (IIGLM), represents a critical functional domain that is itself cytotoxic and prone to aggregation.[3][4] Understanding the kinetics of its fibrillization is crucial for screening potential therapeutic agents that can inhibit or modulate this process.
The Thioflavin T (ThT) fluorescence assay is the universally recognized "gold standard" for monitoring amyloid fibrillization in real-time.[5][6] ThT is a benzothiazole dye that exhibits minimal fluorescence in its free state in aqueous solution due to the intramolecular rotation of its constituent aromatic rings, which quenches the excited state.[5] Upon binding to the characteristic cross-β-sheet structure of amyloid fibrils, this rotation is sterically hindered.[7] This restriction leads to a dramatic increase in the dye's fluorescence quantum yield, accompanied by a significant blue shift in its emission spectrum, making it an exquisitely sensitive reporter of fibril formation.[5][8]
This application note provides a detailed, field-proven protocol for using the ThT assay to monitor the fibrillization kinetics of the Aβ(31-35) peptide. We delve into the causality behind critical procedural steps, offer guidance on data interpretation, and provide a troubleshooting framework to ensure robust and reproducible results.
Principle of the Thioflavin T Assay
The utility of ThT lies in its specific photophysical response to the amyloid fibril architecture. In solution, the free rotation around the carbon-carbon bond connecting its two aromatic rings provides a non-radiative pathway for de-excitation, resulting in low fluorescence. When ThT molecules intercalate into the channels running parallel to the long axis of an amyloid fibril, they become locked in place. This immobilization prevents rotational quenching, forcing the excited molecule to return to the ground state via the emission of a photon, thus producing a strong fluorescent signal. The assay monitors this increase in fluorescence intensity over time, which directly correlates with the mass of amyloid fibrils formed.
Caption: Mechanism of ThT fluorescence enhancement upon binding to amyloid fibrils.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Part Number | Notes |
| β-Amyloid (31-35) Peptide | MedChemExpress | HY-P1509 | Lyophilized powder, >98% purity |
| Thioflavin T (ThT) | Sigma-Aldrich | T3516 | Ultra-pure grade |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Sigma-Aldrich | 105228 | Anhydrous, for peptide monomerization |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Anhydrous, spectroscopy grade |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher Scientific | 70011044 | pH 7.4, sterile-filtered |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 | For preparing 10 mM solution |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H9892 | For preparing 10 mM solution |
| Nuclease-Free Water | Thermo Fisher Scientific | AM9937 | For all solutions and buffers |
| 96-well Microplates | Corning | 3655 | Black, clear bottom, non-binding surface |
| Plate Sealing Film | Thermo Fisher Scientific | 15036 | Optically clear, for preventing evaporation |
Critical Experimental Parameters: The Rationale Behind the Protocol
Achieving reproducible kinetic data hinges on meticulous control over key variables. Simply following steps is insufficient; understanding their purpose is paramount for troubleshooting and adaptation.
-
Peptide Pre-treatment for Monomerization: Lyophilized Aβ peptides, especially hydrophobic fragments like Aβ(31-35), are notoriously prone to pre-aggregation, which can act as "seeds" and eliminate the lag phase, leading to highly variable kinetics.[9] The standard procedure involves dissolving the peptide in a strong organic solvent like HFIP, which breaks down all hydrogen bonds and disrupts existing β-sheet structures, ensuring a truly monomeric and randomized starting population.[3][10] Subsequent removal of the HFIP leaves a peptide film that can be reliably used as the starting point for aggregation.
-
Optimal Thioflavin T Concentration: The concentration of ThT is a critical parameter that must be optimized. While a higher concentration can increase the signal, concentrations above 5 µM begin to exhibit significant background fluorescence on their own.[11][12] Furthermore, very high concentrations (>50 µM) can potentially interfere with the aggregation process itself, acting as either an inhibitor or a promoter depending on the protein.[11][13] A final concentration of 10-20 µM is generally a robust starting point, providing a strong signal-to-noise ratio without significantly affecting the fibrillization kinetics.[14]
-
Choice of Microplate: Standard polystyrene plates can adsorb peptides, reducing the effective concentration in solution and creating nucleation sites on the well surface, leading to artifacts. Using black, non-binding surface (NBS) or polyethylene glycol (PEG)-coated plates is essential to minimize these surface effects and reduce background fluorescence from scattered light.[9] A clear bottom is necessary for detection in most plate readers.
-
Agitation and Temperature Control: Fibrillization is a nucleation-dependent process. Gentle, intermittent shaking provides the necessary energy to overcome the activation barrier for nucleation and promotes the diffusion of monomers to growing fibril ends, accelerating the reaction and improving well-to-well reproducibility.[14] Maintaining a constant temperature (e.g., 37°C) is crucial, as aggregation rates are highly temperature-dependent.[15]
Detailed Experimental Protocol
This protocol is designed for a final assay volume of 100 µL per well in a 96-well plate format.
Preparation of Monomeric Aβ(31-35) Stock (1 mM)
This procedure should be performed in a fume hood.
-
Carefully weigh ~1 mg of lyophilized Aβ(31-35) peptide into a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of anhydrous HFIP to achieve a concentration of 1 mM. Vortex gently for 1-2 minutes until the peptide is fully dissolved.
-
Incubate at room temperature for 1 hour to ensure complete monomerization.
-
Remove the HFIP by evaporation under a gentle stream of nitrogen gas or by using a vacuum concentrator (e.g., SpeedVac). A thin, clear peptide film should be visible at the bottom of the tube.
-
To prepare the working stock, dissolve the peptide film in anhydrous DMSO to a concentration of 5 mM. Pipette up and down vigorously to ensure complete dissolution.
-
Aliquot the 5 mM DMSO stock into small volumes (e.g., 5 µL) in low-adhesion tubes, seal tightly, and store at -80°C. Avoid repeated freeze-thaw cycles.
Preparation of Thioflavin T Solutions
-
ThT Stock Solution (1 mM): Dissolve 3.19 mg of ThT in 10 mL of nuclease-free water. Vortex until fully dissolved. Filter the solution through a 0.2 µm syringe filter to remove any particulates.
-
Concentration Verification: Measure the absorbance of the stock solution at 412 nm. Calculate the precise concentration using the Beer-Lambert law with an extinction coefficient (ε) of 36,000 M⁻¹cm⁻¹.[8][12]
-
Storage: Store the stock solution in a foil-wrapped tube at 4°C for up to two weeks.
-
ThT Working Solution (200 µM): On the day of the experiment, dilute the 1 mM stock solution 1:5 in 1X PBS (pH 7.4) to create a 200 µM working solution. Keep this solution protected from light.
Kinetic Fibrillization Assay Workflow
Caption: Experimental workflow for the Aβ(31-35) ThT fibrillization assay.
Plate Setup and Measurement
-
Pre-heat Plate Reader: Set the fluorescence plate reader to 37°C at least 30 minutes before starting the experiment.
-
Assay Master Mix: Prepare a master mix for all wells to ensure consistency. For each 100 µL reaction, the components are added in the following order:
-
88 µL of 1X PBS (pH 7.4)
-
10 µL of 200 µM ThT Working Solution (for a final concentration of 20 µM)
-
-
Pipetting: Pipette 98 µL of the Assay Master Mix into the desired wells of the black, clear-bottom 96-well plate.
-
Initiate Aggregation: To start the reaction, add 2 µL of the 5 mM Aβ(31-35) DMSO stock to each sample well for a final peptide concentration of 100 µM. For blank wells, add 2 µL of DMSO. Pipette up and down gently to mix.
-
Self-Validation Check: It is crucial to add the peptide last to initiate the reaction simultaneously across all wells just before placing the plate in the reader.
Example Plate Layout (Triplicates):
1 2 3 4 5 ... A Blank Blank Blank S1 S1 ... B S2 S2 S2 S3 S3 ... ... ... ... ... ... ... ... Blank = PBS + ThT + DMSO S1, S2, S3 = Samples with Aβ(31-35) and any potential modulators
-
-
Seal and Read: Immediately seal the plate with an optically clear film to prevent evaporation. Place the plate in the pre-heated reader.
-
Instrument Settings:
-
Reading Mode: Bottom-read fluorescence
-
Excitation Wavelength: 440 nm (or 450 nm)
-
Emission Wavelength: 482 nm (or 490 nm)
-
Temperature: 37°C
-
Shaking: 10 seconds of orbital shaking before each read cycle
-
Read Interval: Every 10 minutes for 24-48 hours (or until plateau is reached)
-
Data Analysis and Interpretation
The raw output from the plate reader will be fluorescence intensity versus time. Proper analysis is key to extracting meaningful kinetic parameters.
-
Blank Subtraction: For each time point, calculate the average fluorescence of the blank wells (Buffer + ThT + DMSO). Subtract this average value from the fluorescence reading of each sample well at that corresponding time point.
-
Plotting: Plot the blank-subtracted fluorescence intensity as a function of time for each sample. The resulting graph should be a sigmoidal curve.
-
Kinetic Parameter Extraction: The aggregation curve can be divided into three distinct phases. These phases can be quantified by fitting the data to a sigmoidal equation (e.g., Boltzmann fit).[1]
Caption: A typical sigmoidal curve from a ThT assay showing key kinetic phases.
Key Kinetic Parameters:
| Parameter | Description | Interpretation |
| Lag Time (t_lag) | The time required to form stable aggregation nuclei. | A longer lag time suggests inhibition of the primary nucleation step. |
| Elongation Rate (k_app) | The maximum slope of the sigmoidal curve, reflecting the rate of fibril growth. | A reduced slope indicates inhibition of monomer addition to existing fibrils. |
| Maximum Fluorescence (F_max) | The fluorescence intensity at the plateau. | A lower plateau suggests a reduction in the total amount of amyloid fibrils formed. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Very Low Signal | 1. Peptide is not aggregating (check buffer pH, ionic strength).2. Incorrect instrument settings (wavelengths, read mode).3. ThT solution is degraded (exposed to light). | 1. Verify peptide sequence and buffer conditions. Run a positive control (e.g., Aβ42).2. Double-check excitation/emission wavelengths and ensure bottom-read is selected.3. Prepare fresh ThT solution. |
| High Initial Fluorescence | 1. Peptide stock contains pre-formed aggregates ("seeds").2. ThT concentration is too high, causing high background.3. Contamination of reagents or plate. | 1. Re-prepare the peptide stock, ensuring complete monomerization with HFIP.2. Reduce the final ThT concentration to 5-10 µM.3. Use fresh, filtered buffers and a new, sealed microplate. |
| Initial Drop in Fluorescence | Temperature equilibration effect; fluorescence of ThT can decrease as the plate warms from room temperature to 37°C.[16] | This is often a minor artifact. Ensure the plate reader is fully pre-heated. The effect should stabilize before the true lag phase begins. |
| Poor Reproducibility (High Well-to-Well Variation) | 1. Stochastic nature of primary nucleation.2. Inconsistent mixing or pipetting errors.3. Evaporation from outer wells of the plate. | 1. Increase the number of replicates. Consider adding a small glass bead to each well to enhance mixing.[14]2. Use a master mix and calibrated pipettes. Ensure peptide is added last and mixed gently but thoroughly.3. Use a high-quality plate seal. Avoid using the outermost wells if evaporation is a persistent issue. |
| Assay Interference (when screening compounds) | The test compound is fluorescent at the ThT wavelengths or quenches ThT fluorescence.[17] | Run controls for the compound alone (with ThT, without peptide) and with pre-formed fibrils to check for quenching or displacement. Confirm results with an orthogonal method like Transmission Electron Microscopy (TEM). |
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- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Application Notes and Protocols: Beta-Amyloid (31-35) Neurotoxicity Assay in Primary Neurons
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides, which form plaques in the brain and lead to neuronal dysfunction and death.[1][2] While the full-length Aβ peptides (Aβ1-40 and Aβ1-42) are extensively studied, shorter fragments have also been implicated in AD pathology. Among these, the pentapeptide Aβ (31-35) has emerged as a significant contributor to neurotoxicity.[3] This fragment can induce neuronal apoptosis, making it a valuable tool for modeling AD-related neurodegeneration in vitro and for screening potential neuroprotective compounds.[4][5]
Primary neuronal cultures, derived directly from rodent brain tissue, provide a physiologically relevant model system for studying neurotoxicity.[6][7] Unlike immortalized cell lines, they retain many of the morphological and functional characteristics of neurons in vivo, offering a more accurate platform for predicting the effects of neurotoxic agents and therapeutic interventions.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish and conduct a robust beta-amyloid (31-35) neurotoxicity assay using primary cortical neurons. We will detail the underlying mechanisms, provide step-by-step protocols for cell culture and toxicity assessment, and offer insights into data analysis and interpretation.
Scientific Principles and Rationale
The neurotoxic effects of Aβ (31-35) are believed to be mediated through the induction of apoptosis, or programmed cell death.[4] Studies have shown that this peptide fragment can trigger a cascade of events including mitochondrial dysfunction, activation of caspases, and DNA fragmentation, ultimately leading to neuronal demise.[5] The methionine residue at position 35 is particularly critical for its toxic effects, as its oxidation can attenuate aggregation and neurotoxicity.[9]
This application note describes a multi-faceted approach to quantifying Aβ (31-35)-induced neurotoxicity, employing three well-established assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] A decrease in the amount of formazan produced correlates with a reduction in cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[12] An increase in LDH activity in the supernatant is proportional to the number of dead or damaged cells.
-
Caspase-3 Activity Assay: As a key executioner caspase in the apoptotic pathway, the activation of caspase-3 is a hallmark of apoptosis.[13][14] This assay utilizes a specific substrate that, when cleaved by active caspase-3, produces a fluorescent or colorimetric signal, allowing for the quantification of apoptotic cell death.[15]
By employing these three distinct but complementary assays, researchers can obtain a comprehensive and validated assessment of Aβ (31-35) neurotoxicity.
Experimental Workflow Overview
The overall experimental process involves isolating and culturing primary cortical neurons, preparing and applying the Aβ (31-35) peptide, and then performing the viability and cytotoxicity assays.
Caption: High-level experimental workflow.
Materials and Reagents
Cell Culture
-
Embryonic day 16-18 (E16-E18) rat or mouse pups
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin solution
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Sterile, tissue culture-treated plates (96-well)
-
Trypsin-EDTA
-
DNase I
-
Fetal Bovine Serum (FBS), heat-inactivated
Aβ (31-35) Peptide Preparation
-
Beta-Amyloid (31-35) peptide (synthesis grade)
-
Sterile, nuclease-free water or DMSO
Assay Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS-HCl solution)
-
LDH cytotoxicity detection kit
-
Caspase-3 colorimetric or fluorometric assay kit
Step-by-Step Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for primary rodent neuron culture.[6]
-
Plate Coating:
-
One day prior to dissection, coat 96-well plates with 50 µL/well of 0.1 mg/mL Poly-D-lysine in sterile water.[16]
-
Incubate for at least 4 hours at 37°C or overnight at room temperature.
-
Aspirate the Poly-D-lysine solution and wash the wells three times with sterile, deionized water. Allow the plates to dry completely in a sterile hood.
-
(Optional but recommended) Add 50 µL/well of 10 µg/mL laminin in sterile PBS and incubate for at least 2 hours at 37°C before aspirating just prior to cell plating.
-
-
Tissue Dissection and Dissociation:
-
Euthanize E16-E18 pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from the embryonic brains in ice-cold dissection buffer (e.g., Hanks' Balanced Salt Solution).
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a 15 mL conical tube and add 5 mL of 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 15 minutes.
-
Add 1 mL of heat-inactivated FBS to inactivate the trypsin, followed by 100 µL of DNase I (1 mg/mL stock) to prevent cell clumping.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating and Maintenance:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto the pre-coated 96-well plates at a density of 1.5 x 10^5 to 2.0 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete culture medium.
-
Continue to culture the neurons for 7-10 days in vitro (DIV) before treatment, replacing half of the medium every 2-3 days. This allows the neurons to mature and form synaptic connections.
-
Protocol 2: Aβ (31-35) Preparation and Neuronal Treatment
-
Peptide Reconstitution:
-
Reconstitute the Aβ (31-35) peptide in sterile, nuclease-free water or DMSO to create a 1 mM stock solution.
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the Aβ (31-35) stock solution.
-
Prepare serial dilutions of the peptide in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A typical effective concentration for Aβ (31-35) is around 25 µM.[5]
-
-
Neuronal Treatment:
-
At DIV 7-10, carefully remove half of the culture medium from each well.
-
Add an equal volume of the Aβ (31-35) working solutions to the corresponding wells.
-
Include a vehicle control group (medium with the same concentration of water or DMSO used for peptide reconstitution) and an untreated control group.
-
Incubate the treated neurons for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Protocol 3: Assessment of Neurotoxicity
A. MTT Assay for Cell Viability[10][17]
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
B. LDH Assay for Cytotoxicity[18][19]
-
At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit before collecting the supernatant.
C. Caspase-3 Activity Assay[15][20]
-
At the end of the treatment period, lyse the cells in each well using the lysis buffer provided in the caspase-3 assay kit.
-
Transfer the cell lysates to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (excitation/emission ~400/505 nm for fluorometric assays) using a microplate reader.
Data Analysis and Interpretation
Data Presentation
Summarize the quantitative data from each assay in clearly structured tables for easy comparison.
Table 1: Example Data from Aβ (31-35) Neurotoxicity Assays
| Aβ (31-35) Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 | 1.0 ± 0.1 |
| 1 | 95.3 ± 4.8 | 8.2 ± 1.5 | 1.2 ± 0.2 |
| 5 | 82.1 ± 6.1 | 15.7 ± 2.1 | 1.8 ± 0.3 |
| 10 | 65.4 ± 5.5 | 30.5 ± 3.4 | 2.5 ± 0.4 |
| 25 | 48.7 ± 4.9 | 45.8 ± 4.0 | 3.7 ± 0.5 |
| 50 | 35.2 ± 4.2 | 62.3 ± 5.1 | 4.8 ± 0.6 |
Data are represented as mean ± standard deviation (n=6 replicates per condition).
Calculations
-
% Cell Viability (MTT): (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
% Cytotoxicity (LDH): ((Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)) * 100
-
Caspase-3 Activity (Fold Change): (Signal of treated cells / Signal of vehicle control cells)
Interpretation
A dose-dependent decrease in cell viability (MTT assay), coupled with a dose-dependent increase in cytotoxicity (LDH assay) and caspase-3 activity, provides strong evidence for Aβ (31-35)-induced apoptotic neurotoxicity. The convergence of results from these three independent assays strengthens the validity of the findings.
Signaling Pathway Visualization
The neurotoxic cascade initiated by Aβ (31-35) leading to apoptosis can be visualized as follows:
Caption: Aβ (31-35) induced apoptotic pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Neuronal Viability in Control Wells | - Suboptimal culture conditions- Poor plate coating- High plating density | - Ensure proper sterile technique and use fresh, high-quality reagents.- Optimize coating protocol (concentration, incubation time).- Perform a cell density titration to find the optimal plating density.[21] |
| High Variability Between Replicates | - Uneven cell plating- Inaccurate pipetting- Edge effects in 96-well plate | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Dose-Dependent Toxicity Observed | - Aβ (31-35) peptide is inactive or not properly aggregated- Insufficient incubation time- Neurons are resistant | - Use a new batch of peptide and ensure proper reconstitution.- "Age" the peptide solution (incubate at 37°C for a period) to promote aggregation.- Extend the treatment incubation period (e.g., to 72 hours).- Confirm the health and maturity of the neuronal cultures. |
| Conflicting Results Between Assays | - Assay interference (e.g., compound color)- Different endpoints measured | - Run appropriate controls for each assay (e.g., compound-only wells).- Understand that MTT measures metabolic activity, LDH measures membrane integrity, and Caspase-3 measures a specific apoptotic pathway. Results may not always perfectly correlate but should show a similar trend.[22] |
Application in Drug Discovery
This robust and validated assay serves as an excellent platform for high-throughput screening (HTS) of potential neuroprotective compounds.[8][23] By adding a test compound to the culture medium prior to or concurrently with the Aβ (31-35) treatment, researchers can assess its ability to mitigate neurotoxicity. A successful "hit" compound would be expected to increase cell viability, decrease LDH release, and reduce caspase-3 activation in the presence of Aβ (31-35).[24][25]
References
-
Clementi, M. E., et al. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International, 47(6), 447-453. Available at: [Link]
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Culic, M., et al. (2021). Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. ACS Chemical Neuroscience, 12(4), 663-673. Available at: [Link]
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Wang, Y. J., et al. (2006). [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Zhonghua Yi Xue Za Zhi, 86(30), 2132-2136. Available at: [Link]
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GenScript. (n.d.). Beta Amyloid Peptides. Available at: [Link]
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Miners, J. S., et al. (2023). Aβ 31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. International Journal of Molecular Sciences, 24(23), 16798. Available at: [Link]
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Kim, D. H., et al. (2018). The Protective Effects of PSM-04 Against Beta Amyloid-Induced Neurotoxicity in Primary Cortical Neurons and an Animal Model of Alzheimer's Disease. Frontiers in Pharmacology, 9, 1147. Available at: [Link]
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De Strooper, B., et al. (2010). The culprit behind amyloid beta peptide related neurotoxicity in Alzheimer's disease: oligomer size or conformation? Acta Neuropathologica, 119(1), 1-12. Available at: [Link]
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Kuperstein, I., et al. (2007). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. NeuroReport, 18(6), 559-563. Available at: [Link]
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Wey-Fabrizius, A. R., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 2(10), e567. Available at: [Link]
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Sirenko, O., & Cromwell, E. F. (2023). Phenotypic Screening with Primary and Human iPSC-derived Neurons. Methods in Molecular Biology, 2707, 235-263. Available at: [Link]
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Beaudoin, G. M., 3rd, et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3832. Available at: [Link]
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D'Mello, S. R., et al. (2000). Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8. The Journal of Neuroscience, 20(12), 4489-4498. Available at: [Link]
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Hartmann, A., et al. (2001). Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease. Proceedings of the National Academy of Sciences, 98(5), 2845-2850. Available at: [Link]
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Kou, J., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Toxicology, Chapter 12, Unit 12.19. Available at: [Link]
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Nuriya, M. (2022). Neuronal Activity Reporters as Drug Screening Platforms. International Journal of Molecular Sciences, 23(18), 10563. Available at: [Link]
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RCSB PDB. (2019). 6GHX: Alzheimer's Amyloid-Beta Peptide Fragment 31-35 in Complex with Cd-substituted Thermolysin. Available at: [Link]
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Téllez-Sanz, R., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 97(11), 1167-1176. Available at: [Link]
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ResearchGate. (n.d.). Neuroprotective effect of compound 1 in primary cortical neurons.... Available at: [Link]
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Wang, Y., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus, 27(2), 122-133. Available at: [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Puzzo, D., et al. (2006). Different Conformations of Amyloid β Induce Neurotoxicity by Distinct Mechanisms in Human Cortical Neurons. Journal of Neuroscience, 26(22), 6023-6032. Available at: [Link]
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NeuroProof. (n.d.). Primary and iPSC-derived neuronal cell cultures. Available at: [Link]
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eLife. (2024). Activity-dependent synapse elimination requires caspase-3 activation. Available at: [Link]
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Arthur, D. B., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Biomolecular Screening, 11(2), 133-141. Available at: [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
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Reddy, P. H. (2023). Amyloid Beta in Aging and Alzheimer's Disease. Cells, 12(12), 1672. Available at: [Link]
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ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]
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Innoprot. (n.d.). Caspase 3-7 Activity Assay. Available at: [Link]
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Measuring Beta-Amyloid (31-35) Cytotoxicity Using the MTT Assay: An Application Guide
Introduction: The Significance of Aβ(31-35) in Neurotoxicity Research
The amyloid-beta (Aβ) peptide is a central player in the pathology of Alzheimer's disease. While the full-length peptides, Aβ(1-40) and Aβ(1-42), are extensively studied, shorter fragments also exhibit significant biological activity. Among these, the pentapeptide Aβ(31-35) (Ile-Ile-Gly-Leu-Met) has been identified as a functional cytotoxic domain.[1] Understanding the mechanisms by which this fragment induces cell death is crucial for developing therapeutic interventions. Studies have shown that Aβ(31-35) can induce neurotoxicity in neuronal cell lines, such as PC12 cells, through an apoptotic pathway involving caspase activation and DNA fragmentation.[2] This guide provides a detailed protocol for assessing the cytotoxicity of Aβ(31-35) using the MTT assay, a widely adopted method for evaluating cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This principle allows for the quantification of cytotoxicity by measuring the decrease in metabolic activity in response to a toxic substance like Aβ(31-35).
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT to formazan. This reduction process is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of living cells. A decrease in the number of viable cells, or impairment of their metabolic function due to a cytotoxic agent, results in a diminished production of formazan. The insoluble formazan crystals are then solubilized using a solvent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[4]
It is critical to recognize that the MTT assay is an indirect measure of cell viability, reflecting metabolic activity.[4] Factors other than cell death, such as alterations in mitochondrial function or vesicular trafficking, can influence MTT reduction.[5][6] Therefore, it is essential to carefully design experiments and consider complementary assays to confirm findings.
Experimental Workflow Overview
The process of assessing Aβ(31-35) cytotoxicity using the MTT assay can be broken down into several key stages: preparation of the Aβ peptide, cell culture and treatment, execution of the MTT assay, and subsequent data analysis. Each stage requires careful attention to detail to ensure reliable and reproducible results.
Figure 1. A schematic overview of the experimental workflow for assessing Aβ(31-35) cytotoxicity.
Detailed Protocols
Part 1: Preparation of Beta-Amyloid (31-35)
The aggregation state of Aβ peptides is a critical determinant of their cytotoxicity. Therefore, a consistent preparation method is paramount.
Materials:
-
Beta-Amyloid (31-35) peptide (lyophilized powder)
-
Hexafluoro-2-propanol (HFIP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Serum-free and phenol red-free cell culture medium
Protocol:
-
Monomerization: To erase any pre-existing aggregates, dissolve the solid Aβ(31-35) peptide in cold HFIP. Incubate at room temperature for at least one hour to ensure the peptide is in a monomeric and randomized state.[1]
-
Solvent Evaporation: Remove the HFIP by evaporation under a gentle stream of nitrogen gas or in a speed vacuum concentrator. This will result in a thin peptide film. The film can be stored at -20°C or -80°C.[1]
-
Stock Solution Preparation: Just before use, dissolve the peptide film in anhydrous DMSO to a stock concentration of 5 mM.[1][7]
-
Working Solution and Aggregation: Dilute the DMSO stock solution into the appropriate serum- and phenol red-free culture medium with vortexing to achieve the desired final concentrations for treating the cells.[1] For some experimental paradigms, an "aging" step of incubating the peptide solution for a specific time (e.g., 48 hours at 4-8°C) may be performed to promote the formation of soluble oligomers.[1]
Part 2: Cell Culture and Treatment
The choice of cell line and seeding density is crucial for obtaining reliable data. Neuronal cell lines like PC12 or SH-SY5Y are commonly used. Primary cortical neurons can also be utilized for more physiologically relevant studies.[8][9]
Materials:
-
Appropriate neuronal cell line (e.g., PC12)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Aβ(31-35) working solutions
-
Positive control for cytotoxicity (e.g., Staurosporine)[2]
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density. For PC12 cells, a density of 10,000 cells/well is a common starting point.[2] It is essential to optimize the seeding density for your specific cell line and experimental duration to ensure they are in the logarithmic growth phase during treatment and do not become over-confluent.[10][11]
-
Cell Adherence: Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 16-24 hours to allow the cells to adhere and recover.[2]
-
Cell Treatment:
-
Controls: Include wells for a negative control (cells with vehicle, e.g., medium with the same final concentration of DMSO as the highest Aβ concentration) and a positive control (cells treated with a known cytotoxic agent like 10 µM Staurosporine to induce 100% cell death).[2] Also, include a blank control (medium only, no cells) to subtract background absorbance.
-
Aβ(31-35) Treatment: Carefully remove the old medium and replace it with fresh medium containing the desired concentrations of Aβ(31-35). Typically, a dose-response curve is generated using a range of concentrations.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 36, or 48 hours).[2]
Part 3: MTT Assay Protocol
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS, sterile-filtered)
-
Serum-free culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
Protocol:
-
MTT Addition: At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL). It is recommended to add the MTT in serum-free medium to avoid potential interference from serum components.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[4] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[4] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[4]
-
For Suspension Cells (or to simplify for adherent cells): A modified protocol can be used where a solubilization solution containing a detergent like SDS is added directly to the wells without removing the MTT-containing medium.[12]
-
-
Incubation for Solubilization: Place the plate on a shaker for 5-15 minutes or let it stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background noise.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage of the negative control (vehicle-treated) cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100
-
-
Dose-Response Curve: Plot the percent viability against the concentration of Aβ(31-35). This will typically yield a sigmoidal curve.
-
IC50 Determination: From the dose-response curve, calculate the IC50 value, which is the concentration of Aβ(31-35) that causes a 50% reduction in cell viability. This can be determined using non-linear regression analysis in software like GraphPad Prism or by using linear regression on the linear portion of the curve.[13][14]
-
Statistical Analysis: Perform statistical tests (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's) to determine if the differences between the treated groups and the negative control are statistically significant.[15]
Table 1: Example Data for Aβ(31-35) Cytotoxicity on PC12 Cells
| Aβ(31-35) [µM] | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.082 | 100.0 |
| 10 | 1.103 | 0.075 | 88.0 |
| 20 | 0.891 | 0.061 | 71.1 |
| 40 | 0.632 | 0.055 | 50.4 |
| 80 | 0.378 | 0.043 | 30.1 |
| 160 | 0.155 | 0.029 | 12.4 |
| Positive Control | 0.098 | 0.015 | 7.8 |
Troubleshooting and Considerations
-
High Background: This can be caused by microbial contamination or interference from components in the medium like phenol red. Using phenol red-free medium during the assay is recommended.
-
Inconsistent Results: This may arise from uneven cell seeding, variations in incubation times, or incomplete dissolution of formazan crystals. Ensure thorough mixing after adding the solubilization solution.
-
Aβ Peptide Interference: Some studies suggest that Aβ peptides can interfere with the MTT assay by accelerating the exocytosis of formazan, which could lead to an underestimation of viability.[16] It is prudent to confirm key findings with an alternative viability assay, such as the LDH release assay or Calcein AM staining.[17]
-
Methionine Oxidation: The methionine residue at position 35 in Aβ peptides is susceptible to oxidation, which can reduce the peptide's toxicity.[18] It is important to handle the peptide carefully to minimize oxidation and consider the redox state of the methionine in the interpretation of results.
The Role of Controls in Ensuring Data Integrity
The inclusion of appropriate controls is fundamental to the validity of any neurotoxicity study.[19]
Figure 2. A self-validating system of controls for the MTT assay.
-
Negative (Vehicle) Control: Establishes the baseline for 100% cell viability and accounts for any effects of the solvent (e.g., DMSO) used to dissolve the Aβ peptide.
-
Positive Control: A substance known to be toxic to the cells is used to confirm that the assay system is capable of detecting cytotoxicity.[20][21] This provides confidence in negative results, showing they are not due to a failure of the assay itself.[22]
-
Blank Control: Contains only culture medium and assay reagents. This is used to subtract the background absorbance caused by the medium and reagents.
-
Peptide Control: It can be beneficial to include a control with the highest concentration of Aβ in medium without cells to check for any direct chemical reaction between the peptide and MTT reagent.[23]
Conclusion
References
-
Misiti, F., Sampaolese, B., Pezzotti, M., Marini, S., Coletta, M., Ceccarelli, L., Giardina, B., & Clementi, M. E. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells: Contrast with Aβ(25–35) peptide and examination of underlying mechanisms. Neurochemistry International, 46(8), 575-583. [Link]
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Maurissen, J. P., & Marable, B. R. (2005). Neurotoxicity test validation, positive controls and proficiency: are chemicals necessary? Neurotoxicology and Teratology, 27(4), 545-551. [Link]
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Prism, G. (n.d.). Statistical Analysis: MTT-assay (cell viability test). GraphPad. [Link]
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Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current protocols in pharmacology, Chapter 12, Unit 12.11. [Link]
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Gorshkov, K., et al. (2022). Amyloid Degradation Toxicity Hypothesis: Integrative Theory of Alzheimer's Disease. International Journal of Molecular Sciences, 23(15), 8427. [Link]
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Crofton, K. M., et al. (2004). A qualitative retrospective analysis of positive control data in developmental neurotoxicity studies. Neurotoxicology and Teratology, 26(3), 327-335. [Link]
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Idrissi, M., et al. (2021). Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. ACS Chemical Neuroscience, 12(4), 659-673. [Link]
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Yan, S., et al. (2006). [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Zhonghua yi xue za zhi, 86(30), 2121-2125. [Link]
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Bitan, G., et al. (2005). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1703(2), 149-156. [Link]
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Abe, K., & Saito, H. (1998). Beta-amyloid (1-42) affects MTT reduction in astrocytes: implications for vesicular trafficking and cell functionality. Neuroscience research, 31(4), 295-305. [Link]
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ResearchGate. (2020). Which statistical test to use in my MTT assay? ResearchGate. [Link]
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van Meer, B. J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3328. [Link]
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Schubert, D., et al. (2008). Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? PLoS ONE, 3(9), e3236. [Link]
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Wang, Y. Z., et al. (2021). Zinc Permeation Through Acid-Sensing Ion Channels. International journal of molecular sciences, 22(4), 1637. [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
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Reddit. (2024). Is my method for calculating cytotoxicity statistics correct? Reddit. [Link]
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ResearchGate. (2014). Does anyone know the best density of seeding primary cortical neurons on PLL coated chambers? ResearchGate. [Link]
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Kim, H. Y., et al. (2022). Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid. International Journal of Molecular Sciences, 23(8), 4242. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Aschner, M., et al. (2023). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. Toxicological Sciences, 194(1), 1-11. [Link]
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Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20-33. [Link]
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ResearchGate. (2016). Cytotoxicity assay - cellular density? ResearchGate. [Link]
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Sirenko, O., et al. (2013). High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures. ASSAY and Drug Development Technologies, 11(2), 97-109. [Link]
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ResearchGate. (2019). Cell viability using MTT assay in the precence of amyloid beta 1042? ResearchGate. [Link]
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Nguyen, D. T., et al. (2014). Optimization and application of MTT assay in determining density of suspension cells. Cytotechnology, 66(5), 737-746. [Link]
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ResearchGate. (2022). For screening AB peptide neurotoxic effect, using MTT assay. What is the recommended cell seeding for non-differentiated SH-SY5Y cells in 96 well? ResearchGate. [Link]
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Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in molecular biology (Clifton, N.J.), 670, 13-32. [Link]
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Stancu, I. C., et al. (2020). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences, 21(11), 3828. [Link]
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Application Notes and Protocols: Investigating the Neurotoxic Effects of β-Amyloid (31-35) Using In Vitro Cell Culture Models
Introduction: The Significance of Aβ(31-35) in Alzheimer's Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) peptides, forming senile plaques in the brain. While the full-length Aβ peptides, particularly Aβ(1-42), are central to the amyloid cascade hypothesis, shorter fragments have been identified that possess significant neurotoxic properties. Among these, the pentapeptide Aβ(31-35) (Ile-Ile-Gly-Leu-Met) has emerged as a crucial functional domain of the larger Aβ peptide.[1] Studies have demonstrated that this fragment can induce neuronal apoptosis, mitochondrial dysfunction, and oxidative stress, mirroring key pathological events in AD.[1][2]
A critical aspect of Aβ(31-35) toxicity is the pivotal role of the methionine-35 residue. Its redox state is a key determinant of the peptide's neurotoxic potential, implicating oxidative stress as a central mechanism of its action.[3] Unlike other fragments such as Aβ(25-35), which may induce neurotoxicity through different pathways, Aβ(31-35) appears to predominantly trigger a distinct apoptotic cascade involving caspase activation and DNA fragmentation.[2] This makes Aβ(31-35) a valuable tool for dissecting specific apoptotic signaling pathways relevant to AD pathogenesis and for screening potential neuroprotective compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro cell culture models to study the effects of Aβ(31-35). We will delve into the selection of appropriate cell models, provide detailed protocols for cell culture and differentiation, Aβ(31-35) preparation, and key assays for assessing its neurotoxic impact.
Choosing the Right Cell Culture Model
The selection of an appropriate cell culture model is paramount for obtaining reliable and relevant data. The choice depends on the specific research question, desired throughput, and the trade-off between physiological relevance and experimental feasibility.
| Cell Model | Advantages | Disadvantages | Primary Applications |
| SH-SY5Y (Human Neuroblastoma) | Human origin, easy to culture and transfect, can be differentiated into a more mature neuronal phenotype.[4][5] | Tumor origin, may not fully recapitulate the complexity of primary neurons, variability in differentiation outcomes.[4][6] | High-throughput screening of neuroprotective compounds, studies on signaling pathways. |
| PC12 (Rat Pheochromocytoma) | Well-characterized, differentiates into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF).[7] | Non-human origin, tumor-derived, differentiated cells are post-mitotic but may not represent all neuronal subtypes. | Studies on neurite outgrowth, neurotrophic factor signaling, and general mechanisms of neurotoxicity.[7][8] |
| Primary Cortical Neurons | High physiological relevance, derived directly from rodent brain tissue, form functional synaptic networks. | Technically demanding to culture, ethical considerations for animal use, potential for glial cell contamination, limited lifespan in culture. | Mechanistic studies requiring a high degree of physiological relevance, investigation of synaptic toxicity. |
Experimental Workflow for Aβ(31-35) Neurotoxicity Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of Aβ(31-35) in a cell culture model.
Caption: General workflow for Aβ(31-35) toxicity assessment.
Protocols
PART 1: Cell Culture and Differentiation
Protocol 1.1: Differentiation of SH-SY5Y Cells
This protocol describes a common method for differentiating SH-SY5Y cells into a more mature neuronal phenotype using Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[5]
Materials:
-
SH-SY5Y cells
-
Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Basal medium (e.g., Neurobasal™) supplemented with B-27™, GlutaMAX™, 10 µM Retinoic Acid (RA), and 50 ng/mL BDNF.[5]
Procedure:
-
Seed SH-SY5Y cells in the desired culture vessel at a low confluency (e.g., 40-50%) in Growth Medium.
-
Allow cells to adhere and grow for 24 hours.
-
Aspirate the Growth Medium and replace it with Differentiation Medium containing 10 µM RA.
-
Incubate for 4-7 days, changing the medium every 2-3 days.
-
After the RA treatment period, replace the medium with Differentiation Medium containing 50 ng/mL BDNF.
-
Continue to culture for an additional 4-7 days, changing the medium every 2-3 days.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites and reduced proliferation. These cells are now ready for Aβ(31-35) treatment.
Protocol 1.2: Differentiation of PC12 Cells
This protocol outlines the differentiation of PC12 cells into sympathetic neuron-like cells using Nerve Growth Factor (NGF).[7]
Materials:
-
PC12 cells
-
Growth Medium: RPMI-1640 supplemented with 10% Horse Serum (HS), 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Reduced serum medium (e.g., RPMI-1640 with 1% HS) containing 50-100 ng/mL NGF.[7][8]
-
Culture vessels coated with an appropriate substrate (e.g., Poly-D-Lysine).
Procedure:
-
Coat culture vessels with Poly-D-Lysine according to the manufacturer's instructions.
-
Seed PC12 cells onto the coated vessels in Growth Medium.
-
Allow cells to adhere for 24 hours.
-
Aspirate the Growth Medium and replace it with Differentiation Medium containing NGF.
-
Incubate the cells for 3-7 days. During this time, the cells will stop dividing and extend neurites.[7]
-
Change the Differentiation Medium every 2-3 days.
-
The differentiated PC12 cells are now ready for experimental use.
PART 2: Preparation of Aβ(31-35)
The aggregation state of Aβ peptides is a critical determinant of their toxicity. This protocol provides a method for preparing Aβ(31-35) solutions.
Materials:
-
Aβ(31-35) peptide (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, phenol red-free cell culture medium (e.g., F-12) or Phosphate-Buffered Saline (PBS).
Procedure:
-
Allow the lyophilized Aβ(31-35) peptide to equilibrate to room temperature before opening the vial.
-
Dissolve the peptide in anhydrous DMSO to create a stock solution (e.g., 5 mM).[9]
-
To prepare oligomeric forms, dilute the DMSO stock solution into ice-cold, serum-free cell culture medium to the desired final concentration (e.g., 100 µM).[9]
-
Vortex the solution briefly.
-
Incubate ("age") the solution at 4°C for 24-48 hours to promote the formation of soluble oligomers.[9]
-
Before adding to cells, centrifuge the aged solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any large, insoluble aggregates. The supernatant contains the soluble oligomeric Aβ(31-35).[9]
-
Dilute the supernatant to the final working concentration in your cell culture medium. Typical working concentrations for Aβ(31-35) range from 10 to 50 µM, with incubation times of 24 to 48 hours.[1][10]
PART 3: Assessing Neurotoxicity
Protocol 3.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well culture plates.
Procedure:
-
Plate differentiated cells in a 96-well plate and treat with various concentrations of Aβ(31-35) for the desired duration (e.g., 24 hours). Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells. A dose-dependent decrease in viability is expected with increasing concentrations of Aβ(31-35).[10][12]
Protocol 3.2: Measurement of Reactive Oxygen Species (DCFH-DA Assay)
This assay measures intracellular reactive oxygen species (ROS) using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free medium or PBS.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Plate and treat differentiated cells with Aβ(31-35) in a black, clear-bottom 96-well plate.
-
Prepare a working solution of DCFH-DA (e.g., 5-20 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13][15]
-
Remove the DCFH-DA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]
-
An increase in fluorescence intensity in Aβ(31-35)-treated cells compared to controls indicates an increase in intracellular ROS production.[16]
Protocol 3.3: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[17]
Materials:
-
JC-1 staining solution.
-
Assay buffer.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Plate and treat differentiated cells with Aβ(31-35) in a black, clear-bottom 96-well plate.
-
After treatment, add 10 µL of JC-1 staining solution to each well and mix gently.[18]
-
Incubate the cells for 15-30 minutes at 37°C.[18]
-
Optional: Wash the cells with assay buffer to remove excess stain.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Excitation ~535 nm, Emission ~595 nm).
-
Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (Excitation ~485 nm, Emission ~535 nm).[18]
-
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization. A decrease in this ratio in Aβ(31-35)-treated cells signifies a loss of mitochondrial membrane potential.
Protocol 3.4: Detection of Apoptosis (Caspase-3 Activity Assay)
This fluorometric assay detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Cell lysis buffer.
-
Assay buffer.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Plate and treat differentiated cells with Aβ(31-35).
-
After treatment, lyse the cells according to the kit manufacturer's protocol.
-
Add the cell lysate to a black 96-well plate.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate Ac-DEVD-AMC.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
During this time, activated caspase-3 in apoptotic cells will cleave the substrate, releasing the fluorescent AMC molecule.
-
Measure the fluorescence intensity with excitation at ~380 nm and emission between 420-460 nm.
-
An increase in fluorescence intensity in Aβ(31-35)-treated cells is proportional to the level of caspase-3 activation and, therefore, apoptosis.
Signaling Pathways and Data Interpretation
Aβ(31-35) Induced Apoptotic Pathway
The neurotoxicity of Aβ(31-35) is strongly linked to the induction of apoptosis through mitochondrial-dependent pathways.
Caption: Aβ(31-35) apoptotic signaling cascade.
Interpreting Your Results:
-
MTT Assay: A significant decrease in cell viability in Aβ(31-35) treated groups compared to the vehicle control confirms its cytotoxic effect.
-
DCFH-DA Assay: Increased fluorescence indicates that Aβ(31-35) induces oxidative stress, a key upstream event in its toxic mechanism.
-
JC-1 Assay: A shift from red to green fluorescence (a decreased red/green ratio) demonstrates mitochondrial membrane depolarization, linking oxidative stress to mitochondrial dysfunction.
-
Caspase-3 Assay: Elevated fluorescence confirms the activation of the executioner caspase-3, providing direct evidence that Aβ(31-35) induces cell death via apoptosis.
By combining these assays, a researcher can build a comprehensive picture of the cellular mechanisms underlying Aβ(31-35) neurotoxicity, providing a robust platform for evaluating the efficacy of potential therapeutic interventions.
References
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ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
- Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption. (2017). Anticancer Research, 37(11), 6145-6151.
- A comparative study of beta-amyloid peptides Abeta1-42 and Abeta25-35 toxicity in organotypic hippocampal slice cultures. (2009). Neurochemical Research, 34(2), 295-303.
- Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order. (2007). Methods in Molecular Biology, 386, 35-46.
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JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). Retrieved from [Link]
- Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide. (2021). Molecular Neurobiology, 58(8), 3948-3963.
- A Comparative Study of β-Amyloid Peptides Aβ1-42 and Aβ25-35 Toxicity in Organotypic Hippocampal Slice Cultures. (2008). Neurochemical Research, 34(2), 295-303.
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments, (158), e60860.
- Two statins and cromolyn as possible drugs against the cytotoxicity of Aβ(31–35) and Aβ(25–35) peptides: a comparative study by advanced computer simulation methods. (2022). Physical Chemistry Chemical Physics, 24(20), 12345-12356.
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JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]
- A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2016). Experimental and Therapeutic Medicine, 12(4), 2369-2374.
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Amyloid Oligomer Preparation and Assessment by Dot Blotting Analysis. (2022). Journal of Visualized Experiments. Retrieved from [Link]
- The cellular model for Alzheimer's disease research: PC12 cells. (2021). Frontiers in Pharmacology, 12, 735424.
- Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. (2021). ACS Chemical Neuroscience, 12(4), 660-674.
- [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. (2009). Zhonghua Yi Xue Za Zhi, 89(24), 1699-1703.
- The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2021). bioRxiv.
- NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine. (2023). Metabolites, 13(1), 108.
- Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. (2023). STAR Protocols, 4(1), 101993.
- A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. (2024).
- Neuroprotective effects of genistein and folic acid on apoptosis of rat cultured cortical neurons induced by β-amyloid 31-35. (2009). British Journal of Nutrition, 102(6), 849-858.
- PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. (2021). Cells, 10(4), 889.
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JC-1 MitoMP Detection Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
- Asymptomatic neurotoxicity of amyloid β-peptides (Aβ and Aβ ) on mouse embryonic stem cell-derived neural cells. (2020). PeerJ, 8, e8499.
- The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2021). bioRxiv.
- Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells. (2020). PeerJ, 8, e8499.
- Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order. (2007). Methods in Molecular Biology, 386, 35-46.
- Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer's disease. (2021). University of Pretoria.
- AGGREGATION STUDIES, DESIGN AND SYNTHESIS OF AMYLOID... (n.d.).
- VANL-100 Attenuates Beta-Amyloid-Induced Toxicity in SH-SY5Y Cells. (2022). Molecules, 27(23), 8251.
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- Oroxylum indicum (L.) extract protects human neuroblastoma SH‑SY5Y cells against β‑amyloid‑induced cell injury. (2019). Molecular Medicine Reports, 20(2), 1237-1244.
- Preparing Synthetic Aβ in Different Aggregation States. (2012). Methods in Molecular Biology, 849, 1-14.
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Application Notes and Protocols for In Vivo Animal Models of Beta-Amyloid (31-35) Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The amyloid-beta (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD). While the full-length Aβ peptides (1-40/42) have been extensively studied, shorter fragments, such as Aβ (31-35), have been identified as potently neurotoxic and are valuable tools for investigating specific mechanisms of Aβ-induced neuronal damage. This guide provides a comprehensive overview and detailed protocols for establishing and validating in vivo animal models of Aβ (31-35)-induced toxicity. We will delve into the scientific rationale behind the use of this specific fragment, the critical role of its methionine-35 residue, and the downstream apoptotic signaling it triggers. This document is intended to equip researchers with the necessary knowledge to create robust and reproducible animal models to screen potential therapeutic agents and to further elucidate the molecular underpinnings of Alzheimer's disease.
Introduction: The Scientific Rationale for an Aβ (31-35) Toxicity Model
The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ peptides in the brain are primary events in the pathogenesis of Alzheimer's disease.[1] These aggregates are believed to initiate a cascade of neurotoxic events, including oxidative stress, neuroinflammation, synaptic dysfunction, and ultimately, neuronal cell death.[2] While much research has focused on the full-length Aβ peptides, the shorter fragment, Aβ (25-35), has been widely used to induce AD-like pathology in animal models.[3] Emerging evidence suggests that the even shorter pentapeptide, Aβ (31-35), corresponding to the amino acid sequence Ile-Ile-Gly-Leu-Met, is a highly toxic fragment capable of inducing neuronal apoptosis.[4]
The primary advantage of using the Aβ (31-35) fragment in an in vivo model lies in its specificity. It allows for the investigation of the neurotoxic mechanisms mediated by the C-terminal portion of the Aβ peptide, in isolation from the effects of the N-terminal region. This is particularly relevant for studying the role of the methionine-35 residue, which has been shown to be crucial for the neurotoxic and pro-apoptotic effects of Aβ.[5] Oxidation of this methionine residue significantly attenuates the peptide's toxicity, highlighting the importance of oxidative stress in Aβ-mediated damage.[5]
By administering Aβ (31-35) directly into the rodent brain, typically via intracerebroventricular (ICV) injection, researchers can bypass the complexities of amyloid precursor protein (APP) processing and rapidly induce a phenotype characterized by cognitive deficits and neuronal loss. This acute model is particularly useful for high-throughput screening of neuroprotective compounds and for dissecting the downstream cellular and molecular events that follow a specific amyloid insult.
The Molecular Mechanism of Aβ (31-35) Neurotoxicity: A Focus on Apoptosis
The neurotoxicity of Aβ (31-35) is primarily mediated through the induction of apoptosis, or programmed cell death.[4] This process is critically dependent on the redox state of the methionine-35 residue. The proposed signaling cascade initiated by Aβ (31-35) involves both mitochondrial and death receptor-mediated pathways.
The Central Role of Methionine-35
The methionine residue at position 35 is highly susceptible to oxidation. When this residue is oxidized, the resulting Aβ (31-35) peptide exhibits significantly reduced toxicity.[5] This suggests that the pro-oxidant effects of the unoxidized methionine are a key initiating event in the neurotoxic cascade.
Apoptotic Signaling Pathway
In vitro studies have elucidated a key signaling pathway involved in Aβ (31-35)-induced neuronal apoptosis. This pathway involves the activation of the c-Jun N-terminal kinase (JNK), which in turn phosphorylates the transcription factor c-Jun. Activated c-Jun then upregulates the expression of the Fas ligand (FasL). The binding of FasL to its receptor, Fas, initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequently, the executioner caspase-3, culminating in cell death.
Figure 1: Simplified signaling pathway of Aβ (31-35)-induced apoptosis.
Experimental Protocols
The following protocols provide a framework for establishing an in vivo model of Aβ (31-35)-induced toxicity in rodents. These protocols are based on established methods for the intracerebroventricular injection of other Aβ fragments and should be optimized for specific experimental goals.[6][7]
Preparation of Aβ (31-35) for In Vivo Injection
The aggregation state of the Aβ peptide is critical for its neurotoxicity. The following protocol describes a method to prepare aggregated Aβ (31-35).
Materials:
-
Aβ (31-35) peptide (high purity, lyophilized powder)
-
Sterile, pyrogen-free distilled water or sterile saline (0.9% NaCl)
-
Microcentrifuge tubes
Protocol:
-
Dissolve the lyophilized Aβ (31-35) peptide in sterile distilled water or saline to a stock concentration of 1 mg/mL.
-
To promote aggregation into a neurotoxic form, incubate the peptide solution at 37°C for 4 to 7 days. The optimal incubation time may need to be determined empirically.
-
Before injection, gently vortex the aggregated peptide solution.
Intracerebroventricular (ICV) Injection of Aβ (31-35)
This protocol describes the surgical procedure for delivering the prepared Aβ (31-35) into the lateral ventricles of a mouse brain. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Aggregated Aβ (31-35) solution
-
Sterile vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton microsyringe with a 26-gauge needle
-
Surgical instruments (scalpel, forceps, etc.)
-
Warming pad
-
Ophthalmic ointment
Animal Model:
-
Adult male mice (e.g., C57BL/6) are commonly used. Age and strain should be consistent within an experiment.
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Place the mouse in the stereotaxic apparatus and apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature using a warming pad.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Using the stereotaxic coordinates for the lateral ventricle (a typical coordinate for mice is: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma), drill a small hole through the skull.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the Aβ (31-35) solution (e.g., 2-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min). The optimal dose of Aβ (31-35) should be determined in pilot studies, but a starting point could be in the range of 5-10 µg per animal, based on doses used for other Aβ fragments.[8]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Administer post-operative analgesics as required and monitor the animal closely during recovery.
-
A sham-operated control group should receive an injection of the vehicle solution using the same procedure.
Figure 2: Experimental workflow for the Aβ (31-35) in vivo toxicity model.
Assessment of Aβ (31-35)-Induced Toxicity
The neurotoxic effects of Aβ (31-35) can be assessed through a combination of behavioral tests to evaluate cognitive function and histological analyses to quantify neuronal damage.
Behavioral Assessment of Cognitive Deficits
Behavioral testing should be conducted at an appropriate time point after Aβ (31-35) injection, typically ranging from 7 to 21 days post-surgery, to allow for the development of a stable cognitive deficit.
| Behavioral Test | Cognitive Domain Assessed | Principle |
| Y-Maze | Spatial Working Memory | Based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations between the three arms is measured. |
| Morris Water Maze (MWM) | Spatial Learning and Memory | A hippocampus-dependent task where the animal must learn the location of a hidden platform in a pool of water using distal cues. |
| Novel Object Recognition (NOR) | Recognition Memory | Exploits the natural preference of rodents for novel objects. The time spent exploring a novel object versus a familiar one is quantified. |
| Passive Avoidance Test | Fear-Associated Memory | Measures the ability of the animal to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment. |
Histological Analysis of Neurodegeneration
| Histological Stain | Target | Purpose |
| Nissl Staining (e.g., Cresyl Violet) | Neuronal cell bodies | Allows for the quantification of neuronal loss in specific brain regions, such as the hippocampus and cortex. |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining | DNA fragmentation in apoptotic cells | Provides a direct measure of apoptosis, the primary mode of cell death induced by Aβ (31-35). |
| Fluoro-Jade Staining | Degenerating neurons | A fluorescent marker that specifically labels degenerating neurons, providing another measure of neurotoxicity. |
| Congo Red or Thioflavin S Staining | Amyloid plaques | While Aβ (31-35) may not form large, classical plaques like the full-length peptide, these stains can be used to visualize any aggregated peptide deposits.[8] |
| Immunohistochemistry for Activated Caspase-3 | Activated form of the executioner caspase-3 | Confirms the activation of the apoptotic cascade. |
Expected Outcomes and Data Interpretation
Animals injected with aggregated Aβ (31-35) are expected to exhibit:
-
Cognitive Impairment: A significant decrease in performance in memory-related tasks compared to vehicle-injected controls. For example, a lower percentage of spontaneous alternations in the Y-maze or a longer latency to find the platform in the Morris water maze.
-
Neuronal Loss: A quantifiable reduction in the number of neurons in the hippocampus (particularly the CA1 region) and cortex, as revealed by Nissl staining.
-
Apoptosis: A significant increase in the number of TUNEL-positive and activated caspase-3-positive cells in the hippocampus and surrounding cortical areas, confirming an apoptotic mechanism of cell death.
The magnitude of these effects will depend on the dose of Aβ (31-35) administered and the time course of the experiment. This model provides a robust platform for testing the efficacy of potential neuroprotective agents. A successful therapeutic intervention would be expected to ameliorate the Aβ (31-35)-induced cognitive deficits and reduce the extent of neuronal loss and apoptosis.
Conclusion
The in vivo animal model of Aβ (31-35)-induced toxicity offers a targeted and efficient approach to studying the specific neurotoxic mechanisms of a key fragment of the Aβ peptide. By focusing on the apoptotic cascade initiated by this pentapeptide, researchers can gain valuable insights into the molecular events that contribute to neuronal death in Alzheimer's disease. The protocols and assessment methods outlined in this guide provide a solid foundation for the successful implementation of this model in both basic research and preclinical drug development.
References
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Aβ 31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. (URL: [Link])
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A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus. (URL: [Link])
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In Vivo Seeding of Amyloid-β Protein and Implications in Modeling Alzheimer's Disease Pathology. MDPI. (URL: [Link])
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Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. ResearchGate. (URL: [Link])
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An intracerebroventricular injection of AΒ (1–42) modifies temporal profiles of spatial memory performance and oxidative stat. CONICET. (URL: [Link])
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Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. PubMed. (URL: [Link])
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Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. MDPI. (URL: [Link])
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Clearance of Amyloid Beta Plaques from Brain of Alzheimeric Rats by Lavandula angustifolia. Scirp.org. (URL: [Link])
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Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. ResearchGate. (URL: [Link])
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[Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. PubMed. (URL: [Link])
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Intracerebroventricular injection of beta-amyloid in mice is associated with long-term cognitive impairment in the modified hole-board test. PubMed. (URL: [Link])
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Comparative Study of Injected Alzheimer's Disease Models in Rats: Insights from Experimental Research. MDPI. (URL: [Link])
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Quantitative 3D histochemistry reveals region-specific amyloid-β reduction by the antidiabetic drug netoglitazone. PMC. (URL: [Link])
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Alzheimer's Disease Related Markers, Cellular Toxicity and Behavioral Deficits Induced Six Weeks after Oligomeric Amyloid-β Peptide Injection in Rats. PLOS One. (URL: [Link])
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Demyelination takes Place Prior to Neuronal Damage following Intracerebroventricular Injection of Amyloid Beta Oligomer. Neuropsychiatry (London). (URL: [Link])
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The effect of Intracerebroventricular Injection of Beta Amyloid Peptide (1-42) on Caspase-3 Activity, Lipid Peroxidation, nitric. Turkish Neurosurgery. (URL: [Link])
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Quantitative histological analysis of amyloid deposition in Alzheimer's double transgenic mouse brain. PubMed. (URL: [Link])
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Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid β-protein fragment (31–35) on isolated brain mitochondria. ResearchGate. (URL: [Link])
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Long‐term behavioral, histological, biochemical and hematological evaluations of amyloid beta‐induced Alzheimer's disease in rat. SciSpace. (URL: [Link])
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Application Notes and Protocols: Studying Beta-Amyloid (31-35) Channel Formation with Patch-Clamp Techniques
Introduction: The Amyloid Channel Hypothesis and the Significance of Aβ(31-35)
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] The "amyloid cascade hypothesis" has long been a central theory in AD research, and one of its intriguing facets is the "amyloid channel hypothesis."[2][3] This hypothesis posits that Aβ peptides can self-assemble into pore-like structures within neuronal membranes, disrupting cellular ion homeostasis, particularly that of calcium (Ca²⁺), which ultimately leads to synaptic dysfunction and neuronal death.[1][2][3][4]
While full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), are extensively studied, shorter fragments have been shown to retain significant biological activity.[1][5] The pentapeptide Aβ(31-35) is a particularly interesting fragment. Research has demonstrated that this short sequence can form cation-selective ion channels in neuronal membranes, suggesting it may represent a core channel-forming domain of the full-length peptide.[6] Studying Aβ(31-35) provides a simplified model to dissect the fundamental mechanisms of amyloid channel formation and to screen for potential therapeutic agents that block these toxic pores.
This guide provides a detailed overview and step-by-step protocols for utilizing patch-clamp electrophysiology to investigate the formation and properties of ion channels formed by the Aβ(31-35) peptide.
Principles of the Patch-Clamp Technique for Studying Peptide Channels
Patch-clamp is a powerful electrophysiological technique that allows for the high-fidelity recording of ionic currents flowing through individual ion channels.[7] Its unparalleled resolution makes it the gold standard for characterizing the biophysical properties of channels, including their conductance, ion selectivity, and gating kinetics.
The core principle involves forming a high-resistance "giga-seal" (resistance > 1 GΩ) between a fire-polished glass micropipette and the surface of a cell membrane or an artificial lipid bilayer.[7] This electrical isolation of a small membrane "patch" allows for the detection of picoampere-level currents that flow when a single ion channel within the patch opens or closes.
For studying peptide channels like those formed by Aβ(31-35), two primary configurations are employed:
-
Cell-based Recordings (e.g., Excised Patches): In this approach, a patch of membrane is excised from a cultured cell (e.g., hippocampal neurons) and exposed to a solution containing the Aβ(31-35) peptide.[6] This allows for the study of channel formation in a native-like lipid environment.
-
Artificial Lipid Bilayers: This cell-free system offers a more controlled environment to study the direct interaction of Aβ(31-35) with a lipid membrane of defined composition.[8] The peptide can be incorporated into the bilayer from a solution or by fusing peptide-containing vesicles with the bilayer.[9]
PART 1: Experimental Workflow and Protocols
Section 1.1: Materials and Reagents
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope (inverted or upright) with appropriate optics
-
Micromanipulator
-
Pipette puller and microforge
-
Vibration isolation table
-
Faraday cage
-
Perfusion system
-
Computer with data analysis software
Consumables:
-
Borosilicate glass capillaries
-
Patch-clamp pipettes (pulled and fire-polished)
-
Cell culture dishes or coverslips
-
Syringes and filters (0.22 µm)
-
Microcentrifuge tubes
Reagents:
-
Aβ(31-35) peptide (high purity, >95%)
-
Solvents for peptide stock (e.g., DMSO, deionized water)
-
Cell culture medium and reagents (if using cell-based systems)
-
Lipids for artificial bilayer formation (e.g., DOPC, POPS)
-
Salts for preparing intracellular and extracellular solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
Channel blockers (e.g., Zinc Chloride, Cadmium Chloride)[6]
Section 1.2: Protocol for Preparing Aβ(31-35) Stock Solutions
Rationale: Proper preparation of the Aβ peptide is critical to ensure it is in a monomeric or small oligomeric state that is competent for channel formation. Aggregated peptide may not readily insert into the membrane.
Procedure:
-
Aseptically weigh out the required amount of Aβ(31-35) peptide powder.
-
Dissolve the peptide in a minimal volume of an appropriate solvent (e.g., sterile, distilled water or DMSO) to create a high-concentration stock solution (e.g., 1 mM).
-
Sonicate the stock solution in a bath sonicator for 10-15 minutes to aid in disaggregation.
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble aggregates.
-
Carefully collect the supernatant containing the soluble peptide.
-
Aliquot the stock solution into small volumes and store at -80°C to prevent repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (e.g., 5 µM) in the desired recording solution immediately before use.[6]
Section 1.3: Protocol for Excised Patch-Clamp Recording from Cultured Neurons
Rationale: This protocol allows for the investigation of Aβ(31-35) channel formation in a biological membrane, providing a more physiologically relevant context. The inside-out configuration is particularly useful for applying the peptide to the intracellular face of the membrane.
Step-by-Step Procedure:
-
Cell Preparation: Culture primary hippocampal neurons on glass coverslips until they are suitable for patching.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 5-8 MΩ when filled with the pipette solution.
-
Solution Preparation: Prepare and filter the intracellular (pipette) and extracellular (bath) solutions. A typical pipette solution might contain (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, adjusted to pH 7.2. The bath solution could be (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.
-
Seal Formation: Approach a neuron with the patch pipette while applying positive pressure.[10] Once in close proximity to the cell membrane, release the positive pressure to facilitate the formation of a GΩ seal.[7]
-
Patch Excision: After achieving a stable giga-seal in the cell-attached mode, gently pull the pipette away from the cell to excise the membrane patch, resulting in an inside-out configuration.
-
Peptide Application: Move the pipette tip to a separate chamber or stream of a perfusion system containing the bath solution with the desired concentration of Aβ(31-35) (e.g., 5 µM).[6]
-
Data Acquisition: Apply a voltage protocol (e.g., holding potential of -60 mV with voltage steps from -100 mV to +100 mV) and record any channel activity. Observe for the appearance of spontaneous, stepwise currents indicative of channel formation.
Section 1.4: Protocol for Aβ(31-35) Channel Recording in an Artificial Lipid Bilayer
Rationale: The use of an artificial lipid bilayer provides a simplified, cell-free system to study the direct interaction between Aβ(31-35) and the lipid membrane, allowing for precise control over the lipid composition.
Step-by-Step Procedure:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture in a Teflon partition separating two chambers (cis and trans) using the painted bilayer or folded bilayer technique.
-
Solution Preparation: Fill both chambers with the desired recording solution (e.g., symmetrical 150 mM KCl, 10 mM HEPES, pH 7.4).
-
Peptide Incorporation:
-
Direct Addition: Add the Aβ(31-35) peptide from the stock solution to the cis chamber to the desired final concentration. Stir gently to facilitate incorporation.
-
Vesicle Fusion: Alternatively, pre-incorporate the peptide into lipid vesicles and add these vesicles to the cis chamber. Fusion of these vesicles with the planar bilayer will deliver the peptide to the membrane.[9]
-
-
Data Acquisition: Apply a constant holding potential (e.g., +50 mV) across the bilayer and monitor the current. The incorporation of Aβ(31-35) channels will be observed as discrete, stepwise increases in current.
-
Channel Characterization: Once channel activity is stable, apply various voltage protocols to determine the channel's conductance, ion selectivity (by changing the ionic composition of the solutions), and gating properties.
PART 2: Data Analysis and Expected Results
Section 2.1: Key Biophysical Properties to Analyze
-
Single-Channel Conductance (γ): Determined from the slope of the single-channel current-voltage (I-V) relationship. Aβ(31-35) has been reported to form channels with multiple conductance states, ranging from 25 pS to 500 pS.[6]
-
Ion Selectivity: Assessed by measuring the reversal potential (the voltage at which the current reverses direction) under asymmetric ionic conditions. Aβ(31-35) channels are known to be cation-selective.[6]
-
Gating Kinetics: Analysis of the open and closed times of the channel at different voltages to understand the mechanisms that control channel opening and closing. Aβ channels often exhibit long open times.[1][5][11]
-
Blockade by Divalent Cations: The activity of Aβ(31-35) channels can be reversibly blocked by divalent cations such as zinc (Zn²⁺) and cadmium (Cd²⁺).[6]
Section 2.2: Representative Data and Visualization
Table 1: Expected Properties of Aβ(31-35) Channels
| Property | Expected Value/Observation | Reference |
| Conductance | Multiple states, 25-500 pS | [6] |
| Ion Selectivity | Cation-selective (PCs/PCl ≈ 23) | [6] |
| Voltage Dependence | Generally voltage-independent activation | [5][11] |
| Blockers | Reversibly blocked by Zn²⁺ (1 mM) and Cd²⁺ (1 mM) | [6] |
| Activation | Spontaneous channel formation upon peptide application | [6] |
Section 2.3: Visualizing the Experimental Workflow
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Application Notes and Protocols: Utilizing Beta-Amyloid (31-35) in Alzheimer's Disease Research Models
Introduction: The Significance of Aβ(31-35) as a Neurotoxic Fragment
Alzheimer's disease (AD) is a progressive neurodegenerative disorder hallmarked by the cerebral accumulation of amyloid-beta (Aβ) peptides into senile plaques.[1][2] While the full-length Aβ peptides, particularly Aβ(1-42), are central to the amyloid cascade hypothesis, shorter fragments have been identified as potent mediators of neurotoxicity. Among these, the pentapeptide beta-Amyloid (31-35), with the sequence Ile-Ile-Gly-Leu-Met (IIGLM), represents one of the shortest fragments of native Aβ that retains significant neurotoxic activity.[3] This fragment is considered an active center responsible for the broader neurotoxicity of its parent molecules.[4][5] Its utility in research stems from its capacity to replicate key aspects of AD-related neuronal damage in a controlled and reproducible manner, serving as an invaluable tool for studying disease mechanisms and screening potential therapeutics.[6]
This guide provides a comprehensive overview of the application of Aβ(31-35) in creating robust in vitro and in vivo models of Alzheimer's-like pathology. We will delve into the mechanistic underpinnings of its toxicity, provide detailed, field-tested protocols for its preparation and application, and offer insights into the interpretation of experimental outcomes.
Part 1: The Molecular Basis of Aβ(31-35) Neurotoxicity
The neurotoxic effects of Aβ(31-35) are multifaceted, involving direct interaction with cellular membranes, induction of oxidative stress, and the activation of apoptotic signaling cascades. Understanding these mechanisms is crucial for designing experiments and interpreting results accurately.
Aggregation, Membrane Interaction, and Ion Channel Formation
Aβ(31-35), like its full-length counterparts, exhibits a propensity to aggregate, a process that is critical for its toxicity.[7] The aggregation process is thought to initiate with a conformational change towards a β-sheet structure, facilitating self-assembly into oligomers and larger fibrils.[8]
A key aspect of Aβ(31-35) toxicity is its interaction with neuronal membranes. The peptide can insert itself into the lipid bilayer, altering membrane fluidity and integrity.[9][10] This disruption is a critical early event in the toxic cascade. Furthermore, Aβ(31-35) has been shown to form cation-selective ion channels in neuronal membranes.[11] The formation of these unregulated channels leads to a loss of ionic homeostasis, which can trigger downstream apoptotic events.[11]
The Pivotal Role of Methionine-35 and Oxidative Stress
The methionine residue at position 35 (Met-35) is a critical determinant of Aβ(31-35)'s neurotoxic potential.[7][12] The redox state of this residue is crucial; oxidation of Met-35 to methionine sulfoxide significantly attenuates the peptide's ability to aggregate and exert toxic effects.[12][13] This suggests that the unoxidized Met-35 is involved in mediating oxidative stress, a key feature of AD pathology.[12] Aβ peptides containing Met-35 can generate hydrogen peroxide during the early stages of aggregation, contributing to cellular damage.[12]
Induction of Apoptosis
Aβ(31-35) is a potent inducer of apoptosis in various neuronal cell types, including cortical and cerebellar granule neurons.[7][14] The apoptotic cascade initiated by Aβ(31-35) involves several key molecular players:
-
Mitochondrial Dysfunction: The peptide can directly target mitochondria, leading to a decrease in mitochondrial membrane potential.[14]
-
Bax/Bcl-2 Regulation: It upregulates the expression of the pro-apoptotic gene Bax while potentially affecting the anti-apoptotic Bcl-2, shifting the cellular balance towards cell death.[7][14]
-
Caspase Activation: Aβ(31-35) treatment leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[7] It has also been shown to increase the activity of initiator caspases-8 and -9.[7]
The following diagram illustrates the proposed signaling pathway for Aβ(31-35)-induced neuronal apoptosis.
Caption: Aβ(31-35) induced apoptotic signaling pathway.
Part 2: In Vitro Models Using Aβ(31-35)
Primary neuronal cultures and neuronal cell lines are indispensable tools for dissecting the molecular mechanisms of Aβ toxicity.[1][7]
Preparation of Aβ(31-35) for Cell Culture
The aggregation state of Aβ is a critical variable in its neurotoxicity.[15] Therefore, consistent preparation is paramount. The following protocol is a guideline for preparing aggregated, toxic Aβ(31-35) solutions.
Protocol 2.1: Aβ(31-35) Aggregation for In Vitro Assays
-
Monomerization (Optional but Recommended): To erase any "structural history," dissolve solid Aβ(31-35) peptide in cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/ml.[3][16] Incubate at room temperature for at least 1 hour.
-
Solvent Evaporation: Remove the HFIP by evaporation in a fume hood or using a gentle stream of nitrogen gas. The resulting peptide film can be stored at -20°C or -80°C.[3]
-
Solubilization: Reconstitute the peptide film in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 5 mM.[3]
-
Aggregation Induction: Dilute the DMSO stock solution into serum-free and phenol red-free cell culture medium to the desired working concentration (e.g., 10-50 µM). Vortex the solution.[3]
-
Aging for Fibril Formation: Incubate ("age") the peptide solution at 37°C for 3 to 7 days to allow for fibril formation and aggregation.[4] This step is crucial for inducing the neurotoxic properties of the peptide.
-
Application to Cultures: After the aging period, the aggregated Aβ(31-35) solution is ready to be added to neuronal cultures.
Cellular Models and Experimental Design
A variety of neuronal cell types can be used, including primary cortical neurons, hippocampal neurons, and cerebellar granule cells, as well as immortalized cell lines like SH-SY5Y or PC12.[7][17][18]
Protocol 2.2: Induction of Neurotoxicity in Primary Cortical Neurons
-
Cell Plating: Plate primary cortical neurons at an appropriate density on poly-L-lysine coated plates or coverslips. Allow the cells to mature for at least 7 days in vitro (DIV).
-
Treatment: Prepare aggregated Aβ(31-35) as described in Protocol 2.1. Treat the mature neuronal cultures with Aβ(31-35) at a final concentration typically ranging from 10 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO used for the peptide).
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal time will depend on the specific endpoint being measured.[19]
-
Endpoint Analysis: Assess neurotoxicity using various assays:
-
Cell Viability: MTT or LDH release assays.[14]
-
Apoptosis: TUNEL staining for DNA fragmentation, or immunocytochemistry for activated caspase-3.
-
Mitochondrial Health: JC-1 or TMRM staining to measure mitochondrial membrane potential.[14]
-
Electrophysiology: Patch-clamp recordings can be used to assess changes in neuronal excitability and synaptic function.[20][21]
-
| Parameter | Typical Range | Purpose |
| Aβ(31-35) Concentration | 10 - 50 µM | To induce a measurable neurotoxic response. |
| Aggregation Time | 3 - 7 days at 37°C | To promote the formation of toxic fibrillar species.[4] |
| Incubation Time with Cells | 24 - 72 hours | To allow for the development of apoptotic and degenerative changes.[19] |
| Primary Cell Type | Cortical, Hippocampal | To model neurodegeneration in brain regions affected by AD. |
Part 3: In Vivo Models Using Aβ(31-35)
Intracerebral administration of Aβ(31-35) in rodents provides a valuable in vivo platform to study the impact of amyloid pathology on synaptic plasticity and cognitive function.[4][6]
Preparation of Aβ(31-35) for In Vivo Injection
For in vivo studies, it is critical to use sterile, endotoxin-free reagents and to prepare the peptide solution under aseptic conditions.
Protocol 3.1: Aβ(31-35) Preparation for Stereotaxic Injection
-
Solubilization: Dissolve Aβ(31-35) in sterile 0.9% saline or artificial cerebrospinal fluid (aCSF).
-
Aggregation: Incubate the solution at 37°C for 7 days to promote fibril formation.[4]
-
Final Concentration: The final concentration for injection is typically in the range of 1-5 µg/µl.[4]
Stereotaxic Injection Protocol
Stereotaxic surgery allows for the precise delivery of Aβ(31-35) into specific brain regions, most commonly the hippocampus, which is critically involved in learning and memory and is severely affected in AD.[4][22][23]
Protocol 3.2: Intrahippocampal Injection of Aβ(31-35) in Rats or Mice
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[4][23]
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target injection site.
-
Coordinates: Using a stereotaxic atlas, determine the coordinates for the dorsal hippocampus. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -3.5 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -2.8 mm from the dura.[4] These coordinates may need to be adjusted based on the specific animal strain and age.
-
Injection: Slowly infuse the aggregated Aβ(31-35) solution (typically 1-2 µl per hemisphere) into the hippocampus using a Hamilton syringe at a rate of 0.2-0.5 µl/min.[22]
-
Post-Injection: Leave the needle in place for an additional 1-5 minutes to minimize backflow.[22] Slowly retract the needle.
-
Suturing and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia in a warm environment. Provide appropriate post-operative care.
Caption: Workflow for stereotaxic injection of Aβ(31-35).
Behavioral Assessment of Cognitive Deficits
Following a recovery period (typically 1-2 weeks), animals can be subjected to a battery of behavioral tests to assess learning and memory impairments, which are analogous to the cognitive decline seen in AD patients.[24]
| Behavioral Test | Cognitive Domain Assessed | Typical Aβ(31-35) Induced Deficit |
| Morris Water Maze (MWM) | Spatial learning and memory | Increased latency to find the hidden platform.[6][24] |
| Y-Maze | Spatial working memory | Decreased spontaneous alternation behavior.[4] |
| Passive Avoidance Test | Fear-associated memory | Reduced latency to enter the dark compartment where a shock was previously delivered.[4][6] |
| Novel Object Recognition (NOR) | Recognition memory | Inability to discriminate between a familiar and a novel object.[25][26] |
Part 4: Concluding Remarks and Future Directions
The Aβ(31-35) peptide is a powerful and versatile tool for modeling key neurotoxic aspects of Alzheimer's disease. Its ability to induce apoptosis, oxidative stress, and cognitive deficits in a reproducible manner makes it highly suitable for high-throughput screening of neuroprotective compounds and for fundamental research into the molecular pathogenesis of AD. While it does not encompass the full complexity of the disease, which also involves factors like tau pathology and extensive neuroinflammation, the Aβ(31-35) model provides a focused and mechanistically insightful window into the amyloid-driven neurodegenerative cascade. Future research will likely focus on integrating this model with other pathological factors to create more comprehensive representations of Alzheimer's disease.
References
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Williams, W. (2021). Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35. Journal of Biosciences and Medicines, 9, 41-51. Available at: [Link]
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Zamani, M. R., et al. (2013). Varenicline Ameliorates Learning and Memory Deficits in Amyloid β(25–35) Rat Model of Alzheimer's Disease. Basic and Clinical Neuroscience, 4(3), 226-34. Available at: [Link]
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Stadnytska, A., et al. (2021). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences, 22(19), 10796. Available at: [Link]
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CliniSciences. (n.d.). β-Amyloid (25-35). Retrieved from [Link]
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Goldschmidt, L., et al. (2010). Molecular basis for amyloid-β polymorphism. Proceedings of the National Academy of Sciences, 107(8), 3487-92. Available at: [Link]
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Cheng, L., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus, 27(2), 122-133. Available at: [Link]
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Kumar, A., & Singh, A. (2015). Aβ aggregation and possible implications in Alzheimer's disease pathogenesis. Journal of Cellular and Molecular Medicine, 19(11), 2547-56. Available at: [Link]
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Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13-31. Available at: [Link]
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Kraeuter, A. Q., et al. (2019). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of Neurochemistry, 150(5), 498-515. Available at: [Link]
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Grimm, M. O., et al. (2009). The interaction of beta-amyloid protein with cellular membranes stimulates its own production. Biochimica et Biophysica Acta, 1788(5), 964-72. Available at: [Link]
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Yan, Y. J., et al. (2007). [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Zhonghua Yi Xue Za Zhi, 87(34), 2420-4. Available at: [Link]
-
Qi, J. S., et al. (2003). Amyloid beta-protein fragment 31-35 forms ion channels in membrane patches excised from rat hippocampal neurons. Neuroscience, 121(1), 151-6. Available at: [Link]
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Javonillo, D. M., & Shea, T. B. (2014). Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus. Journal of Visualized Experiments, (91), 51829. Available at: [Link]
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Vatakkeel, B., & Mythreyi, R. (2021). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 14(10), 5601-5607. Available at: [Link]
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Eisele, Y. S., et al. (2009). Induction of cerebral β-amyloidosis: Intracerebral versus systemic Aβ inoculation. Proceedings of the National Academy of Sciences, 106(31), 12926-31. Available at: [Link]
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Penney, J., et al. (2020). Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. Journal of Cell Biology, 219(11), e202008173. Available at: [Link]
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Wang, Y., et al. (2024). Amyloid-β Oligomer-Induced Electrophysiological Mechanisms and Electrical Impedance Changes in Neurons. Biosensors, 14(2), 85. Available at: [Link]
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Brela, M. Z., et al. (2021). Interactions of Amyloid-β with Membrane Proteins. International Journal of Molecular Sciences, 22(11), 6075. Available at: [Link]
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Forny-Germano, L., et al. (2014). Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. Journal of Alzheimer's Disease, 41(1), 1-17. Available at: [Link]
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Kaviani, M., et al. (2014). Clearance of Amyloid Beta Plaques from Brain of Alzheimeric Rats by Lavandula angustifolia. Journal of Behavioral and Brain Science, 4, 343-351. Available at: [Link]
- Misiti, F., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals. Journal of Neuroscience Research, 79(3), 356-64.
-
Wang, Y., et al. (2024). Amyloid-β Oligomer-Induced Electrophysiological Mechanisms and Electrical Impedance Changes in Neurons. ResearchGate. Available at: [Link]
-
Chiroma, S. M., et al. (2023). Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer's Disease. Biomedical Research and Therapy, 10(9), 5821-5840. Available at: [Link]
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Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order. (2014). ResearchGate. Available at: [Link]
- Hitti, F. L., & Gonzalez-Alegre, P. (2017). Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice. Current Protocols in Neuroscience, 81, 4.36.1-4.36.13.
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Orellana, J. A., et al. (2011). Amyloid β-Induced Death in Neurons Involves Glial and Neuronal Hemichannels. The Journal of Neuroscience, 31(13), 4962-77. Available at: [Link]
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Schemmert, S., et al. (2019). Amyloid β interaction with model cell membranes – What are the toxicity-defining properties of amyloid β? ResearchGate. Available at: [Link]
- Grimm, M. O., et al. (2013). Cellular Membrane Fluidity in Amyloid Precursor Protein Processing. Journal of Molecular Neuroscience, 51(3), 844-51.
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d'Amore, J. C., et al. (2023). Amyloid β–dependent neuronal silencing through synaptic decoupling. Proceedings of the National Academy of Sciences, 120(36), e2302095120. Available at: [Link]
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Wesson, D. W., et al. (2023). Behavioral and Neuronal Characterizations, across Ages, of the TgSwDI Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 25(1), 355. Available at: [Link]
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Baldi, F., et al. (2013). Object recognition test for studying cognitive impairments in animal models of Alzheimer's disease. ResearchGate. Available at: [Link]
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beta-Amyloid (31-35) for studying mitochondrial dysfunction
Application Note & Protocols
Topic: β-Amyloid (31-35) as a Tool for Studying Mitochondrial Dysfunction in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
The amyloid-beta (Aβ) peptide is a central player in the pathology of Alzheimer's disease (AD). While the full-length peptide (Aβ1-42) is notoriously difficult to work with due to its high aggregation propensity, shorter fragments can recapitulate key aspects of its neurotoxicity. The pentapeptide Aβ (31-35), with the sequence Ile-Ile-Gly-Leu-Met, represents a critical functional domain of the full-length peptide.[1] Unlike its longer counterparts, Aβ (31-35) exerts its cytotoxic effects in a soluble, non-aggregated form, offering a more controlled and reproducible model for studying the molecular drivers of neuronal damage.[2][3] This guide provides a comprehensive overview and detailed protocols for using Aβ (31-35) to induce and analyze mitochondrial dysfunction in cellular models, a cornerstone of Aβ-mediated neurotoxicity.
Scientific Foundation: Why Use Aβ (31-35)?
Mitochondrial dysfunction is a hallmark of neurodegenerative diseases like Alzheimer's.[4][5] Aβ peptides are known to accumulate in neuronal mitochondria, leading to a cascade of detrimental events including impaired energy metabolism, excessive production of reactive oxygen species (ROS), and the initiation of apoptotic cell death.[5][6]
The Aβ (31-35) fragment is a valuable tool for several reasons:
-
Targeted Mechanism: It directly induces mitochondrial damage, leading to the collapse of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[2]
-
Methionine-35 Redox Sensitivity: The C-terminal methionine residue (Met-35) is crucial for its toxicity. The redox state of this residue plays a key role, linking the peptide's effects directly to oxidative stress, a central theme in AD pathology.[3][7]
-
Reproducibility: Aβ (31-35) does not require complex aggregation or "aging" protocols that are a major source of variability in experiments with full-length Aβ.[2] This allows for more consistent dose-response studies.
The following diagram illustrates the established pathway of Aβ (31-35)-induced mitochondrial-mediated apoptosis.
Caption: General experimental workflow for studying Aβ (31-35) effects.
Protocol 1: Preparation and Handling of β-Amyloid (31-35) Peptide
Principle: Unlike full-length Aβ, Aβ (31-35) does not require harsh solvents like HFIP for monomerization. [1][8]However, proper handling is still critical for reproducibility. Peptides can be dissolved in sterile water or DMSO. Using a DMSO stock is often preferred for stability and ease of dilution into aqueous culture media.
Materials:
-
β-Amyloid (31-35) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized Aβ (31-35) to ensure the powder is at the bottom.
-
Under sterile conditions, add the required volume of DMSO to create a concentrated stock solution (e.g., 2.5-5 mM). [3]3. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. The solution should be clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide.
-
Store aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C is acceptable.
Expert Insight: The final concentration of DMSO in your cell culture medium should be kept below 0.5% (ideally ≤0.1%) as higher concentrations can be toxic to cells and affect mitochondrial function independently. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest Aβ (31-35) dose.
Protocol 2: Cellular Model Treatment
Principle: Neuronal cell lines such as rat pheochromocytoma (PC12) or human neuroblastoma (SH-SY5Y) are commonly used models. [2]Cells are plated and allowed to adhere before being treated with various concentrations of Aβ (31-35) for a defined period.
Materials:
-
Plated neuronal cells (e.g., PC12 cells at 10,000 cells/well in a 96-well plate) [2]* Complete cell culture medium
-
Serum-free cell culture medium
-
Aβ (31-35) stock solution (from Protocol 1)
Procedure:
-
Cell Plating: Plate cells at the desired density in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis). Allow cells to adhere and recover for at least 16-24 hours.
-
Preparation of Treatment Media: Thaw an aliquot of the Aβ (31-35) stock solution. Prepare serial dilutions of the peptide in serum-free medium to achieve the final desired concentrations.
-
Scientist's Note: Serum contains proteases that can degrade the peptide and growth factors that can mask cytotoxic effects. It is standard practice to perform Aβ treatments in serum-free or low-serum conditions.
-
-
Treatment: Gently aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the prepared treatment media (containing Aβ (31-35), vehicle control, or medium-only control) to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours) at 37°C in a humidified CO₂ incubator. [2] Typical Experimental Parameters:
Parameter Recommended Range Source Cell Line PC12, SH-SY5Y, Primary Cortical Neurons [2][9] Aβ (31-35) Conc. 10 - 50 µM [2][5] Incubation Time 24 - 48 hours [2] Vehicle Control DMSO (final conc. matching highest Aβ dose) [3] | Positive Control | Staurosporine (1 µM) for apoptosis assays | [2]|
Protocol 3: Assessing Mitochondrial Viability (MTT Assay)
Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the treatment period (Protocol 2), add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-20 minutes in the dark to fully dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 4: Measuring Mitochondrial Membrane Potential (ΔΨm) with JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Treated cells
-
JC-1 Dye Staining Solution (e.g., 5 µg/mL in culture medium)
-
Fluorescence microscope or plate reader with 488 nm excitation and dual emission detection (~530 nm and ~590 nm).
Procedure:
-
After treatment, remove the media and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS or culture medium.
-
Immediately analyze the cells. For microscopy, capture images in both green and red channels. For plate reader analysis, measure fluorescence intensity at both emission wavelengths.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in Aβ (31-35)-treated cells compared to controls signifies a collapse in ΔΨm. [2]
Data Interpretation & Troubleshooting
-
Expected Results: Treatment with Aβ (31-35) should lead to a dose- and time-dependent decrease in cell viability (MTT), a reduction in the red/green JC-1 fluorescence ratio, and an increase in ROS production and caspase activation.
-
High Variability: If high well-to-well variability is observed, ensure consistent cell seeding density and proper mixing of the Aβ (31-35) dilutions before adding to cells.
-
No Effect Observed: If no toxicity is seen, confirm the peptide's integrity and concentration. Increase the incubation time or peptide concentration. Ensure the treatment was performed in low-serum or serum-free media.
-
Vehicle Control Toxicity: If the DMSO vehicle control shows significant toxicity, reduce the final concentration. Prepare a fresh, lower-concentration stock of Aβ (31-35) if necessary.
References
-
Misiti, F., et al. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International, 46(7), 537-544. [Link]
-
Misiti, F., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals. FEBS Letters, 579(11), 2507-2513. [Link]
-
Kaminsky, Y. G., et al. (2015). Critical analysis of Alzheimer's amyloid-beta toxicity to mitochondria. Biomedical Research and Therapy, 2(1), 169-189. [Link]
-
Lustbader, J. W., et al. (2004). Aβ-Induced Mitochondrial Dysfunction. Current Topics in Developmental Biology, 62, 237-261. [Link]
-
Leuner, K., et al. (2012). Mitochondrion-Derived Reactive Oxygen Species Lead to Enhanced Amyloid Beta Formation. Antioxidants & Redox Signaling, 16(12), 1421-1433. [Link]
-
Leite, J. P., et al. (2021). Aβ31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. ACS Chemical Neuroscience, 12(19), 3669–3679. [Link]
-
Bonini, S. A., et al. (2011). Generation of reactive oxygen species by beta amyloid fibrils and oligomers involves different intra/extracellular pathways. Journal of Alzheimer's Disease, 23(1), 113-124. [Link]
-
Guo, T., et al. (2023). Neurotoxic β-amyloid oligomers cause mitochondrial dysfunction—the trigger for PANoptosis in neurons. Frontiers in Aging Neuroscience, 15, 1238318. [Link]
-
Uddin, M. S., & Kabir, M. T. (2019). Amyloid Beta (Aβ) and Oxidative Stress: Progression of Alzheimer's Disease. Journal of Alzheimer's Disease & Parkinsonism, 9(480), 2. [Link]
-
Leite, J. P., et al. (2021). Aβ 31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. ACS Chemical Neuroscience, 12(19), 3669-3679. [Link]
-
Yan, S. S., et al. (2007). [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Zhonghua Yi Xue Za Zhi, 87(31), 2200-2204. [Link]
-
Eckert, A., et al. (2011). Insights into Mitochondrial Dysfunction: Aging, Amyloid-β, and Tau–A Deleterious Trio. Physiology, 26(2), 112-121. [Link]
-
Di Domenico, F., et al. (2010). Oxidative stress mediates the pathogenic effect of different Alzheimer's disease risk factors. International Journal of Alzheimer's Disease, 2011, 716240. [Link]
-
Le-Wicke, S., et al. (2019). Mitochondrial Membrane Potential Influences Amyloid Precursor Protein Localization and Aβ Secretion. Journal of Alzheimer's Disease, 69(1), 159-173. [Link]
-
Kim, J., & Joe, Y. (2024). Reactive Oxygen Species as a Common Pathological Link Between Alcohol Use Disorder and Alzheimer's Disease with Therapeutic Implications. Antioxidants, 13(6), 666. [Link]
-
Wang, Y. R., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus, 27(2), 122-133. [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13-32. [Link]
-
Cha, M. Y., et al. (2023). Mitochondria-sequestered Aβ renders synaptic mitochondria vulnerable in the elderly with a risk of Alzheimer disease. JCI Insight, 8(22), e171243. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Beta-Amyloid (31-35) Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Beta-Amyloid (31-35) [Aβ(31-35)]. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of preventing Aβ(31-35) aggregation in your experiments. We understand the critical importance of maintaining this peptide in a monomeric state for reliable and reproducible results.
I. Understanding Beta-Amyloid (31-35) Aggregation
The aggregation of beta-amyloid peptides is a central event in the pathogenesis of Alzheimer's disease.[1][2] The Aβ(31-35) fragment, while shorter than the full-length peptide, is a critical region that can induce neurodegeneration and apoptosis.[3] Its propensity to aggregate is influenced by a multitude of factors, making it a challenging peptide to work with in solution. The aggregation process is a nucleation-dependent phenomenon, where monomers undergo a conformational change to form β-sheet structures, which then self-assemble into larger aggregates.[4]
Factors Influencing Aβ(31-35) Aggregation:
Several environmental and experimental factors can significantly impact the aggregation kinetics of Aβ peptides:
-
pH: The pH of the solution plays a crucial role. Acidic conditions, closer to the isoelectric point of Aβ (around 5.3), can reduce solubility and promote self-association and fibril formation.[5][6][7]
-
Temperature: Temperature can influence the conformational state of the peptide. While physiological temperatures are relevant for in vivo studies, slight increases can promote aggregation.[8][9] Conversely, storage at -20°C has been shown to be less stable for Aβ monomer compared to -80°C.[10]
-
Peptide Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions, leading to accelerated aggregation.[11]
-
Ionic Strength: The presence of salts in the buffer can affect the electrostatic interactions between peptide molecules, thereby influencing aggregation.
-
Presence of Seeds: Pre-existing small aggregates, or "seeds," can act as templates and dramatically accelerate the aggregation process.[10][12]
-
Solvent: The choice of solvent for initial peptide dissolution is critical. Organic solvents like hexafluoroisopropanol (HFIP) are often used to break down pre-existing aggregates.[13]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered by researchers working with Aβ(31-35).
Q1: My Aβ(31-35) peptide is not dissolving properly. What should I do?
A1: Solubility issues are a common problem with amyloid peptides due to their tendency to aggregate.[14][15]
-
Initial Dissolution: For initial solubilization and to break up pre-existing aggregates, it is recommended to use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[13][14] After dissolving the peptide in HFIP, the solvent should be evaporated, and the resulting peptide film can be dissolved in the desired buffer.
-
Alternative Solvents: Some protocols suggest using a small amount of ammonium hydroxide or DMSO to aid dissolution, but be mindful of their potential effects on your specific assay.[16]
-
pH Adjustment: The solubility of Aβ peptides is highly pH-dependent. They are generally more soluble at pH values below 3.0 or above 7.2.[14]
-
Fresh Preparations: Always use freshly prepared solutions, as aggregation can occur over time even in what appears to be a clear solution.[14]
Q2: I'm observing rapid aggregation in my experiments even at low concentrations. What could be the cause?
A2: Rapid aggregation, even at low concentrations, often points to the presence of pre-existing "seeds" in your peptide stock.[10][12]
-
Seed Removal: The most effective way to remove seeds is through a disaggregation protocol using HFIP, as mentioned above.[13]
-
Proper Storage: Ensure your peptide stock is stored correctly. For long-term storage of monomeric Aβ in solution, -80°C is recommended over -20°C to maintain stability.[10]
-
Filtration: Filtering the peptide solution through a 0.22 µm filter can help remove larger aggregates, but may not eliminate smaller oligomeric seeds.
Q3: How can I monitor the aggregation state of my Aβ(31-35) solution?
A3: The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor amyloid fibril formation in real-time.[17][18][19][20]
-
Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[17][19]
-
Assay Setup: The assay is typically performed in a microplate reader, allowing for kinetic measurements of aggregation over time.
-
Important Considerations:
-
The concentration of ThT can influence the results, and it's important to use an optimal concentration for your specific assay conditions.[19]
-
Be aware of potential interference from compounds in your sample that may have intrinsic fluorescence or absorption at the ThT excitation/emission wavelengths.[21]
-
Q4: Are there any small molecules or compounds I can use to prevent aggregation?
A4: Yes, several small molecules and peptides have been identified as inhibitors of Aβ aggregation.[2][22][23]
-
Examples of Inhibitors:
-
Polyphenols: Compounds like curcumin and resveratrol have been shown to inhibit Aβ aggregation.[23][24]
-
Peptide-based inhibitors: These are often designed to interact with specific regions of the Aβ peptide to block self-assembly.[22][23][25]
-
Certain NSAIDs: Ibuprofen has been reported to inhibit the synaptic failure induced by Aβ.[24]
-
-
Mechanism of Action: These inhibitors can work through various mechanisms, such as stabilizing the monomeric form of Aβ, blocking the ends of growing fibrils, or redirecting aggregation towards non-toxic species.[23][26]
Q5: What is the significance of the Methionine-35 residue in Aβ(31-35) aggregation?
A5: The Methionine-35 (Met35) residue plays a crucial role in the aggregation and neurotoxicity of Aβ peptides.[3][27]
-
Oxidation: Oxidation of Met35 to methionine sulfoxide has been shown to attenuate Aβ aggregation and reduce its neurotoxic effects.[27] This is thought to occur by altering the formation of toxic oligomers.[27]
-
Redox State: The redox state of Met35 is a critical factor in modulating Aβ-mediated events.[3] This highlights the importance of considering the oxidative environment in your experiments.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments aimed at preventing Aβ(31-35) aggregation.
Issue 1: Inconsistent Results in Aggregation Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of pre-existing aggregates (seeds) in peptide stock. | 1. Implement a rigorous disaggregation protocol using HFIP before each experiment. 2. Store stock solutions at -80°C.[10] | Seeds can dramatically accelerate aggregation, leading to high variability.[10][12] HFIP effectively removes these seeds.[13] |
| Variations in buffer preparation. | 1. Ensure consistent pH, ionic strength, and composition of all buffers. 2. Prepare fresh buffers regularly. | Minor changes in buffer conditions, especially pH, can significantly impact aggregation kinetics.[5][6][7] |
| Inaccurate peptide concentration. | 1. Use a reliable method for peptide quantification (e.g., BCA assay, UV-Vis spectroscopy). 2. Be aware that the presence of aggregates can interfere with some quantification methods. | The rate of aggregation is highly dependent on the initial monomer concentration.[11] |
| Contamination of reagents or labware. | 1. Use high-purity water and reagents. 2. Thoroughly clean all labware to remove any potential nucleating surfaces. | Contaminants can act as seeds or otherwise influence the aggregation process. |
Issue 2: Thioflavin T Assay Gives High Background or Unreliable Readings
| Potential Cause | Troubleshooting Steps | Rationale |
| ThT concentration is too high. | 1. Titrate the ThT concentration to find the optimal level for your assay. | High concentrations of ThT can lead to self-fluorescence and background signal.[19] |
| Interference from other compounds. | 1. Run control experiments with all components of your reaction mixture except the Aβ peptide. 2. If a compound is found to interfere, consider alternative methods for monitoring aggregation (e.g., Transmission Electron Microscopy, Size Exclusion Chromatography). | Some compounds, like certain polyphenols, can have intrinsic fluorescence or absorb at the same wavelengths as ThT, leading to biased results.[21] |
| Buffer components are affecting ThT fluorescence. | 1. Test the fluorescence of ThT in your buffer alone over the course of the experiment. | Changes in buffer conditions over time can alter ThT fluorescence independently of amyloid formation.[17] |
| Instrument settings are not optimized. | 1. Optimize the excitation and emission wavelengths, as well as the gain settings on your fluorometer. | Proper instrument setup is crucial for obtaining accurate and reproducible fluorescence readings.[18] |
IV. Experimental Protocols
Protocol 1: Disaggregation of Aβ(31-35) using HFIP
This protocol is essential for preparing a seed-free, monomeric starting material.
-
Dissolve: Weigh the lyophilized Aβ(31-35) peptide and dissolve it in 100% HFIP to a concentration of 1 mg/mL.
-
Incubate: Incubate the solution at room temperature for 1-2 hours with occasional vortexing to ensure complete dissolution and disaggregation.
-
Evaporate: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator. This will leave a thin peptide film.
-
Store: Store the dried peptide film at -80°C until use.
-
Reconstitute: Immediately before use, reconstitute the peptide film in the desired experimental buffer.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol provides a framework for monitoring Aβ(31-35) aggregation kinetics.
-
Prepare ThT Stock Solution: Dissolve ThT in your assay buffer to a final concentration of 500 µM. Filter the solution through a 0.22 µm filter.
-
Prepare Reaction Mixture: In a 96-well black, clear-bottom plate, prepare your reaction mixture containing:
-
Your desired concentration of monomeric Aβ(31-35) (prepared as in Protocol 1).
-
The final desired concentration of ThT (typically 10-20 µM).
-
Any test compounds (e.g., inhibitors) or controls.
-
Bring the final volume to 100-200 µL with your assay buffer.
-
-
Set up Plate Reader:
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Set the temperature to your desired experimental condition (e.g., 37°C).
-
Program the reader to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of your experiment.
-
Enable shaking between readings to promote aggregation.
-
-
Analyze Data: Plot the fluorescence intensity versus time to generate aggregation curves. The lag time, elongation rate, and final plateau fluorescence can be used to quantify the aggregation kinetics.
V. Visualizations
Diagram 1: Factors Influencing Aβ Aggregation
Caption: Key factors influencing the Aβ aggregation pathway.
Diagram 2: Troubleshooting Workflow for Inconsistent Aggregation
Sources
- 1. Frontiers | The Early Events That Initiate β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 2. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic pH promotes the formation of toxic fibrils from beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Temperature Has a Crucial Role in Amyloid Beta in the Absence and Presence of Hydrophobic and Hydrophilic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High temperature promotes amyloid β-protein production and γ-secretase complex formation via Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Effect of Storage Time and Temperature on Aggregation of Alzheimer's D" by Amy Veihdeffer [scholarcommons.sc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH-dependent amyloid and protofibril formation by the ABri peptide of familial British dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Thioflavin T spectroscopic assay [assay-protocol.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. scispace.com [scispace.com]
- 22. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35 [scirp.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pnas.org [pnas.org]
- 27. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: Preparation of β-Amyloid (31-35) for Experimental Use
Welcome to the technical support center for the handling and preparation of β-Amyloid (31-35) peptide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the dissolution and preparation of this critical peptide fragment for various experimental applications. Adherence to proper preparation protocols is paramount for obtaining reproducible and reliable results, as the aggregation state of the peptide is a critical determinant of its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is β-Amyloid (31-35) and why is its preparation so critical?
A: β-Amyloid (31-35), with the sequence Ile-Ile-Gly-Leu-Met, is a shorter, neurotoxic fragment of the full-length amyloid-β peptide.[1] It is often used in research to study the mechanisms of amyloid-induced cytotoxicity and neurodegeneration.[1][2][3] The preparation of this peptide is critical because, like other amyloid fragments, it has a high propensity to aggregate.[4] The aggregation state—whether it is monomeric, oligomeric, or fibrillar—drastically influences its neurotoxic effects.[5] Inconsistent preparation can lead to significant variability in experimental outcomes.[6][7]
Q2: My β-Amyloid (31-35) powder won't dissolve in water. What should I do?
A: This is a common issue. Due to its hydrophobic nature, β-Amyloid (31-35) is often poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH.[4][8] Direct dissolution in water can lead to the rapid formation of insoluble aggregates.[3][9] It is highly recommended to use a carefully selected organic solvent or a basic aqueous solution to first create a monomeric stock solution, which can then be diluted into your experimental buffer.
Q3: What are the recommended solvents for initial dissolution?
A: The choice of solvent is crucial for ensuring the peptide starts in a monomeric, "seed-free" state. Here are the most common and effective options:
| Solvent | Recommended Concentration | Key Considerations |
| Dimethyl sulfoxide (DMSO) | 1-5 mM | Anhydrous DMSO is preferred to prevent premature aggregation.[1][5] It's a versatile solvent for creating a stock solution that can be diluted into aqueous buffers.[1][10] However, the final DMSO concentration in your experiment should be kept low (typically <1%) to avoid solvent-induced artifacts. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 1 mg/mL | HFIP is a strong disaggregating agent that is excellent for breaking down pre-existing aggregates and ensuring a truly monomeric starting material.[1][4][10] The HFIP must be completely removed by evaporation (e.g., under a stream of nitrogen or via speed-vac) to form a peptide film before redissolving in another solvent like DMSO.[1][5][10] |
| Ammonium Hydroxide (NH₄OH) | 1% solution | A basic solution can help to dissolve the peptide by increasing its net charge and preventing aggregation.[10] It is critical to immediately dilute the peptide into your final buffer after initial dissolution, as prolonged exposure to high pH can be detrimental.[10] |
| Sodium Hydroxide (NaOH) | 10-50 mM | Similar to NH₄OH, NaOH provides a high pH environment to facilitate dissolution.[6][7][11] This method is effective but requires careful and immediate neutralization to the desired experimental pH. |
Q4: How should I store my β-Amyloid (31-35) stock solution?
A: Proper storage is essential to maintain the integrity of your peptide stock.
-
Aliquoting: Always aliquot your stock solution into smaller, single-use volumes. This prevents multiple freeze-thaw cycles which can promote aggregation.[1][4]
-
Temperature: Store aliquots at -80°C for long-term storage (up to 6 months).[1][10] For short-term storage, -20°C is acceptable for up to one month.[1]
-
Sealing: Ensure vials are tightly sealed to prevent moisture absorption, which can compromise the peptide.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Visible precipitate in the stock solution after dissolving in DMSO. | 1. The peptide may have had pre-formed aggregates. 2. The DMSO may not have been anhydrous. 3. The concentration may be too high. | 1. Pre-treat the lyophilized peptide with HFIP to break down aggregates, evaporate the HFIP, and then dissolve in DMSO.[1][5] 2. Use fresh, anhydrous DMSO. 3. Briefly sonicate the solution to aid dissolution.[1] |
| Inconsistent results between experiments. | 1. Different aggregation states of the peptide are being used. 2. The stock solution has been stored improperly or for too long. 3. The final concentration of the organic solvent varies between experiments. | 1. Strictly adhere to a standardized protocol for peptide preparation, starting with a monomerization step (e.g., HFIP treatment).[9][10] 2. Always use freshly prepared dilutions from a properly stored, single-use aliquot.[4] 3. Ensure the final solvent concentration is consistent across all experimental conditions. |
| Low or no observed cytotoxicity in cell-based assays. | 1. The peptide may be in a non-toxic, monomeric, or rapidly aggregated, insoluble state. 2. The final peptide concentration is too low. 3. The incubation time is not sufficient. | 1. To study the effects of oligomers (often the most toxic species), you may need to "age" the peptide solution. After diluting the monomeric stock into your cell culture medium, incubate at 4°C for 24-48 hours to allow for oligomer formation.[1][10] 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. 3. Extend the incubation time with the cells (e.g., 24-48 hours).[3] |
Experimental Protocols
Protocol 1: Standard Preparation of Monomeric β-Amyloid (31-35) Stock
This protocol is designed to create a monomeric stock solution, which can then be used directly for experiments or for preparing aggregated species.
Objective: To prepare a 5 mM stock solution of monomeric β-Amyloid (31-35) in DMSO.
Materials:
-
β-Amyloid (31-35) peptide (lyophilized powder)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Nitrogen gas source or vacuum concentrator (SpeedVac)
Step-by-Step Procedure:
-
Monomerization with HFIP:
-
HFIP Removal:
-
Storage of Peptide Film:
-
The resulting peptide film can be stored at -20°C or -80°C until needed.[1]
-
-
Dissolution in DMSO:
Protocol 2: Preparation of Oligomeric β-Amyloid (31-35) for Cell Culture
This protocol describes how to prepare soluble oligomers, which are often considered the primary neurotoxic species.[12]
Objective: To prepare a 100 µM solution of oligomeric β-Amyloid (31-35) for use in cell-based assays.
Materials:
-
5 mM monomeric β-Amyloid (31-35) stock in DMSO (from Protocol 1)
-
Ice-cold, serum-free, and phenol red-free cell culture medium (e.g., F-12 medium)[1][10]
-
Sterile microcentrifuge tubes
Step-by-Step Procedure:
-
Dilution:
-
Aging (Oligomer Formation):
-
Incubate the diluted peptide solution at 4°C for 24-48 hours.[1] This "aging" process allows for the formation of soluble oligomers.
-
-
Centrifugation (Optional but Recommended):
-
Before adding to cells, centrifuge the aged solution at 14,000 x g for 10 minutes at 4°C.[1]
-
The supernatant will contain the soluble oligomers. The pellet, if any, will contain larger, insoluble fibrils.
-
-
Application:
-
Use the supernatant containing the soluble oligomers for your experiments by further diluting it to the desired final concentration in your cell culture.
-
Visualizing the Workflow
Workflow for Preparing Monomeric and Oligomeric β-Amyloid (31-35)
Caption: A flowchart outlining the key steps for preparing monomeric stock and oligomeric species of β-Amyloid (31-35).
References
-
Bitan, G., et al. Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. KOPS - Institutional Repository of the University of Konstanz. [Link]
-
Uddin, M. S., & Kabir, M. T. (2023). Advances in Amyloid-β Clearance in the Brain and Periphery: Implications for Neurodegenerative Diseases. Experimental Neurobiology, 32(4), 255–277. [Link]
-
Jones, R. S., et al. (2014). Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35. Advances in Alzheimer's Disease, 3, 117-126. [Link]
-
Dodson, E. C., & Owen, M. C. (2015). Methionine oxidation reduces lag-times for Amyloid-β(1-40) fibre formation but generates highly fragmented fibres. PeerJ, 3, e1394. [Link]
-
Stine, W. B., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 13(24), 3465–3475. [Link]
-
Stine, W. B., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience. [Link]
-
Misiti, F., et al. (2006). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Neurochemistry International, 49(5), 525-32. [Link]
-
Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20-33. [Link]
-
GenScript. β-Amyloid (31-35). [Link]
-
Shen, C. L., & Murphy, R. M. (1995). Solvent effects on self-assembly of beta-amyloid peptide. Biophysical journal, 69(2), 640–651. [Link]
-
Misiti, F., et al. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International, 46(7), 535-541. [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in molecular biology (Clifton, N.J.), 670, 1–17. [Link]
-
ResearchGate. Can someone help me with problems with Amyloid Beta peptide (1-42) Preparation?. [Link]
-
Idrissi, M., et al. (2021). Component of cannabis, cannabidiol, as a possible drug against the cytotoxicity of Aβ(31–35) and Aβ(25–35) peptides. Journal of Chemical Information and Modeling, 61(3), 1365-1379. [Link]
-
Jan, A., et al. (2022). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences, 23(19), 11889. [Link]
-
Lund University Publications. (2022). Exploration of Methods for Solubility Studies of Amyloid Beta. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. art.torvergata.it [art.torvergata.it]
- 4. bachem.com [bachem.com]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
Beta-Amyloid (31-35) Solubility & Aggregation: A Technical Troubleshooting Guide
Welcome to the technical support center for beta-Amyloid (31-35) [Aβ(31-35)]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenges associated with the solubility and aggregation of this important peptide fragment. Aβ(31-35), with the sequence Ile-Ile-Gly-Leu-Met (IIGLM), represents the shortest fragment of the full-length beta-Amyloid peptide that retains neurotoxic properties, making it a valuable tool in Alzheimer's disease research.[1][2] However, its hydrophobic nature presents significant handling challenges. This guide provides in-depth, evidence-based solutions to ensure reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of Aβ(31-35).
Q1: My lyophilized Aβ(31-35) powder won't dissolve in my aqueous buffer (e.g., PBS, Tris). What am I doing wrong?
A1: This is the most common issue and stems from the peptide's inherent hydrophobicity and its tendency to exist in an aggregated state even in lyophilized form. Direct dissolution in aqueous buffers is often unsuccessful. A critical pre-treatment step is required to break down these pre-existing aggregates and ensure a monomeric starting point. This typically involves using a strong organic solvent or a high-pH solution.
Q2: What is the best solvent to use for initial stock solution preparation?
A2: There is no single "best" solvent, as the optimal choice depends on your downstream application. However, the most effective and widely recommended solvents for initial monomerization are:
-
Hexafluoroisopropanol (HFIP): A powerful solvent for disrupting β-sheet structures and promoting a monomeric, random coil conformation.[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO): Another effective solvent for dissolving the peptide. It's crucial to use anhydrous DMSO to prevent the introduction of water, which can initiate aggregation.[1][3]
-
Dilute Sodium Hydroxide (NaOH): Using a basic solution (e.g., 10-50 mM NaOH, pH >12) is a simple and effective method to fully solubilize the peptide and ensure long-term stability of the monomeric stock.[4][5]
Q3: I've dissolved the peptide in DMSO, but it crashes out of solution when I dilute it into my cell culture media. How can I prevent this?
A3: This is a classic problem of solvent shifting. When the peptide is rapidly transferred from a favorable organic solvent (like DMSO) to an unfavorable aqueous environment, it can precipitate. To avoid this, dilute the DMSO stock solution slowly into the aqueous buffer while vortexing.[1] It is also recommended to keep the final concentration of DMSO in your working solution as low as possible (ideally below 1-2%) to minimize solvent-induced artifacts in biological assays.[1]
Q4: How should I store my Aβ(31-35) stock solution?
A4: Proper storage is critical to prevent degradation and aggregation. Once prepared, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Ensure the storage containers are tightly sealed to prevent moisture absorption.
Q5: Does the presence of a Trifluoroacetic acid (TFA) salt in my peptide preparation matter?
A5: Yes, it can. TFA is a common counterion from the HPLC purification process and is present in most commercially available synthetic peptides.[2] While TFA salts generally enhance the solubility of peptides in aqueous solutions, they can also affect the net peptide weight and may interfere with highly sensitive cellular or biochemical assays.[2] For most standard applications, its presence is not a concern. However, if you suspect interference, TFA-removed versions of the peptide are often available.[2]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental hurdles.
Issue 1: Inconsistent or No Biological Activity Observed
Question: I've managed to get my Aβ(31-35) into solution, but my cell-based neurotoxicity assays are giving inconsistent results, or I'm not seeing the expected toxic effect. What could be the cause?
Answer: Inconsistent biological activity is almost always linked to the aggregation state of the peptide. The neurotoxicity of beta-Amyloid peptides is highly dependent on their assembly state, with soluble oligomers often considered the most toxic species.[6][7] If your peptide solution primarily contains monomers or large, insoluble fibrils, you may not observe the expected toxicity.
Causality & Troubleshooting Steps:
-
Incomplete Monomerization: Your initial stock solution may still contain "seeds" or small aggregates that lead to rapid and uncontrolled fibrillization upon dilution into your assay buffer.
-
Solution: Implement a rigorous pre-treatment protocol to ensure a truly monomeric starting solution. The HFIP protocol is considered a gold standard for this purpose.
-
-
Aggregation State Not Optimized for Toxicity: You may be inadvertently using a peptide preparation that is not in the toxic oligomeric form.
-
Solution: After preparing a monomeric stock, you may need to "age" the peptide solution to generate the desired toxic oligomers. This involves incubating the diluted peptide solution under specific conditions (e.g., 4-8°C for 48 hours) to allow for the controlled formation of soluble oligomers.[1]
-
-
Oxidation of Methionine-35: The methionine residue at position 35 is susceptible to oxidation, which can significantly reduce the peptide's aggregation potential and neurotoxicity.[6][8][9]
-
Solution: Prepare solutions fresh and use high-quality, anhydrous solvents. Avoid prolonged exposure to air and potential sources of oxidants. If you suspect oxidation, you may need to purchase a new batch of peptide.
-
Workflow for Preparing Bioactive Aβ(31-35) Oligomers:
Below is a diagram illustrating the workflow for preparing consistent, bioactive Aβ(31-35) oligomers for use in neurotoxicity studies.
Caption: Workflow for preparing bioactive Aβ(31-35) oligomers.
Issue 2: Visible Precipitate or Cloudiness in Solution
Question: After preparing my Aβ(31-35) solution and leaving it at room temperature, it has become cloudy/has a visible precipitate. Can I still use it?
Answer: No, you should not use a solution that has become cloudy or contains a visible precipitate. This indicates the formation of large, insoluble aggregates and fibrils.[10] Using this solution will lead to inaccurate concentration calculations and highly variable experimental results. The soluble, and often more toxic, species are no longer in the supernatant.
Causality & Troubleshooting Steps:
-
Exceeding Solubility Limit: The concentration of Aβ(31-35) in your final aqueous solution may be too high. While it can be dissolved at high concentrations in organic solvents, its solubility in aqueous buffers is much lower.
-
Solution: Work with lower final concentrations of the peptide in your aqueous solutions. If you need a higher concentration, consider using a solubilizing agent like 20% SBE-β-CD in saline, which can help maintain a clear solution at higher concentrations.[1]
-
-
Nucleation and Fibril Growth: The process of amyloid aggregation is nucleation-dependent.[7][11] Once nuclei are formed, fibril elongation can be rapid, leading to precipitation. This can be accelerated by factors like temperature, agitation, and the presence of surfaces (e.g., certain types of plastic tubes).[12]
-
Solution: Always prepare solutions fresh before use. If you must store a diluted solution, keep it at 4°C to slow down the aggregation kinetics. Use low-protein-binding polypropylene tubes for storage and handling.[12] If dissolution is difficult, gentle sonication or heating can be used, but be aware that this can also accelerate aggregation if not done carefully.[1]
-
Experimental Protocol: Preparing a Solubilized Aβ(31-35) Working Solution
This protocol details two methods for preparing a working solution, one for standard concentrations and another for higher concentrations using a solubilizing agent.
Method A: Standard Dilution from DMSO Stock
-
Prepare a monomeric stock solution of Aβ(31-35) in anhydrous DMSO (e.g., 5 mM) as described in the workflow above.
-
Retrieve a single-use aliquot from -80°C storage and thaw it.
-
Determine the volume of your final aqueous buffer (e.g., serum-free cell culture medium).
-
While gently vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired peptide concentration.
-
Use the solution immediately or proceed with an "aging" protocol to generate oligomers.
Method B: Using a Solubilizing Agent (SBE-β-CD)
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline. This solution can be stored at 4°C for up to one week.[1]
-
Prepare a concentrated stock of Aβ(31-35) in anhydrous DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.[1]
-
Mix thoroughly until the solution is clear. This protocol can achieve a solubility of at least 2.08 mg/mL.[1]
Quantitative Data Summary: Solubility of Aβ(31-35)
| Solvent System | Achievable Concentration | Solution Appearance | Notes |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.81 mM) | Clear | Recommended for high-concentration in vitro studies.[1] |
| 10% DMSO / 90% Corn Oil | 2.08 mg/mL (3.81 mM) | Suspended | Requires sonication; suitable for in vivo oral or IP injections.[1] |
III. The Science Behind Aβ(31-35) Aggregation
Understanding the mechanism of aggregation is key to troubleshooting solubility issues.
The Aggregation Pathway:
The aggregation of beta-Amyloid peptides is a nucleation-dependent process.[11] It begins with a conformational change in the monomeric peptide from a random coil or α-helical structure to a β-sheet-rich conformation. These monomers then self-associate to form unstable oligomers. Once a stable "nucleus" is formed, it acts as a template for the rapid addition of other monomers, leading to the elongation of protofibrils and eventually mature, insoluble fibrils.[7]
Caption: The nucleation-dependent aggregation pathway of Aβ peptides.
The Role of the Hydrophobic Core:
The sequence of Aβ(31-35), IIGLM, is highly hydrophobic. This is the primary driver of its tendency to aggregate in aqueous environments. The hydrophobic side chains of the isoleucine, leucine, and methionine residues seek to minimize their contact with water, leading them to self-associate and form a stable hydrophobic core, which is a key feature in the formation of β-sheets and larger aggregates.[13][14]
References
-
Childers, M. C., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience. Retrieved from [Link]
-
Chakraborty, R., & Das, A. (2015). Aβ aggregation and possible implications in Alzheimer's disease pathogenesis. Journal of the Indian Institute of Science. Retrieved from [Link]
-
Eriksson, H., et al. (2007). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. NeuroReport. Retrieved from [Link]
-
Childers, M. C., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Publications. Retrieved from [Link]
-
Guo, T., et al. (2018). The Early Events That Initiate β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Aging Neuroscience. Retrieved from [Link]
-
Misiti, F., et al. (2006). Fragment 31-35 of beta-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Neurochemistry International. Retrieved from [Link]
-
β-Amyloid (31-35) peptide. (n.d.). NovoPro Bioscience Inc. Retrieved from [Link]
-
Sabatine, J. M., et al. (2017). Membrane-Accelerated Amyloid-β Aggregation and Formation of Cross-β Sheets. Molecules. Retrieved from [Link]
-
Inouye, H., & Kirschner, D. A. (2000). Assemblies of Alzheimer's peptides A beta 25-35 and A beta 31-35: reverse-turn conformation and side-chain interactions revealed by X-ray diffraction. Journal of Structural Biology. Retrieved from [Link]
-
Clementi, M. E., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals. FEBS Letters. Retrieved from [Link]
-
Polymerization of soluble amyloid beta (Aβ) peptide into protease-stable insoluble fibrillary aggregates is a critical step in the pathogenesis of Alzheimer's disease (AD). (n.d.). ACS Bio & Med Chem Au. Retrieved from [Link]
-
Sbodio, J. I., & Snyder, S. H. (2015). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. Nitric Oxide. Retrieved from [Link]
-
Bjerke, M., et al. (2010). Confounding Factors Influencing Amyloid Beta Concentration in Cerebrospinal Fluid. International Journal of Alzheimer's Disease. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Amyloid (31-35) peptide [novoprolabs.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Frontiers | The Early Events That Initiate β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Confounding Factors Influencing Amyloid Beta Concentration in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assemblies of Alzheimer's peptides A beta 25-35 and A beta 31-35: reverse-turn conformation and side-chain interactions revealed by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beta-Amyloid (31-35) Concentration for Toxicity Studies
Welcome to the technical support center for researchers utilizing the beta-Amyloid (Aβ) (31-35) peptide in neurotoxicity studies. This guide is designed to provide you with field-proven insights and troubleshooting solutions to common challenges encountered during experimental setup and execution. Our goal is to ensure the scientific integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Aβ(31-35) neurotoxicity?
Aβ(31-35) is a cytotoxic fragment of the full-length Aβ peptide and is known to induce neuronal cell death primarily through an apoptotic pathway.[1][2] Key events in this process include the activation of caspases, particularly caspase-3, and an increase in the expression of pro-apoptotic proteins like Bax.[3][4] The toxic effects are critically dependent on the redox state of the methionine-35 residue within the peptide sequence.[1][3]
The proposed signaling cascade for Aβ(31-35)-induced apoptosis is outlined below:
Caption: Aβ(31-35) induced apoptotic pathway.
Q2: I'm observing inconsistent levels of toxicity between experiments. What could be the cause?
Inconsistent toxicity is a frequent issue and often stems from the preparation and handling of the Aβ(31-35) peptide. The aggregation state of the peptide is a critical determinant of its toxicity.
Troubleshooting Steps:
-
Standardize Peptide Preparation: It is crucial to start with a monomeric peptide stock to ensure reproducible aggregation. A common source of variability is the presence of pre-formed aggregates in the lyophilized peptide powder.
-
Control for Methionine Oxidation: The methionine-35 residue is susceptible to oxidation, which can reduce the peptide's toxicity.[1][3][5] Ensure that all solutions are prepared with high-purity, sterile water and that the peptide is handled to minimize exposure to air and light.
-
Ensure Consistent Incubation Times: The duration of peptide "aging" or pre-incubation before adding it to cell cultures will influence the formation of toxic oligomers. Define and maintain a consistent incubation period in your protocol.
Q3: My Aβ(31-35) peptide is not dissolving properly. How can I improve its solubility?
Aβ(31-35) is a hydrophobic peptide and can be challenging to dissolve directly in aqueous solutions. Improper dissolution can lead to the formation of large, non-toxic aggregates and inaccurate concentration calculations.
Recommended Solubilization Protocol:
-
Initial Dissolution in Organic Solvent: To break up pre-existing aggregates and ensure a monomeric starting point, first dissolve the lyophilized Aβ(31-35) peptide in an organic solvent like hexafluoro-2-propanol (HFIP) or anhydrous dimethyl sulfoxide (DMSO).[6][7]
-
Evaporation of Organic Solvent (if using HFIP): If HFIP is used, it should be evaporated under a gentle stream of nitrogen gas to leave a thin peptide film.[6][7]
-
Resuspension and Dilution: The peptide film (from HFIP) or the DMSO stock can then be diluted into your desired cell culture medium.[6][7] It is crucial to vortex the solution during dilution to prevent immediate aggregation.
Caption: Aβ(31-35) solubilization workflow.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of Aggregated Aβ(31-35) for Toxicity Studies
This protocol is designed to generate soluble, toxic oligomers of Aβ(31-35).
Materials:
-
Lyophilized Aβ(31-35) peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, serum-free, and phenol red-free cell culture medium (e.g., F-12 medium)
-
Microcentrifuge tubes
Procedure:
-
Prepare Monomeric Stock: Dissolve the Aβ(31-35) peptide in anhydrous DMSO to a final concentration of 5 mM.
-
Dilution: Dilute the 5 mM stock solution to 100 µM in ice-cold, serum-free, and phenol red-free cell culture medium. It is critical to vortex the solution during this dilution step.
-
Aggregation (Aging): Incubate the 100 µM Aβ(31-35) solution at 4°C for 24-48 hours.[6] This "aging" process allows for the formation of soluble oligomers, which are considered the primary toxic species.[8]
-
Centrifugation: Before adding to your cell cultures, centrifuge the aged peptide solution at 14,000 x g for 10 minutes at 4°C to remove any large, insoluble fibrils.[6] The supernatant contains the soluble oligomers.
-
Application to Cells: Dilute the supernatant containing the soluble oligomers to the desired final concentration in your complete cell culture medium and apply to your cells.
Troubleshooting Guide for Protocol 1
| Issue | Potential Cause | Recommended Solution |
| Low or no toxicity observed | 1. Incomplete dissolution. 2. Oxidation of Methionine-35. 3. Insufficient aggregation time. | 1. Ensure complete dissolution in DMSO before dilution. 2. Use fresh, high-quality DMSO and handle the peptide minimally. Consider preparing solutions fresh for each experiment. 3. Increase the "aging" period to 48 hours. |
| High variability between replicates | 1. Inconsistent pipetting of viscous DMSO stock. 2. Non-homogenous mixture of aggregates. | 1. Use positive displacement pipettes for viscous liquids. 2. Gently vortex the aged solution before centrifugation and before adding the supernatant to the cells. |
| Precipitate formation in culture medium | The final concentration of DMSO may be too high, or the peptide concentration is causing insolubility in the complete medium. | Ensure the final DMSO concentration in the cell culture is below 0.5%. If a precipitate still forms, consider lowering the final Aβ(31-35) concentration. |
Optimizing Aβ(31-35) Concentration
The optimal concentration of Aβ(31-35) for inducing neurotoxicity can vary depending on the cell type, cell density, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Typical Concentration Ranges from Literature:
| Cell Type | Concentration Range (µM) | Incubation Time | Reference |
| Rat Cerebellar Granule Cells | 10 - 50 | 4 - 24 hours | [3] |
| PC12 Cells | 40 | 24 - 48 hours | [1] |
| Rat Cortical Neurons | 25 | 24 hours | [9] |
Note: These are starting points. Your optimal concentration may differ.
References
-
Misiti, F., et al. (2006). Fragment 31-35 of beta-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Neurochemistry International. Available at: [Link]
-
ResearchGate. (n.d.). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Available at: [Link]_
-
Ceccarelli, L., et al. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International. Available at: [Link]
-
Zhao, L., et al. (2008). Amyloid beta-peptide 31-35-induced neuronal apoptosis is mediated by caspase-dependent pathways via cAMP-dependent protein kinase A activation. Neuroscience Letters. Available at: [Link]
-
Zhao, L., et al. (2008). Amyloid β-peptide 31-35-induced neuronal apoptosis is mediated by caspase-dependent pathways via cAMP-dependent protein kinase A activation. Apoptosis. Available at: [Link]
-
Inestrosa, N. C., et al. (2016). Amyloid Beta: Multiple Mechanisms of Toxicity and Only Some Protective Effects?. Journal of Alzheimer's Disease. Available at: [Link]
-
An, L. J., et al. (2006). [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Zhonghua Yi Xue Za Zhi. Available at: [Link]
-
Universal Biologicals. (n.d.). β-Amyloid (31-35). Available at: [Link]
-
Penke, B., et al. (2020). Caspase Activation and Caspase-Mediated Cleavage of APP Is Associated with Amyloid β-Protein-Induced Synapse Loss in Alzheimer's Disease. Cell Reports. Available at: [Link]
-
Kumar, S., et al. (2016). Phosphorylation of amyloid beta (Aβ) peptides – A trigger for formation of toxic aggregates in Alzheimer's disease. Aging. Available at: [Link]
-
Rosensweig, C., et al. (2012). Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods. Methods in Molecular Biology. Available at: [Link]
-
Gengler, S., et al. (2021). Component of cannabis, cannabidiol, as a possible drug against the cytotoxicity of Aβ(31-35) and Aβ(25-35) peptides. Journal of Chemical Information and Modeling. Available at: [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Available at: [Link]
-
Gengler, S., et al. (2022). Two statins and cromolyn as possible drugs against the cytotoxicity of Aβ(31–35) and Aβ(25–35) peptides: a comparative study by advanced computer simulation methods. Physical Chemistry Chemical Physics. Available at: [Link]
-
Fülöp, L., et al. (2015). Self-assembly of Alzheimer's Disease-related Amyloid Peptides into Highly Ordered Nanostructures. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Misiti, F., et al. (2010). Rapid aggregation and assembly in aqueous solution of Aβ (25-35) peptide. Journal of Chemical Sciences. Available at: [Link]
-
De Felice, F. G., et al. (2020). Physiological Aβ concentrations produce a more biomimetic representation of the Alzheimer's disease phenotype in iPSC derived human neurons. Scientific Reports. Available at: [Link]
-
Hall, D., et al. (2023). Decoding Solubility Signatures from Amyloid Monomer Energy Landscapes. The Journal of Physical Chemistry B. Available at: [Link]
-
Palmblad, M., et al. (2007). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. NeuroReport. Available at: [Link]
-
Tolar, M., et al. (2021). Neurotoxic Soluble Amyloid Oligomers Drive Alzheimer's Pathogenesis and Represent a Clinically Validated Target for Slowing Disease Progression. International Journal of Molecular Sciences. Available at: [Link]
Sources
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- 2. research.chalmers.se [research.chalmers.se]
- 3. Fragment 31-35 of beta-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of β-Amyloid (31-35) Aggregation Assays
Welcome to the technical support center for β-Amyloid (31-35) aggregation assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific amyloid fragment. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility and reliability of your experimental results.
Introduction: The Challenge of Aβ(31-35) Aggregation
The β-Amyloid (Aβ) (31-35) peptide fragment, with the sequence Ile-Ile-Gly-Leu-Met (IIGLM), represents a critical neurotoxic domain of the full-length Aβ peptide.[1] Its high propensity for aggregation into β-sheet-rich fibrils is central to its use in Alzheimer's disease research and drug screening. However, this inherent tendency to aggregate also presents a significant challenge to experimental reproducibility. The stochastic nature of nucleation, coupled with the peptide's sensitivity to environmental factors, can lead to considerable variability in aggregation kinetics and assay outcomes.[2]
This guide provides a structured approach to identifying and mitigating common sources of irreproducibility in Aβ(31-35) aggregation assays, with a primary focus on the widely used Thioflavin T (ThT) fluorescence assay.
Troubleshooting Guide: Aβ(31-35) Aggregation Assays
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| High variability in lag times and aggregation rates between replicates. | 1. Presence of pre-existing "seeds" in the peptide stock. Lyophilized peptides can contain small oligomeric species that act as nuclei, bypassing the stochastic nucleation phase and leading to rapid and inconsistent aggregation.[3][4] 2. Inconsistent peptide concentration. Errors in weighing or dissolving the peptide can lead to significant differences in aggregation kinetics, as the process is highly concentration-dependent.[5][6] 3. Minor variations in experimental conditions. Temperature fluctuations, differences in agitation, or slight pH shifts in the buffer can all impact aggregation rates.[2][3] | 1. Implement a rigorous monomerization protocol. Before starting any aggregation assay, it is crucial to disaggregate the Aβ(31-35) peptide to a monomeric state. See the detailed Protocol for Aβ(31-35) Monomer Preparation below. 2. Accurate peptide quantification. After solubilization, accurately determine the peptide concentration using a method like BCA assay or UV spectroscopy (if the peptide contains aromatic residues, which Aβ(31-35) does not; therefore, BCA is more appropriate). 3. Strict control of experimental parameters. Use a temperature-controlled plate reader or incubator. Ensure consistent agitation (or lack thereof) across all wells. Prepare fresh buffer for each experiment and verify the pH. |
| High initial Thioflavin T (ThT) fluorescence (high background). | 1. ThT self-fluorescence at high concentrations. ThT can exhibit intrinsic fluorescence at concentrations above 5 µM.[7] 2. Presence of pre-formed aggregates in the peptide solution. If the monomerization protocol is incomplete, the initial solution will contain β-sheet structures that bind ThT. 3. Interfering compounds. Components of your sample, such as inhibitors being screened, may be fluorescent or interact with ThT.[8] 4. Contaminated buffer or reagents. | 1. Optimize ThT concentration. Use the lowest concentration of ThT that provides a good signal-to-noise ratio, typically in the range of 5-20 µM. 2. Confirm monomeric state of the peptide. Before adding ThT, you can use techniques like size-exclusion chromatography (SEC) to verify the absence of oligomers. 3. Run appropriate controls. Always include wells with buffer and ThT alone, as well as wells with your test compound and ThT (without the peptide) to measure background fluorescence. 4. Use high-purity reagents and filter your buffer. |
| No or very slow aggregation observed. | 1. Peptide concentration is too low. The lag phase of aggregation is inversely proportional to the peptide concentration.[5] 2. Suboptimal buffer conditions. The pH and ionic strength of the buffer can significantly influence aggregation kinetics.[2][9] 3. Presence of an inhibitor. Your test compound may be effectively inhibiting aggregation. 4. Inactive peptide. Improper storage or handling may have degraded the peptide. | 1. Increase peptide concentration. For Aβ(31-35), concentrations in the micromolar range are typically used.[10] 2. Optimize buffer conditions. A common buffer for Aβ aggregation is phosphate-buffered saline (PBS) at pH 7.4. You may need to screen different pH values or salt concentrations to find the optimal conditions for your specific peptide batch. 3. Include a positive control. Run a parallel experiment with a known aggregator or without any potential inhibitors to ensure the assay is working correctly. 4. Verify peptide integrity. Use mass spectrometry to confirm the correct molecular weight of your Aβ(31-35) peptide. |
| Fluorescence signal decreases over time. | 1. Photobleaching of ThT. Continuous exposure to the excitation light can cause the ThT dye to lose its fluorescence. 2. Formation of large, non-fibrillar aggregates. ThT fluorescence is specific to β-sheet-rich fibrillar structures. Amorphous aggregates may not bind ThT, and their formation could sequester the peptide, leading to a decrease in the fibrillar aggregation signal. 3. Instrument malfunction. The detector on the plate reader may be saturated.[11] | 1. Reduce the frequency of measurements. Instead of continuous reading, take measurements at discrete time points. 2. Characterize the final aggregates. Use techniques like Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates at the end of the assay. 3. Check instrument settings. Ensure the gain setting on the fluorometer is appropriate to avoid detector saturation. If the initial readings are extremely high, this is a likely cause.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare monomeric Aβ(31-35) to ensure reproducible aggregation?
The key is to remove any pre-existing aggregates or "seeds" from the lyophilized peptide powder. A widely accepted method involves an initial treatment with a strong solvent like hexafluoroisopropanol (HFIP) followed by removal of the solvent and resuspension in an appropriate buffer. An alternative is to use a basic solution like 1% ammonium hydroxide or dilute NaOH to dissolve the peptide.[4] See the detailed protocol below for a step-by-step guide.
Q2: How can I be sure that the ThT signal I'm seeing is due to Aβ(31-35) fibril formation?
Several controls are essential:
-
Negative Control (Buffer + ThT): This will give you the background fluorescence of the dye and buffer.
-
Negative Control (Peptide alone): This is to ensure the peptide itself is not intrinsically fluorescent at the ThT wavelengths.
-
Positive Control: If you are testing inhibitors, include a condition with Aβ(31-35) aggregation without any inhibitor to confirm the peptide is capable of fibrillization.
-
Orthogonal Validation: At the end of your kinetic assay, confirm the presence of fibrils using a different technique, such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).[2]
Q3: My Aβ(31-35) peptide is difficult to dissolve. What can I do?
Aβ(31-35) is a hydrophobic peptide and can be challenging to dissolve directly in aqueous buffers. The monomerization protocols provided below are designed to address this. If you still encounter issues, gentle sonication in an ice bath can aid dissolution. Avoid vigorous vortexing, which can induce aggregation.
Q4: What is the expected morphology of Aβ(31-35) fibrils?
Aβ(31-35) typically forms unbranched, elongated fibrils with a diameter of approximately 7-15 nm, which is characteristic of amyloid fibrils.[2] However, the exact morphology can be influenced by the aggregation conditions.
Experimental Protocols
Protocol for Aβ(31-35) Monomer Preparation
This protocol is designed to generate a "seed-free" monomeric solution of Aβ(31-35), which is critical for obtaining reproducible aggregation kinetics.
Materials:
-
Lyophilized Aβ(31-35) peptide
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
HFIP Treatment: a. Carefully weigh the lyophilized Aβ(31-35) peptide in a low-protein-binding microcentrifuge tube. b. Add cold HFIP to the peptide to a concentration of 1 mg/mL. c. Incubate at room temperature for 1-2 hours with occasional gentle mixing to ensure complete dissolution and monomerization. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film. e. Store the peptide film at -20°C or -80°C for future use.
-
Solubilization for Assay: a. To the dried peptide film, add anhydrous DMSO to achieve a stock concentration of 5 mM. b. Gently pipette to dissolve the film completely. This stock solution can be stored at -80°C in small aliquots. c. Immediately before the aggregation assay, dilute the DMSO stock solution into your ice-cold aqueous buffer to the final desired peptide concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid interfering with the aggregation process.
Protocol for Thioflavin T (ThT) Aggregation Assay
This protocol provides a framework for a standard ThT assay to monitor the kinetics of Aβ(31-35) aggregation.
Materials:
-
Monomeric Aβ(31-35) stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate (low-binding)
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Prepare Assay Solutions: a. Prepare the assay buffer containing ThT at the final desired concentration (e.g., 20 µM). b. Prepare the Aβ(31-35) solution by diluting the monomeric stock into the assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Set up the Assay Plate: a. Add the appropriate controls to designated wells (buffer + ThT, test compound + ThT). b. Add the Aβ(31-35) solution to the experimental wells. c. If screening for inhibitors, add the test compounds to the appropriate wells before adding the peptide.
-
Incubation and Measurement: a. Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C). b. Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 24-48 hours). Include a brief shaking step before each reading to ensure a homogenous solution.
-
Data Analysis: a. Subtract the background fluorescence (from the buffer + ThT control) from all readings. b. Plot the fluorescence intensity versus time to obtain the aggregation curve. c. Analyze the kinetic parameters, such as the lag time (t_lag) and the apparent rate constant of fibril growth (k_app).
Visualization of Key Concepts
Caption: The amyloid cascade begins with the slow nucleation of monomers into oligomers, followed by rapid elongation into protofibrils and maturation into stable fibrils.
Caption: A typical workflow for a Thioflavin T (ThT) assay to monitor Aβ(31-35) aggregation kinetics.
References
-
Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process | ACS Chemical Neuroscience. [Link]
-
A brief overview of amyloids and Alzheimer's disease - PMC - NIH. [Link]
-
Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - ResearchGate. [Link]
-
Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations - ACS Publications. [Link]
-
Imaging Aβ aggregation by liquid-phase transmission electron microscopy - bioRxiv. [Link]
-
Cryo-EM structure and polymorphism of Aβ amyloid fibrils purified from Alzheimer's brain tissue - PMC - PubMed Central. [Link]
-
Yeast as a Model for Studying Aβ Aggregation, Toxicity and Clearance - SciSpace. [Link]
-
Factors Driving Amyloid Beta Fibril Recognition by Cell Surface Receptors: A Computational Study - PubMed Central. [Link]
-
Review: Modulating Factors in amyloid-β Fibril Formation | Request PDF - ResearchGate. [Link]
-
β-Amyloid (31-35) peptide - NovoPro Bioscience Inc. [Link]
-
How to resolve problem with intensity fluctuation in Thioflavin T measurements. [Link]
-
Rapid aggregation and assembly in aqueous solution of Aβ (25-35) peptide - Indian Academy of Sciences. [Link]
-
Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. [Link]
-
(PDF) High-resolution bioelectrical imaging of Aβ-induced network dysfunction on CMOS-MEAs for neurotoxicity and rescue studies - ResearchGate. [Link]
-
Why is my Thioflavin T assay not working? - ResearchGate. [Link]
-
[Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. [Link]
-
Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue - ResearchGate. [Link]
-
Asymptomatic neurotoxicity of amyloid β-peptides (Aβ and Aβ ) on mouse embryonic stem cell-derived neural cells - Semantic Scholar. [Link]
-
The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous - SciSpace. [Link]
-
Amyloid-beta peptide neurotoxicity in human neuronal cells is associated with modulation of insulin-like growth factor transport, lysosomal machinery and extracellular matrix receptor interactions - PMC - PubMed Central. [Link]
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- 2. biorxiv.org [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acumenpharm.com [acumenpharm.com]
- 7. Oxytocin Protects PC12 Cells Against β-Amyloid-Induced Cell Injury [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
batch-to-batch variability of synthetic beta-Amyloid (31-35)
The Aβ(31-35) fragment, while not prone to forming extensive fibrils like its longer counterparts, is a key neurotoxic domain used to study apoptotic pathways and cellular responses.[1][2] Its biological activity is highly dependent on its aggregation state and purity, making consistent experimental outcomes a significant challenge. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale needed to ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results (e.g., cell toxicity, aggregation kinetics) inconsistent between different batches of Aβ(31-35)?
A: This is the most common issue researchers face and it stems from multiple sources. Different synthesis batches can vary in purity, the presence of truncated or modified sequences, counter-ion content (e.g., TFA), and the initial aggregation state of the lyophilized powder.[3] Even minor differences in these parameters can significantly alter solubility, aggregation propensity, and biological activity. A self-validating system where each new batch is rigorously qualified against a reference standard is essential.
Q2: My peptide is difficult to dissolve, or the solution appears cloudy. What's wrong?
A: Solubility issues are often due to pre-existing aggregates in the lyophilized peptide powder. This "structural history" can act as a seed, promoting rapid and uncontrolled aggregation upon reconstitution.[4][5] To overcome this, a disaggregation and monomerization step using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is critical before experimental use.[2] Direct dissolution in aqueous buffers is not recommended as it often fails to create a homogenous, monomeric starting solution.
Q3: What are the most critical quality control (QC) parameters I should verify for a new batch of Aβ(31-35)?
A: At a minimum, you should confirm three key parameters:
-
Identity: Verify the correct molecular weight using Mass Spectrometry (MS). This ensures you have the correct peptide.
-
Purity: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for most applications.
-
Peptide Content: Request a net peptide content analysis from the manufacturer. The lyophilized powder contains the peptide, counter-ions, and water. Dosing by mass of powder alone is inaccurate; you must correct for the actual peptide content to ensure consistent concentrations.
Q4: I'm not observing the expected neurotoxicity in my cell culture experiments, even at high concentrations. What could be the issue?
A: Lack of toxicity can be due to several factors. The peptide may not be in its active, likely oligomeric, state. The redox state of the Methionine-35 (Met-35) residue is crucial for the toxicity of this specific fragment; oxidation of Met-35 can reduce its toxic effects.[6][7] Additionally, ensure your preparation protocol is designed to generate the desired oligomeric species. A common protocol involves a "pre-aging" step where the monomerized peptide is incubated under specific conditions (e.g., 4°C for 24-48 hours) to form soluble oligomers.[2]
Q5: Can the age of the solid, lyophilized peptide affect my experiments?
A: Yes. Over time, lyophilized peptide can slowly aggregate and become more difficult to solubilize and monomerize, even when stored at -20°C or -80°C. For best results, use fresh peptide lots and avoid using powders that are more than a year old. If you must use an older batch, the initial HFIP monomerization step is absolutely critical to erase its structural history.[4][5]
In-Depth Troubleshooting Guides
These guides provide detailed workflows and the scientific rationale to help you control and troubleshoot batch-to-batch variability.
Guide 1: Foundational Workflow for Assessing Aβ(31-35) Batch Variability
Success in Aβ experiments begins with a systematic process for validating every new batch of peptide. This workflow ensures that you start every experiment with a well-characterized and consistent reagent.
Caption: Workflow for qualifying a new synthetic Aβ(31-35) batch.
Guide 2: Peptide Preparation and Quality Control
This section details the critical first steps of handling the peptide and verifying its quality.
Protocol 1: Preparation of Monomeric Aβ(31-35) Stock Solution
This protocol is designed to erase the "structural history" of the lyophilized peptide, ensuring a consistent, monomeric starting point for all experiments.[4][5]
Materials:
-
Synthetic Aβ(31-35) peptide (lyophilized powder)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), sequencing grade
-
Anhydrous Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Microcentrifuge tubes (low-binding)
-
Argon or Nitrogen gas source (optional, but recommended)
-
Fume hood
Procedure:
-
Aliquot Peptide: In a chemical fume hood, carefully weigh the lyophilized peptide powder and aliquot it into low-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
HFIP Treatment: Add HFIP to the peptide aliquot to a concentration of 1 mM. Vortex gently to dissolve.
-
Rationale: HFIP is a strong solvent that breaks down hydrogen bonds, effectively disrupting any pre-formed β-sheet structures and returning the peptide to a random-coil, monomeric state.[2]
-
-
Incubation: Incubate the HFIP-peptide solution for 1-2 hours at room temperature with occasional vortexing.
-
Solvent Evaporation: Evaporate the HFIP under a gentle stream of argon or nitrogen gas in the fume hood, or by using a speed vacuum concentrator. This will leave a thin peptide film on the wall of the tube.
-
Rationale: Complete removal of HFIP is crucial as it can interfere with subsequent aggregation and biological assays.
-
-
Storage: Store the dried peptide film at -80°C. These monomerized aliquots are the starting material for all experiments.
-
Reconstitution: Immediately before use, reconstitute the peptide film in anhydrous DMSO to a concentration of 5 mM. Vortex well.
-
Rationale: DMSO is a polar aprotic solvent that keeps the monomeric peptide soluble and prevents immediate re-aggregation before dilution into aqueous experimental buffers.[4]
-
Assessing Peptide Quality
Before proceeding to functional assays, it is crucial to confirm the quality of the peptide batch.
| Parameter | Method | Acceptance Criteria | Rationale & Troubleshooting |
| Identity | MALDI-TOF or ESI Mass Spectrometry | Measured mass ± 1 Da of the theoretical mass (545.74 Da) | A significant deviation indicates a wrong sequence or major modification. Do not use the batch. |
| Purity | Reverse-Phase HPLC (C18 column) | Main peak area >95% | Lower purity indicates contaminants (e.g., truncated peptides, failed sequences) that can alter aggregation kinetics and toxicity.[3] |
| Oxidation | Mass Spectrometry | Minimal peak at +16 Da (Met-35 oxidation) | The Met-35 residue is critical for Aβ(31-35) toxicity.[6] High levels of oxidation can render the peptide biologically inactive. |
Guide 3: Troubleshooting Functional Assays
Once a batch has passed initial QC, its functional properties must be compared to a trusted reference batch.
Simplified Aβ Aggregation Pathway
Batch-to-batch variability often arises from factors that push the peptide down different aggregation pathways, resulting in different oligomeric species with varied biological activities.
Caption: Factors influencing Aβ(31-35) aggregation and causing variability.
Troubleshooting Common Issues in Aβ(31-35) Experiments
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High ThT fluorescence at t=0 | Peptide was not fully monomerized; pre-existing aggregates are present in the starting solution. | Repeat the experiment using a freshly prepared stock from an HFIP-treated peptide film (Protocol 1). |
| No increase in ThT fluorescence | 1. The peptide is not aggregating under the current conditions. 2. Met-35 is oxidized. 3. ThT assay is not sensitive to the small oligomers formed by Aβ(31-35). | 1. Adjust buffer pH, temperature, or peptide concentration.[8] 2. Check for +16 Da peak via MS. 3. Use an alternative method like Western blot (A11/OC antibodies) or size exclusion chromatography (SEC) to detect oligomers. |
| Inconsistent cell toxicity | 1. Inconsistent formation of toxic oligomers. 2. Cell passage number or density is variable. 3. Peptide degraded in culture media. | 1. Standardize the "aging" protocol for preparing oligomers (e.g., 100 µM in F-12 media, 24h at 4°C).[4] 2. Use cells within a consistent passage range and plate at the same density. 3. Prepare peptide dilutions immediately before adding to cells. |
| High background in controls | The vehicle (e.g., DMSO) is causing toxicity at the concentration used. | Run a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. |
References
-
Misiti, F., et al. (2006). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Neurochemistry International. [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. [Link]
-
Shcherbinin, D. S., et al. (2020). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences. [Link]
-
Nielsen, L., et al. (2004). Molecular mechanisms initiating amyloid beta-fibril formation in Alzheimer's disease. Postepy Higieny I Medycyny Doswiadczalnej. [Link]
-
Chen, Z. (2004). NMR structural characterization of beta-amyloid peptides and their inhibitors. mediaTUM. [Link]
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Springer Nature Experiments. [Link]
-
Sideris, E., et al. (2022). Soluble amyloid beta-containing aggregates are present throughout the brain at early stages of Alzheimer's disease. Brain Communications. [Link]
-
Hashimoto, T., et al. (2011). Characterization of Oligomer Formation of Amyloid-β Peptide Using a Split-luciferase Complementation Assay. Journal of Biological Chemistry. [Link]
-
Aisenbrey, C., et al. (2020). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Frontiers in Neuroscience. [Link]
-
Misiti, F., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: role of the redox state of methionine-35. FEBS Letters. [Link]
-
Shcherbinin, D. S., et al. (2020). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. MDPI. [Link]
-
Jao, S.-C., et al. (1997). Trifluoroacetic Acid Pretreatment Reproducibly Disaggregates the Amyloid β-Peptide. Amyloid. [Link]
-
ResearchGate. (2016). Why I can not detect beta amyloid aggregation?. [Link]
-
Yesmukhanova, A., et al. (2019). SIMULATION SPATIAL STRUCTURE OF AMYLOID BETA-PEPTIDE (31-35) DETERMINED BY MO. AJP FIZIKA. [Link]
-
Misiti, F., et al. (2005). Ab(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International. [Link]
-
Jao, S.-C., et al. (1997). Trifluoroacetic Acid Pretreatment Reproducibly Disaggregates the Amyloid β-Peptide. Amyloid. [Link]
-
Halldin, J., et al. (2020). Synthetic standard aided quantification and structural characterization of amyloid-beta glycopeptides enriched from cerebrospinal fluid of Alzheimer's disease patients. Scientific Reports. [Link]
-
Lu, J.-X., et al. (2023). Exploring the complexity of amyloid-beta fibrils: structural polymorphisms and molecular interactions. Biochemical Society Transactions. [Link]
-
Daggett, V. (2019). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. University of Washington. [Link]
-
Venkataramani, V., et al. (2020). Modulation of β-Amyloid Fibril Formation in Alzheimer's Disease by Microglia and Infection. Frontiers in Molecular Neuroscience. [Link]
-
University of Washington. (2019). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. ScienceDaily. [Link]
-
Alzheimer's Society. (2022). Explaining the amyloid research study controversy. [Link]
-
Pike, C. J., et al. (1991). Assembly and aggregation properties of synthetic Alzheimer's A4/B amyloid peptide analogs. ResearchGate. [Link]
-
Misiti, F., et al. (2005). Aβ(31−35) and Aβ(25−35) Fragments of Amyloid Beta-Protein Induce Cellular Death through Apoptotic Signals: Role of the Redox State of Methionine-35. FEBS Letters. [Link]
-
GenScript. Beta(β) Amyloid Peptides. [Link]
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Rahmoune, F., et al. (2023). Novel multivalent design of a monoclonal antibody improves binding strength to soluble aggregates of amyloid beta. Journal of Neuroinflammation. [Link]
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Roychaudhuri, R., et al. (2015). Challenges in understanding the structure/activity relationship of Aβ oligomers. AIMS Molecular Science. [Link]
-
Drug Discovery News. (2023). What now for the amyloid hypothesis?. [Link]
-
Rostami, A., & Sikes, H. D. (2015). In vitro fibrillization of Alzheimer’s amyloid-β peptide (1-42). AIP Advances. [Link]
-
Alzheimer's Society. (2022). Explaining the amyloid research study controversy. [Link]
Sources
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- 4. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Stabilizing β-Amyloid (31-35) Oligomers for Structural Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the β-Amyloid (31-35) peptide fragment. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to address the significant challenges of stabilizing Aβ(31-35) oligomers for structural analysis. The inherent instability and rapid aggregation of amyloid peptides, including this cytotoxic fragment, make their structural elucidation a formidable task.[1][2][3] This resource synthesizes field-proven insights and established methodologies to help you navigate these complexities.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Aβ(31-35) peptide is rapidly forming large, insoluble aggregates and fibrils, preventing analysis of early-stage oligomers. How can I slow down or control this process?
Answer: This is a primary challenge in working with amyloid peptides. The Aβ(31-35) fragment, containing the critical IIGLM sequence, is highly prone to aggregation.[4] Several factors can be modulated to control the aggregation kinetics:
-
Initial Monomerization: Ensure your starting material is truly monomeric. Lyophilized peptide should be treated with a strong denaturant like hexafluoro-2-propanol (HFIP) to break up any pre-existing aggregates.[4][5] After removing the HFIP, the resulting peptide film can be dissolved in anhydrous DMSO.[4]
-
Control of Environmental Factors:
-
pH: The pH of your buffer can significantly influence the charge state of the peptide and its aggregation propensity. Experiment with a range of pH values to find the optimal condition for slowing down fibrillization.
-
Temperature: Aggregation is a temperature-dependent process. Conducting experiments at lower temperatures (e.g., 4°C) can decelerate the formation of larger aggregates.[4]
-
Ionic Strength: The concentration of salts in your buffer can impact electrostatic interactions between peptide molecules. Modulating the ionic strength may help to stabilize smaller oligomeric species.
-
-
Peptide Concentration: The rate of aggregation is highly dependent on the peptide concentration. Working with lower concentrations of Aβ(31-35) will slow down the formation of higher-order aggregates.
Question 2: I am observing a heterogeneous mixture of oligomer sizes, making it impossible to isolate a specific species for structural studies. What techniques can I use to obtain a more homogenous population?
Answer: The heterogeneity of Aβ oligomers is a well-documented challenge.[1][6] Several strategies can be employed to address this:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating proteins and peptides based on their hydrodynamic radius. By carefully selecting the appropriate column and running conditions, you can fractionate your Aβ(31-35) preparation and isolate oligomers of a specific size range.
-
Chemical Cross-linking: Covalent cross-linking can "trap" transient oligomeric states, preventing their further aggregation or dissociation.[7][8] This allows for the stabilization and subsequent purification of specific oligomer populations.
-
Photo-Induced Cross-linking of Unmodified Proteins (PICUP): This method uses a photosensitizer and an electron acceptor to generate radicals that cross-link adjacent protein molecules.[9][10] It is a rapid and efficient way to stabilize oligomers without modifying the peptide beforehand.[7][9][10]
-
Bifunctional Cross-linkers: Reagents like 1,5-difluoro-2,4-dinitrobenzene (DFDNB) can covalently link amine groups on adjacent peptides, effectively stabilizing oligomeric structures.[6][11]
-
-
Engineered Peptides: Introducing specific mutations can alter the aggregation pathway and stabilize certain oligomeric forms. For example, introducing a D-proline residue can promote a turn structure that favors the formation of stable oligomers.[12]
Question 3: My attempts at structural analysis (e.g., NMR, Cryo-EM) are failing due to the instability and dynamic nature of the Aβ(31-35) oligomers. How can I overcome this?
Answer: This is a critical hurdle. The transient nature of amyloid oligomers makes them difficult to study with high-resolution techniques.[1][3] Here are some advanced strategies:
-
For NMR Spectroscopy:
-
Pressure-Jump NMR: This technique allows for the study of oligomeric states by monitoring the signals of the monomeric species in equilibrium with the oligomers under high pressure, where the oligomers dissociate.[13][14][15] By rapidly jumping between high and low pressure, the formation and properties of the oligomers can be observed.[14][15]
-
Solid-State NMR (ssNMR): If you can produce stable, precipitated oligomers, ssNMR can provide detailed structural information. Co-precipitation with a binding partner, like the human prion protein, can help immobilize the Aβ oligomers for ssNMR analysis.[16]
-
-
For Cryo-Electron Microscopy (Cryo-EM):
-
Oligomer Stabilization is Key: The success of cryo-EM depends on having a stable and homogenous sample. The cross-linking and protein engineering strategies mentioned in the previous answer are crucial prerequisites.[17][18]
-
Fusion Proteins: Fusing the Aβ peptide to a stable, oligomerizing protein scaffold can help to create a more uniform and structurally rigid sample suitable for cryo-EM analysis.[17][18]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about working with Aβ(31-35) oligomers.
What is the significance of the Aβ(31-35) fragment?
The Aβ(31-35) peptide, with the sequence Ile-Ile-Gly-Leu-Met, is considered a functional cytotoxic domain of the full-length Aβ peptide.[4] It is the shortest fragment of Aβ that retains neurotoxic properties and has been shown to induce apoptosis in neuronal cell lines.[19][20] Its high hydrophobicity drives its rapid aggregation.
How do post-translational modifications affect Aβ(31-35) oligomerization?
While the Aβ(31-35) fragment itself doesn't contain residues commonly subjected to phosphorylation or glycosylation, the methionine at position 35 is susceptible to oxidation.[21] Oxidation of Met35 has been shown to alter the aggregation kinetics of Aβ peptides, often delaying the formation of larger aggregates and potentially reducing neurotoxicity.[21] This highlights the importance of the redox state of the methionine residue in the pathogenic properties of this fragment.[19]
What is the role of metal ions in the aggregation of Aβ peptides?
Metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are known to play a significant role in the aggregation of full-length Aβ peptides.[22][23][24][25][26] They can bind to the peptide and promote the formation of oligomers and larger aggregates.[23][25][26] While the Aβ(31-35) fragment lacks the primary metal-binding residues found in the N-terminal region of full-length Aβ, the presence of metal ions in the experimental buffer could still influence its aggregation behavior through indirect mechanisms. Therefore, it is crucial to control for the presence of trace metals in your experiments, for example, by using chelators like EDTA.
What is the proposed mechanism of Aβ(31-35) toxicity?
The toxicity of Aβ(31-35) is thought to be mediated by its ability to form small, soluble oligomers that can interact with and disrupt cellular membranes.[27] These oligomers may form pore-like structures in the membrane, leading to ion dysregulation and ultimately cell death.[27][28] The aggregation state of the peptide is closely linked to its neurotoxicity, with the oligomeric species being considered the most potent toxic entities.[20]
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Preparation of Monomeric Aβ(31-35)
This protocol is designed to ensure a monomeric starting population, which is critical for reproducible aggregation studies.[4][5]
-
Dissolution in HFIP: Dissolve the lyophilized Aβ(31-35) peptide in cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Monomerization: Incubate the solution at room temperature for at least 1 hour with gentle vortexing to ensure the peptide is fully monomerized and in a random coil conformation.
-
HFIP Removal: Evaporate the HFIP under a gentle stream of nitrogen gas or using a speed vacuum concentrator to form a thin peptide film.
-
Storage: Store the resulting peptide film at -20°C or -80°C until use.
-
Resuspension: Immediately before use, dissolve the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.
Protocol 2: Controlled Oligomerization of Aβ(31-35)
This protocol provides a starting point for generating soluble Aβ(31-35) oligomers.[4]
-
Dilution: Dilute the 5 mM Aβ(31-35) stock in DMSO into the desired ice-cold buffer (e.g., phenol red-free F-12 cell culture media or phosphate-buffered saline) to a final concentration of 100 µM. Vortex immediately.
-
Incubation: Incubate the solution at 4°C for 24-48 hours to allow for the formation of soluble oligomers.
-
Centrifugation: Centrifuge the solution at 14,000 x g for 10 minutes at 4°C to pellet any large, insoluble aggregates.
-
Collection of Soluble Oligomers: Carefully collect the supernatant, which contains the soluble oligomeric species.
-
Characterization: Characterize the oligomer preparation using techniques such as Western blot, dot blot, or atomic force microscopy (AFM) to determine the size distribution and morphology of the oligomers.
Protocol 3: Stabilization of Aβ Oligomers using Photo-Induced Cross-linking of Unmodified Proteins (PICUP)
This protocol describes a method to covalently stabilize transient oligomers.[9][10]
Materials:
-
Aβ peptide solution (prepared as in Protocol 1 and 2)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(Bpy)) solution (3 mM in water)
-
Ammonium persulfate (APS) solution (60 mM in water)
-
A 200-W incandescent lamp or other suitable light source
Procedure:
-
Prepare Reaction Mixture: In a clear microcentrifuge tube, combine your Aβ peptide solution with the Ru(Bpy) and APS solutions. A typical ratio is 18 µL of peptide solution to 1 µL of Ru(Bpy) and 1 µL of APS.[10]
-
Irradiation: Immediately expose the reaction mixture to the light source for a defined period (e.g., 1-5 seconds). The irradiation time will need to be optimized for your specific setup.
-
Quenching: Quench the reaction by adding an excess of a reducing agent, such as β-mercaptoethanol or dithiothreitol (DTT).
-
Analysis: Analyze the cross-linked products by SDS-PAGE and silver staining or Western blotting to visualize the distribution of stabilized oligomers.
IV. Data Presentation and Visualization
Table 1: Comparison of Aβ(31-35) Oligomer Stabilization Techniques
| Stabilization Method | Principle | Advantages | Disadvantages | Key References |
| Low Temperature Incubation | Slows down the kinetics of aggregation. | Simple, does not modify the peptide. | May not be sufficient to prevent fibril formation over longer periods. | [4] |
| Chemical Cross-linking (e.g., DFDNB) | Covalently links adjacent peptide molecules. | Produces highly stable oligomers. | Can potentially alter the native conformation of the oligomers. | [6][11] |
| Photo-Induced Cross-linking (PICUP) | Zero-length cross-linking using a photosensitizer. | Rapid, efficient, does not require peptide modification. | Requires specialized equipment (light source). | [9][10] |
| Protein Engineering (Mutations) | Alters the intrinsic aggregation properties of the peptide. | Can produce homogenous populations of stable oligomers. | The introduced mutation may affect the biological activity of the peptide. | [12][29][30] |
| Fusion to a Scaffold Protein | Provides a stable, oligomeric framework for the Aβ peptide. | Generates uniform and structurally rigid samples for high-resolution imaging. | The fusion partner may interfere with structural or functional studies. | [17][18] |
Diagrams
Caption: The aggregation cascade of Aβ(31-35) from monomers to mature fibrils.
Caption: A schematic workflow for stabilizing Aβ oligomers using PICUP.
V. References
-
Structural architecture of amyloid-β oligomers, curvilinear protofibrils and annular assemblies, imaged by cryo-EM and cryo-ET. bioRxiv. [Link]
-
An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies. PubMed Central. [Link]
-
Amyloid-β oligomers, curvilinear and annular assemblies, imaged by cryo-ET, cryo-EM, and AFM. Semantic Scholar. [Link]
-
A Novel Crosslinking Protocol Stabilizes Amyloid β Oligomers Capable of Inducing Alzheimer's-Associated Pathologies. PubMed Central. [Link]
-
Stabilization of neurotoxic Alzheimer amyloid-β oligomers by protein engineering. PNAS. [Link]
-
Cryo-electron Microscopy Imaging of Alzheimer's Amyloid-beta 42 Oligomer Displayed on a Functionally and Structurally Relevant Scaffold. PubMed. [Link]
-
Amyloid-β oligomers, curvilinear and annular assemblies, imaged by cryo-ET, cryo-EM, and AFM. PubMed Central. [Link]
-
Metal Ion Effects on Aβ and Tau Aggregation. MDPI. [Link]
-
Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods. JoVE. [Link]
-
Current understanding of metal-dependent amyloid-β aggregation and toxicity. RSC Publishing. [Link]
-
Current understanding of metal-dependent amyloid-β aggregation and toxicity. RSC Publishing. [Link]
-
Stabilization of neurotoxic Alzheimer amyloid-β oligomers by protein engineering. PubMed Central. [Link]
-
Cryo‐electron Microscopy Imaging of Alzheimer's Amyloid‐beta 42 Oligomer Displayed on a Functionally and Structurally Relevant Scaffold. Semantic Scholar. [Link]
-
Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order. ResearchGate. [Link]
-
Challenges in understanding the structure/activity relationship of Aβ oligomers. AIMS Press. [Link]
-
Current understanding of metal ions in the pathogenesis of Alzheimer's disease. PubMed Central. [Link]
-
A novel crosslinking protocol stabilizes amyloid β oligomers capable of inducing Alzheimer's-associated pathologies. PubMed. [Link]
-
Effect of Metals on Kinetic Pathways of Amyloid-β Aggregation. PubMed Central. [Link]
-
Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. KOPS. [Link]
-
Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. ResearchGate. [Link]
-
Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order. PubMed Central. [Link]
-
Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. IT University of Copenhagen. [Link]
-
Structural diversity of Alzheimer's disease Aβ dimers and their role in oligomerization and fibril formation. PubMed Central. [Link]
-
Stability of cross-linked Aβ42 oligomers Cross-linked (a) Aβ42 and (b) [F10,Y42]Aβ42 oligomers were electrophoresed by SDSPAGE and excised. These excised oligomer bands were examined by SDS-PAGE and silver stained. ResearchGate. [Link]
-
Cross-Linked Amyloid β-Protein Oligomers: A Missing Link in Alzheimer's Disease Pathology?. ACS Publications. [Link]
-
Stabilization of α-synuclein oligomers using formaldehyde. PubMed Central. [Link]
-
Challenges in understanding the structure/activity relationship of Aβ oligomers A oligomers. The Research Repository @ WVU. [Link]
-
Abeta(31-35) peptide induce apoptosis in PC 12 cells. PubMed. [Link]
-
Phosphorylation of amyloid beta (Aβ) peptides – A trigger for formation of toxic aggregates in Alzheimer's disease. Aging-US. [Link]
-
Stabilization Mechanism for a Nonfibrillar Amyloid β Oligomer Based on Formation of a Hydrophobic Core Determined by Dissipative Particle Dynamics. ACS Publications. [Link]
-
Polymorphic Structures of Alzheimer's Beta-amyloid Globulomers. CORE. [Link]
-
Amyloid Beta Oligomers. Encyclopedia MDPI. [Link]
-
Alzheimer disease: Amyloid peptide controversies and challenges of anti-Aβ immunotherapy. PubMed Central. [Link]
-
Rationally Designed Turn Promoting Mutation in the Amyloid-β Peptide Sequence Stabilizes Oligomers in Solution. PLOS One. [Link]
-
Observation of β-Amyloid Peptide Oligomerization by Pressure-Jump NMR Spectroscopy. PubMed. [Link]
-
Polymorphism of Oligomers of a Peptide from β-Amyloid. ACS Publications. [Link]
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Observation of β-Amyloid Peptide Oligomerization by Pressure-Jump NMR Spectroscopy. PubMed Central. [Link]
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(PDF) Observation of β-Amyloid Peptide Oligomerization by Pressure-Jump NMR Spectroscopy. ResearchGate. [Link]
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Structural details of amyloid beta oligomers in complex with human prion protein as revealed by solid-state MAS NMR spectroscopy. bioRxiv. [Link]
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Navigating the Challenges of Aβ (31-35) Cytotoxicity Experiments
A Technical Support Guide for Researchers
Welcome to the technical support center for beta-Amyloid (31-35) cytotoxicity experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot the nuanced challenges associated with this specific amyloid peptide fragment. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design and execution.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and roadblocks researchers face when working with Aβ (31-35).
Q1: My Aβ (31-35) peptide won't dissolve properly. What am I doing wrong?
A1: Solubility is a critical first step. Aβ (31-35) is a hydrophobic peptide, and improper solubilization can lead to pre-aggregated species, causing inconsistent results. The standard recommendation is to first dissolve the peptide in a small amount of a solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric before preparing your working solution.[1][2] Another approach is to use a dilute base such as 10 mM NaOH or 0.1% ammonium hydroxide.[3][4] Avoid direct solubilization in aqueous media as this can lead to inconsistent aggregation.[4]
Q2: I'm not seeing any significant cytotoxicity with my Aβ (31-35) treatment. Is the peptide not toxic?
A2: While Aβ (31-35) is a fragment of the full-length Aβ (1-42) peptide, its cytotoxicity is highly dependent on its aggregation state. Monomeric Aβ (31-35) is generally considered to be non-toxic. The toxic species are the oligomeric and fibrillar aggregates. If you are not observing cytotoxicity, it is likely that your peptide has not been properly aggregated prior to or during the experiment.[5] You must follow a specific aggregation protocol to generate the toxic species.
Q3: How can I confirm that my Aβ (31-35) has aggregated?
A3: Visual confirmation of aggregation can be achieved using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to observe fibril formation.[6] A more common and accessible method is the Thioflavin T (ThT) assay.[7] ThT is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.[8][9] This assay can be used to monitor the kinetics of aggregation over time.[7][8]
Q4: My results are highly variable between experiments. What could be the cause?
A4: High variability is a frequent complaint and often points to inconsistencies in the Aβ (31-35) preparation.[7] Key factors to control are the initial peptide concentration, the aggregation conditions (temperature, pH, agitation), and the age of the peptide solution. Even minor variations in these parameters can lead to different populations of aggregated species with varying toxicities. It is crucial to standardize your protocol and prepare fresh peptide solutions for each experiment.
Troubleshooting Guide: Deeper Dives into Common Pitfalls
This section provides more in-depth solutions to complex problems you might encounter.
Issue 1: Inconsistent Peptide Aggregation and Cytotoxicity
The aggregation of Aβ (31-35) is a nucleation-dependent polymerization process, making it highly sensitive to initial conditions.[7]
Causality: The formation of a stable "seed" or nucleus is the rate-limiting step. Factors that influence this initial step will dramatically alter the final population of aggregates.
Troubleshooting Protocol: Standardized Aβ (31-35) Aggregation
-
Peptide Solubilization:
-
Start with high-quality, purified Aβ (31-35) peptide.
-
Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Resuspend the peptide in a minimal volume of HFIP to a stock concentration of 1-2 mM.[1][2] Alternatively, use a dilute base like 10 mM NaOH.[3][4]
-
Vortex briefly and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution into a monomeric state.[10]
-
-
Initiating Aggregation:
-
For HFIP-solubilized peptide, evaporate the solvent under a gentle stream of nitrogen gas to form a peptide film.[1]
-
Resuspend the peptide film or dilute the basic stock solution to the desired final concentration (e.g., 25-100 µM) in your chosen buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate the solution at 37°C for a defined period (e.g., 24-72 hours) with gentle agitation (e.g., 200 rpm on an orbital shaker).[11]
-
-
Monitoring Aggregation:
Self-Validation: By monitoring the aggregation kinetics with a ThT assay, you can ensure that the peptide has reached the desired aggregation state before applying it to your cells. This provides a quality control step for each batch of aggregated peptide.
Experimental Workflow for Aβ (31-35) Preparation and Validation
Caption: Workflow for Aβ (31-35) preparation, aggregation, and validation.
Issue 2: Choosing the Right Cell Type and Culture Conditions
The choice of cell line can significantly impact the observed cytotoxicity of Aβ (31-35).
Causality: Different cell types have varying susceptibilities to amyloid toxicity due to differences in membrane composition, expression of surface receptors, and intracellular defense mechanisms.
Recommendations:
-
Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are commonly used as they can be differentiated into neuron-like cells, providing a more relevant model for neurodegenerative diseases.[12][13]
-
Primary Neurons: While more physiologically relevant, they are also more sensitive and can be more challenging to work with.[14]
-
Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before treatment. High cell density can sometimes mask cytotoxic effects.[15] Serum concentration in the media can also be a factor, as serum proteins may interact with the amyloid peptide. Consider reducing serum levels during the treatment period.[15]
Issue 3: Selecting an Appropriate Cytotoxicity Assay
The method used to measure cell death is critical for accurate interpretation of results.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Potential Pitfalls with Aβ (31-35) |
| MTT/XTT | Measures metabolic activity via mitochondrial reductase enzymes.[16] | Inexpensive, widely used. | Aβ aggregates can interfere with the formazan product, leading to false results.[16][17] |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells. | Measures membrane integrity. | Less sensitive for early-stage apoptosis. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize live and dead cells. | Provides direct visualization and can be quantified by imaging or flow cytometry. | Requires a fluorescence microscope or flow cytometer. |
| Caspase-3/7 Assay | Measures the activity of executioner caspases in apoptosis.[18] | Specific for apoptosis. | May not detect non-apoptotic cell death pathways. |
Recommendation: It is highly advisable to use at least two different cytotoxicity assays that measure distinct cellular parameters to confirm your results. For example, pairing a metabolic assay like MTT with an assay that measures membrane integrity like LDH release can provide a more comprehensive picture of cell health.
Signaling Pathway of Aβ-induced Cytotoxicity
Caption: Simplified signaling pathway of Aβ-induced cytotoxicity.
References
- Thioflavin T spectroscopic assay. Vertex AI Search.
-
Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]
-
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]
-
Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC. National Center for Biotechnology Information. [Link]
-
Ab(31–35) peptide induce apoptosis in PC 12 cells. ScienceDirect. [Link]
-
Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. ResearchGate. [Link]
-
Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Publications. [Link]
-
Mechanisms of beta-amyloid neurotoxicity: perspectives of pharmacotherapy. PubMed. [Link]
-
(PDF) Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]
-
Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. KOPS. [Link]
-
Aβ 31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. ResearchGate. [Link]
-
[Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. PubMed. [Link]
-
Amyloid-beta peptide neurotoxicity in human neuronal cells is associated with modulation of insulin-like growth factor transport, lysosomal machinery and extracellular matrix receptor interactions - PMC. National Center for Biotechnology Information. [Link]
-
Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. National Center for Biotechnology Information. [Link]
-
Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide. SpringerLink. [Link]
-
Effect of Aβ1–42 on cell viability by MTT assay in PC12 cells. a Cells... ResearchGate. [Link]
-
Novel solubilization procedure for A b leads to primarily monomeric A b... ResearchGate. [Link]
-
Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Publications. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. National Center for Biotechnology Information. [Link]
-
Exploring AβOs toxicity in cell culture. Data from cell culture... ResearchGate. [Link]
-
Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State. Case Western Reserve University. [Link]
-
Monitoring photobiomodulation of amyloid-β aggregation in 3D cultured cells using label-free nonlinear optical imaging. National Center for Biotechnology Information. [Link]
-
Component of cannabis, cannabidiol, as a possible drug against the cytotoxicity of Aβ(31-35) and Aβ(25-35) peptides. Taylor & Francis Online. [Link]
-
Specific Domains of Aβ Facilitate Aggregation on and Association with Lipid Bilayers. Biophysical Journal. [Link]
-
Amyloid-β peptide-induced cytotoxicity and mitochondrial dysfunction in yeast. Oxford Academic. [Link]
-
What is the standard protocol for having a cytotoxicity effect caused by Amyloid beta peptides in mouse neural cell culture? ResearchGate. [Link]
-
(PDF) Amyloid-β peptide-induced cytotoxicity and mitochondrial dysfunction in yeast. ResearchGate. [Link]
-
Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway. National Center for Biotechnology Information. [Link]
-
Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. ACS Publications. [Link]
-
Help with Amyloid beta detection protocol? ResearchGate. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. case.edu [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. Amyloid-beta peptide neurotoxicity in human neuronal cells is associated with modulation of insulin-like growth factor transport, lysosomal machinery and extracellular matrix receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Aggregation State of β-Amyloid (31-35)
Prepared by the Applications Science Division
Welcome, researchers, to the technical support center for the β-Amyloid (31-35) peptide fragment. This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of your aggregation experiments. As a short, neurotoxic fragment, Aβ(31-35) presents unique challenges and behaviors distinct from its full-length counterparts. This resource consolidates expert knowledge to help you achieve reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the Aβ(31-35) peptide and why is it significant?
A1: Aβ(31-35) is a pentapeptide fragment of the full-length amyloid-beta protein with the sequence Ile-Ala-Gly-Leu-Met (IIGLM). It is considered one of the shortest sequences of the native peptide that retains neurotoxic activity.[1] Its significance lies in its use as a simplified model to study the mechanisms of Aβ-induced toxicity, particularly the role of specific residues like Methionine-35 in mediating oxidative stress and apoptosis.[2][3]
Q2: Does Aβ(31-35) form fibrils like full-length Aβ(1-42)?
A2: This is a critical point of distinction. While full-length Aβ peptides aggregate into characteristic amyloid fibrils, the aggregation propensity of Aβ(31-35) is less pronounced. Some studies suggest its neurotoxicity may be exerted through apoptotic mechanisms that do not strictly require the formation of large, ordered fibrillar aggregates.[4][5][6] Therefore, expecting a strong Thioflavin T (ThT) signal comparable to Aβ(1-42) may be unrealistic under many conditions. Its aggregation is highly sensitive to the experimental environment.
Q3: What are the primary factors that control Aβ(31-35) aggregation?
A3: The aggregation of Aβ peptides, including the 31-35 fragment, is a nucleation-dependent process influenced by a concert of physicochemical factors.[7][8] Key variables you must control include:
-
Peptide Concentration: Aggregation is highly concentration-dependent.[9][10]
-
pH: The pH of the buffer affects the net charge of the peptide, influencing solubility and self-association. Aggregation is often slower at pH values further from the peptide's isoelectric point (pI ~5.3).[11][12]
-
Ionic Strength: Salts in the buffer can screen electrostatic repulsions and modulate hydrophobic interactions, thereby affecting aggregation kinetics.[9][12][13][14]
-
Temperature: Temperature influences the kinetics of aggregation, with higher physiological temperatures often accelerating the process.[15][16]
-
Oxidation State of Methionine-35 (Met35): The Met35 residue is highly susceptible to oxidation. Oxidized Met35 can significantly alter the aggregation kinetics and toxic properties of the peptide, generally attenuating both.[2][12]
-
Initial Peptide Preparation: The presence of pre-existing "seed" aggregates in your stock solution is a major source of variability. Ensuring a truly monomeric starting state is paramount for reproducible kinetics.[17][18]
Q4: What is the role of the Methionine-35 residue?
A4: The Met35 residue is a critical mediator of Aβ's biological effects. It is implicated in the generation of oxidative stress.[2] Oxidation of the sulfur atom in the methionine side chain to form methionine sulfoxide significantly reduces the peptide's toxicity and can inhibit its aggregation.[2][3][6] This chemical transformation alters the peptide's hydrophobicity and conformational landscape. For researchers, this means that protecting the peptide from unintended oxidation during storage and handling is essential for consistent results.
Experimental Workflow & Key Control Points
The following diagram illustrates a typical workflow for studying Aβ(31-35) aggregation, highlighting critical stages where precise control is necessary to ensure data integrity.
Caption: A generalized workflow for Aβ(31-35) aggregation studies.
Troubleshooting Guide
Problem 1: My lyophilized Aβ(31-35) peptide powder is difficult to dissolve or gives a cloudy solution.
-
Possible Cause & Scientific Rationale: The peptide may have already formed aggregates in its lyophilized state or upon initial hydration. Aβ peptides are prone to self-assembly, and simply adding aqueous buffer is often insufficient to break apart these stable, pre-existing structures. These seeds will lead to extremely rapid and uncontrolled aggregation, bypassing the nucleation phase you intend to study.
-
Solution:
-
Monomerize the Peptide: Before quantitative experiments, you must erase the peptide's "structural history."[18] A robust method is to first dissolve the peptide in a strong organic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which disrupts β-sheet structures.[19] Aliquot the solution, evaporate the HFIP under a stream of nitrogen, and store the resulting peptide films at -80°C.
-
Base Solubilization: Alternatively, a small volume of weak base (e.g., 10 mM NaOH) can be used to dissolve the peptide by increasing its net negative charge, followed by immediate dilution into your final assay buffer to neutralize the pH.[19][20]
-
Centrifugation: After reconstitution and before use, centrifuge the stock solution at high speed (e.g., >14,000 x g for 30 minutes at 4°C) to pellet any insoluble aggregates, and use only the supernatant.[19]
-
Problem 2: I see large variability and poor reproducibility between replicates in my Thioflavin T (ThT) kinetic assay.
-
Possible Cause & Scientific Rationale: This is the most common issue and almost always points to inconsistent starting material or subtle variations in experimental conditions. The nucleation phase of aggregation is stochastic and exquisitely sensitive to the presence of seeds and environmental factors.
-
Solutions:
-
Ensure Monomeric Starting Material: This is the most critical factor. Follow the monomerization protocol described in Problem 1 rigorously for every experiment.
-
Control for Met35 Oxidation: Prepare buffers with freshly deionized, high-purity water. If studying the non-oxidized peptide is crucial, consider de-gassing buffers or adding trace amounts of antioxidants (use with caution and appropriate controls). Store monomeric peptide aliquots under an inert gas (argon or nitrogen) at -80°C.
-
Precise Temperature Control: Use a plate reader with reliable temperature regulation. Even slight fluctuations can alter aggregation kinetics.[15][21]
-
Consistent Agitation: If shaking, ensure the speed and type (e.g., orbital, linear) are identical for all wells and all experiments. Agitation can accelerate aggregation by increasing the rate of secondary nucleation events.
-
Use Low-Binding Plates: Aβ peptides can adsorb to plastic surfaces. Use non-binding or low-binding black, clear-bottom microplates specifically designed for fluorescence assays.
-
Problem 3: My ThT fluorescence signal is very low or non-existent, even after prolonged incubation.
-
Possible Cause & Scientific Rationale: As noted in the FAQ, Aβ(31-35) may not form large, ThT-positive fibrils under all conditions. ThT fluorescence is specific for the cross-β-sheet architecture of mature amyloid fibrils and has low sensitivity for monomers or small, amorphous oligomers.[22][23]
-
Solutions:
-
Verify Peptide Concentration: Accurately determine the concentration of your monomeric stock solution using a method like BCA assay or UV absorbance at 280 nm (if the sequence contained Trp or Tyr, which Aβ(31-35) does not; thus, a colorimetric assay is preferred).
-
Optimize Assay Conditions: The aggregation of Aβ(31-35) may require specific conditions. Try varying the pH to be closer to the peptide's pI (~5.3) or increasing the ionic strength to promote aggregation.[11][12]
-
Use an Orthogonal Detection Method: The absence of a ThT signal does not mean a lack of aggregation. Use Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize the morphology of any aggregates formed.[24] Dynamic Light Scattering (DLS) can also be used to detect the presence of soluble oligomers.
-
Check ThT Reagent: Ensure your ThT stock solution is fresh and has been stored protected from light. Confirm the excitation and emission wavelengths on your plate reader are set correctly (typically ~440-450 nm excitation and ~480-490 nm emission).[25]
-
Problem 4: My Transmission Electron Microscopy (TEM) images show amorphous aggregates, not distinct fibrils.
-
Possible Cause & Scientific Rationale: The kinetic pathway of aggregation can branch into "on-pathway" fibrillar structures and "off-pathway" amorphous aggregates. The conditions of your experiment (pH, ionic strength, temperature) dictate which pathway is favored. For a short peptide like Aβ(31-35), forming highly ordered fibrils can be challenging.
-
Solutions:
-
Systematically Vary Conditions: Create a matrix of experimental conditions to find those that favor fibril formation. Key parameters to adjust are pH, buffer type, and ionic strength. For example, fibril formation is often detected at acidic pH and low ionic strength for longer Aβ fragments.[13][14]
-
Introduce "Seeding": To promote fibril formation, you can add a small amount (~1-5% by mass) of pre-formed Aβ(31-35) fibrils to a solution of monomers. This bypasses the slow nucleation step and promotes elongation.
-
Increase Incubation Time: Fibril formation can be a very slow process. Ensure you have allowed sufficient time for the reaction to proceed to completion.
-
Troubleshooting Decision Logic
This diagram can help guide your troubleshooting process when encountering inconsistent kinetic data.
Caption: A decision tree for troubleshooting inconsistent ThT results.
Key Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(31-35) Stock
This protocol is designed to disaggregate any pre-existing peptide structures to ensure a consistent, monomeric starting material for aggregation assays.
Materials:
-
Lyophilized Aβ(31-35) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), spectroscopy grade
-
Low-protein-binding microcentrifuge tubes
-
Nitrogen or Argon gas source
-
DMSO, anhydrous
-
Appropriate assay buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Carefully weigh the lyophilized peptide in a chemical fume hood. Add HFIP to the vial to achieve a concentration of approximately 1 mg/mL.
-
Incubate the solution for 1-2 hours at room temperature with occasional vortexing to ensure the peptide is fully dissolved and monomerized.[19]
-
Aliquot the HFIP-peptide solution into low-protein-binding microcentrifuge tubes.
-
In the fume hood, evaporate the HFIP using a gentle stream of dry nitrogen or argon gas until a thin, clear peptide film is visible at the bottom of the tube.
-
Cap the tubes, seal with parafilm, and store the peptide film aliquots at -80°C. They are stable for several months.
-
For immediate use, dissolve a peptide film aliquot in anhydrous DMSO to create a concentrated stock (e.g., 5 mM).
-
Dilute this DMSO stock directly into your final aqueous assay buffer to the desired working concentration. The final DMSO concentration in the assay should be kept low (<1-2%) and consistent across all samples.
-
Before adding to the assay, briefly centrifuge the diluted peptide solution (14,000 x g, 5 min, 4°C) to remove any potential micro-aggregates formed during dilution.
Protocol 2: Thioflavin T (ThT) Kinetic Aggregation Assay
This protocol describes a standard method for monitoring the kinetics of Aβ(31-35) aggregation in a microplate format.
Materials:
-
Monomeric Aβ(31-35) stock solution (from Protocol 1)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 50 mM PBS, pH 7.4)
-
Non-binding, black, clear-bottom 96-well plate
-
Fluorescence plate reader with temperature control and shaking capabilities
Procedure:
-
Prepare ThT Stock: Dissolve ThT powder in buffer to create a concentrated stock solution (e.g., 1 mM). Filter through a 0.22 µm syringe filter. Store at 4°C, protected from light.
-
Prepare Assay Solution: In a single tube, prepare a master mix containing the assay buffer and ThT at its final concentration (typically 10-20 µM).[25]
-
Initiate the Reaction: Add the monomeric Aβ(31-35) stock solution to the master mix to achieve the desired final peptide concentration (e.g., 25-100 µM). Mix gently but thoroughly.
-
Plate the Samples: Immediately pipette the reaction mixture into the wells of the 96-well plate. Include buffer-only and ThT-only controls.
-
Run the Assay: Place the plate in the fluorescence reader pre-set to the desired temperature (e.g., 37°C).
-
Set Reading Parameters:
-
Excitation Wavelength: ~440-450 nm
-
Emission Wavelength: ~480-490 nm
-
Readings: Take fluorescence readings every 5-15 minutes for the duration of the experiment (can range from hours to days).
-
Shaking: Implement a brief shaking cycle (e.g., 10 seconds of orbital shaking) before each read to ensure a homogenous solution.
-
-
Data Analysis: Plot the average fluorescence intensity versus time for each condition. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), maximum aggregation rate (elongation phase), and final plateau.
Quantitative Data Summary: Impact of Environment on Aggregation
The following table summarizes the expected qualitative effects of key environmental factors on the aggregation kinetics of amyloid peptides, which are generally applicable to Aβ(31-35).
| Parameter | Condition Change | Expected Effect on Lag Time (t_lag) | Expected Effect on Max Rate (V_max) | Scientific Rationale[9][11][12][16] |
| pH | Moving toward pI (~5.3) | Decrease | Increase | Reduced electrostatic repulsion between monomers facilitates nucleation and elongation. |
| Moving away from pI | Increase | Decrease | Increased net charge enhances repulsion, hindering aggregation. | |
| Ionic Strength | Increase (e.g., 0 to 150 mM NaCl) | Decrease | Increase | Shielding of electrostatic charges reduces repulsion; may also affect hydrophobic interactions. |
| Temperature | Increase (e.g., 25°C to 37°C) | Decrease | Increase | Provides energy to overcome the activation barrier for conformational changes and association. |
| Peptide Conc. | Increase | Decrease | Increase | Higher monomer concentration increases the probability of forming a critical nucleus. |
| Met35 State | Oxidized (vs. Reduced) | Increase | Decrease | Increased polarity and altered conformation of the Met35 side chain disfavors aggregation. |
References
- Krishnan, R., & Lindquist, S. L. (2005). Structural insights into a yeast prion illuminate nucleation and strain diversity.
- Mahmoudi, M., et al. (2013). Physiological Temperature Has a Crucial Role in Amyloid Beta in the Absence and Presence of Hydrophobic and Hydrophilic Nanoparticles. ACS Chemical Neuroscience, 4(3), 435-443.
- Hane, F., & Leonenko, Z. (2013). How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids. PLOS ONE, 8(5), e64523.
-
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Validation & Comparative
A Comparative Analysis of Beta-Amyloid (31-35) and Full-Length Aβ(1-42) Aggregation Kinetics: A Guide for Researchers
For researchers in neurodegenerative diseases and drug development, understanding the aggregation kinetics of amyloid-beta (Aβ) peptides is paramount. The full-length Aβ(1-42) is a primary component of the amyloid plaques characteristic of Alzheimer's disease and is known for its high propensity to aggregate and its neurotoxicity.[1][2] In contrast, shorter fragments of Aβ, such as beta-Amyloid (31-35) (Aβ(31-35)), offer a focused lens through which to study specific drivers of aggregation and toxicity. This guide provides an in-depth, objective comparison of the aggregation kinetics of the minimal amyloidogenic fragment Aβ(31-35) and the full-length Aβ(1-42) peptide, supported by experimental data and protocols.
The Significance of Aβ(1-42) and Its Fragments in Alzheimer's Disease Research
The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease. Aβ(1-42), in particular, is considered more pathogenic than the more abundant Aβ(1-40) due to its faster aggregation and greater neurotoxicity.[2] The Aβ(31-35) fragment, with the sequence Ile-Ile-Gly-Leu-Met, represents a highly hydrophobic and critical region of the full-length peptide. Both peptides share the methionine-35 residue, which has been implicated in the oxidative stress and neurotoxicity associated with Aβ.[3][4] Studying these two peptides in parallel allows for a deeper understanding of the fundamental mechanisms of amyloid formation.
Aggregation Kinetics: A Head-to-Head Comparison
The aggregation of amyloid peptides typically follows a sigmoidal curve characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a final plateau phase (saturation).[1] This process can be monitored in real-time using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.[5]
While extensive kinetic data is available for Aβ(1-42), similar detailed kinetic studies for the Aβ(31-35) fragment are less common in the literature. However, data from the closely related and well-studied Aβ(25-35) fragment can serve as a valuable proxy to understand the aggregation behavior of short, hydrophobic Aβ fragments. Aβ(25-35) also contains a critical hydrophobic core and exhibits robust aggregation.[6]
| Kinetic Parameter | Full-Length Aβ(1-42) | Aβ(31-35) (inferred from Aβ(25-35) data) | Causality and Insights |
| Lag Time (t_lag) | Several minutes to a few hours[7] | Shorter, on the order of minutes to an hour[6][8] | The shorter lag time for the fragment is likely due to its high hydrophobicity and lack of charge repulsion, facilitating more rapid nucleation. The larger Aβ(1-42) peptide has charged residues that can initially hinder aggregation. |
| Elongation Rate | Rapid, leading to a steep sigmoidal curve[7] | Also rapid, but may reach plateau faster due to smaller monomer size[6][8] | The inherent hydrophobicity of the fragment drives rapid fibril growth. The smaller size of the monomeric unit may lead to faster incorporation into the growing fibril. |
| Final Fibril Morphology | Long, unbranched, often twisted fibrils[1] | Shorter, more amorphous aggregates, or fine filaments[6] | The full-length peptide can form more complex, hierarchical fibrillar structures. The smaller fragment may form less-ordered aggregates due to fewer points of interaction for stable fibril formation. |
Table 1: Comparative Aggregation Kinetics of Aβ(1-42) and Aβ(31-35) (with Aβ(25-35) as a proxy).
Visualizing the Amyloid Aggregation Pathway
The process of amyloid fibril formation can be conceptually broken down into distinct phases, as illustrated in the following diagram.
Caption: A simplified diagram of the amyloid aggregation cascade.
Experimental Methodologies: A Closer Look
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is the gold standard for monitoring amyloid aggregation kinetics in real-time.[5] The principle lies in the significant increase in fluorescence quantum yield of ThT when it binds to the cross-β-sheet structure of amyloid fibrils.
Experimental Protocol: ThT Assay
-
Peptide Preparation:
-
Causality: To ensure reproducible results, it is crucial to start with a monomeric, aggregate-free peptide solution. Aβ peptides are often dissolved in a strong solvent like hexafluoroisopropanol (HFIP) to break down any pre-existing aggregates, followed by lyophilization. The lyophilized peptide is then reconstituted in a suitable buffer immediately before the experiment.
-
-
Reaction Setup:
-
In a 96-well black, clear-bottom plate, add the desired concentration of Aβ peptide (e.g., 10 µM) to a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing a fixed concentration of ThT (e.g., 20 µM).
-
Causality: The use of a 96-well plate allows for high-throughput screening of different conditions. The black plate minimizes background fluorescence and light scattering.
-
-
Incubation and Measurement:
-
The plate is incubated in a plate reader at 37°C with intermittent shaking.
-
Fluorescence is measured at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Causality: Incubation at physiological temperature (37°C) mimics in vivo conditions. Shaking provides agitation that can accelerate the aggregation process by promoting fibril fragmentation and secondary nucleation.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate a sigmoidal aggregation curve.
-
Kinetic parameters such as the lag time and the maximum slope (elongation rate) are extracted from the curve.
-
Caption: A flowchart illustrating the Thioflavin T assay workflow.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique to visualize the morphology of the final amyloid aggregates.
Experimental Protocol: Negative Staining TEM
-
Sample Preparation:
-
After the aggregation reaction (e.g., from a ThT assay), a small aliquot (e.g., 5 µL) of the sample is applied to a carbon-coated copper grid for 1-2 minutes.
-
Causality: The carbon-coated grid provides a surface for the fibrils to adhere to.
-
-
Washing and Staining:
-
The excess sample is wicked off with filter paper, and the grid is washed with deionized water.
-
A drop of a heavy metal stain (e.g., 2% uranyl acetate) is applied to the grid for 1-2 minutes.
-
Causality: The heavy metal stain does not bind to the fibrils but rather pools around them, creating a contrast that allows the lower-density fibrils to be visualized against a dark background.
-
-
Imaging:
-
The grid is dried and then imaged in a transmission electron microscope.
-
Concluding Remarks
The comparative analysis of Aβ(1-42) and its fragment Aβ(31-35) reveals fundamental differences in their aggregation kinetics, driven primarily by their distinct physicochemical properties. The full-length peptide exhibits a more complex aggregation pathway, influenced by a balance of hydrophobic and electrostatic interactions, leading to the formation of well-defined, elongated fibrils. In contrast, the shorter, highly hydrophobic Aβ(31-35) fragment is expected to aggregate more rapidly with a minimal lag phase, forming less-ordered structures.
Understanding these differences is not merely an academic exercise. For drug development professionals, the rapid aggregation of fragments like Aβ(31-35) can serve as a valuable tool for high-throughput screening of aggregation inhibitors. Conversely, the more complex aggregation of Aβ(1-42) provides a more physiologically relevant model for studying the multifaceted nature of amyloid formation in Alzheimer's disease. By leveraging the insights gained from both systems, researchers can accelerate the development of therapeutic strategies aimed at mitigating the pathological aggregation of amyloid-beta.
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A Comparative Guide to the Validation of Beta-Amyloid (31-35) as a Minimal Toxic Fragment
For researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, the precise identification of the toxic species of beta-amyloid (Aβ) is a critical step in developing effective therapeutics for Alzheimer's disease (AD). While the full-length Aβ peptides, particularly Aβ(1-42), are known to be central to AD pathology, the concept of a "minimal toxic fragment" offers a more focused approach to understanding the molecular mechanisms of neurotoxicity. This guide provides an in-depth, objective comparison of the experimental validation of Aβ(31-35) as a candidate for this minimal toxic fragment, contrasting its activity with the more extensively studied Aβ(25-35) fragment and the full-length Aβ(1-42).
The Rationale for Investigating Minimal Toxic Fragments
The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a primary event in the pathogenesis of AD.[1] However, the full-length peptides are large and can be challenging to work with in experimental settings. Minimal toxic fragments, shorter sequences that retain the neurotoxic properties of the parent peptide, provide several advantages for research:
-
Simplified Systems: Smaller peptides are easier to synthesize and purify, leading to more controlled and reproducible experimental conditions.
-
Mechanistic Clarity: By isolating a smaller toxic core, researchers can more readily identify the specific amino acid residues and structural motifs responsible for toxicity.
-
Therapeutic Targeting: A well-defined minimal toxic fragment can serve as a more specific target for the development of inhibitors of aggregation or toxicity.
The Aβ(25-35) fragment has long been considered a key toxic fragment of Aβ, exhibiting significant neurotoxicity and a propensity to form β-sheet structures.[2] More recently, the shorter pentapeptide, Aβ(31-35) (sequence: Ile-Ile-Gly-Leu-Met), has emerged as another potential minimal toxic fragment, prompting a need for rigorous comparative validation.
Comparative Analysis of Neurotoxicity
Experimental evidence comparing the neurotoxic effects of Aβ(31-35), Aβ(25-35), and Aβ(1-42) reveals distinct profiles. The toxicity of these peptides is often assessed using neuronal cell lines, such as PC12 or SH-SY5Y, and primary cortical neurons.
| Peptide Fragment | Concentration | Cell Line | Assay | Result | Reference |
| Aβ(31-35) | 25 µM | Rat Cortical Neurons | MTT | Significant decrease in cell viability | [3] |
| Aβ(25-35) | 25 µM | Rat Cortical Neurons | MTT | Significant decrease in cell viability | [3] |
| Aβ(1-42) | 25 µM | 46C-derived Neurons | MTT | ~20% reduction in cell viability | [4] |
| Aβ(25-35) | 50 µM | 46C-derived Neurons | MTT | ~15% reduction in cell viability | [4] |
| Aβ(31-35) | Not Specified | PC12 Cells | MTS | Induces neurotoxicity | [5] |
| Aβ(25-35) | Not Specified | PC12 Cells | MTS | Induces neurotoxicity | [5] |
Studies have shown that Aβ(31-35) induces neurotoxicity in a manner comparable to Aβ(25-35) at similar concentrations.[3] Interestingly, the mechanisms of toxicity appear to differ. Aβ(31-35) has been shown to induce cell death via an apoptotic pathway, characterized by caspase activation and DNA fragmentation.[5][6] In contrast, the neurotoxicity of Aβ(25-35) is not consistently associated with these classic apoptotic features.[5][6]
The methionine residue at position 35 (Met35) within the Aβ(31-35) sequence appears to be critical for its toxicity. Oxidation of this residue has been shown to attenuate the toxic and pro-apoptotic effects of the peptide.[7] This highlights the importance of the redox state of specific amino acids in mediating Aβ toxicity.
Experimental Protocols for Validation
A thorough validation of Aβ(31-35) as a minimal toxic fragment requires a multi-faceted experimental approach. Below are detailed protocols for key assays used to assess the neurotoxicity and aggregation properties of amyloid peptides.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours.
-
Peptide Preparation: Prepare stock solutions of Aβ(31-35), Aβ(25-35), and Aβ(1-42) in sterile, endotoxin-free water or DMSO. For aggregation studies, peptides are often "aged" by incubation at 37°C for a specified period.
-
Cell Treatment: Treat the cells with various concentrations of the Aβ peptides (e.g., 1-50 µM). Include a vehicle control (the solvent used to dissolve the peptides) and a positive control for cell death (e.g., staurosporine). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 20% SDS in 50% dimethylformamide or pure DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
Aggregation Propensity: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[8]
Protocol:
-
Peptide Preparation: Prepare a stock solution of the Aβ peptide in a suitable solvent (e.g., 100% hexafluoroisopropanol) to ensure a monomeric state. Lyophilize the peptide to remove the solvent. Resuspend the peptide in a small volume of base (e.g., 0.1 M NaOH) and then dilute to the desired concentration in a buffer such as PBS (pH 7.4).
-
ThT Solution: Prepare a stock solution of ThT (e.g., 1 mM) in the same buffer.
-
Assay Setup: In a 96-well black, clear-bottom plate, mix the Aβ peptide solution with the ThT solution to final concentrations of approximately 10-50 µM for the peptide and 10-20 µM for ThT.[9]
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[10] Measurements are typically taken at regular intervals (e.g., every 10-15 minutes) for several hours to days, with intermittent shaking to promote aggregation.
Mechanistic Insights: Signaling Pathways of Aβ(31-35) Toxicity
The neurotoxicity of Aβ(31-35) is increasingly understood to be mediated by specific intracellular signaling pathways, primarily culminating in apoptosis.
Caption: Proposed signaling pathway for Aβ(31-35)-induced neuronal apoptosis.
Studies suggest that Aβ(31-35) can induce neuronal apoptosis through the activation of the JNK signaling pathway, leading to the upregulation of FasL and subsequent activation of the extrinsic caspase cascade, including caspase-8 and caspase-3.[11] Additionally, Aβ(31-35) has been shown to impact mitochondrial function, causing a decrease in mitochondrial membrane potential and the release of cytochrome c, which in turn activates the intrinsic apoptotic pathway via caspase-9.[7] Both pathways converge on the executioner caspase-3, leading to the characteristic features of apoptosis.
Experimental Workflow for Validation
A logical workflow is essential for the systematic validation of a minimal toxic fragment.
Caption: A streamlined workflow for the validation of Aβ minimal toxic fragments.
Conclusion
The validation of Aβ(31-35) as a minimal toxic fragment is an ongoing area of research with significant implications for the development of targeted AD therapies. The available evidence suggests that Aβ(31-35) is indeed a potent neurotoxic peptide, with a toxicity profile that is comparable to the more established Aβ(25-35) fragment. A key distinction lies in its mechanism of action, which appears to be heavily reliant on the induction of apoptosis through both extrinsic and intrinsic pathways, with the redox state of Met35 playing a crucial role.
For researchers in this field, a rigorous and multi-pronged approach to validation is paramount. This includes not only confirming the toxicity of the fragment but also elucidating its aggregation properties and the specific molecular pathways it perturbs. By employing the standardized protocols and logical workflow outlined in this guide, the scientific community can continue to build a comprehensive understanding of the role of Aβ(31-35) and other minimal toxic fragments in the complex puzzle of Alzheimer's disease.
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A Comparative Analysis of Beta-Amyloid Fragments on Synaptic Plasticity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the effects of various beta-amyloid (Aβ) fragments on synaptic plasticity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of how different Aβ species—varying in length, aggregation state, and modification—differentially impact the molecular machinery of learning and memory. We will explore the causal relationships behind experimental observations and provide detailed protocols to ensure the reproducibility and validity of your own investigations.
Introduction: The Shifting Paradigm of Beta-Amyloid in Synaptic Function
For decades, the amyloid hypothesis has dominated Alzheimer's disease (AD) research, positing that the accumulation of beta-amyloid plaques is the primary pathogenic event.[1] However, a more nuanced understanding has emerged, recognizing that the insoluble fibrillar plaques themselves may not be the most neurotoxic species.[2][3] Instead, a growing body of evidence points to smaller, soluble Aβ oligomers as the primary culprits in the early synaptic dysfunction that precedes widespread neurodegeneration and cognitive decline.[1][3][4][5]
Intriguingly, Aβ is not merely a pathological byproduct. At physiological concentrations, monomeric Aβ, particularly Aβ(1-42), appears to play a crucial role in normal synaptic function and memory formation.[6][7] Evidence suggests that picomolar concentrations of Aβ(1-42) can enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[6][7] This dual role of Aβ underscores the critical importance of understanding how its various forms and concentrations differentially modulate synaptic plasticity.
This guide will dissect the experimental evidence comparing the impacts of key Aβ fragments, providing a framework for researchers to design and interpret experiments aimed at understanding and ultimately targeting Aβ-mediated synaptotoxicity.
The Amyloid Precursor Protein (APP) Processing Pathway
The journey to understanding Aβ's impact begins with its biogenesis. Aβ peptides are derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane protein of uncertain function, by β-secretase (BACE1) and γ-secretase. This process, known as the amyloidogenic pathway, generates Aβ fragments of varying lengths, most commonly Aβ(1-40) and Aβ(1-42).
Caption: Amyloidogenic processing of APP.
Comparative Analysis of Key Beta-Amyloid Fragments
Aβ(1-42) vs. Aβ(1-40): A Tale of Two Amino Acids
While differing by only two amino acids, the physiological and pathological effects of Aβ(1-42) and Aβ(1-40) are markedly distinct. Aβ(1-42) is more hydrophobic and aggregation-prone, playing a more central role in AD pathogenesis.[5]
| Feature | Aβ(1-40) | Aβ(1-42) |
| Relative Abundance | More abundant under normal physiological conditions. | Less abundant, but the ratio of Aβ(1-42)/Aβ(1-40) is often increased in familial AD. |
| Aggregation Propensity | Lower tendency to aggregate. | Higher tendency to form oligomers and fibrils.[5] |
| Impact on LTP | High nanomolar concentrations can impair LTP.[8] | Exhibits a biphasic effect: enhances LTP at picomolar concentrations[6][7] and impairs LTP at nanomolar concentrations.[7][8][9] |
| Neurotoxicity | Generally considered less toxic than Aβ(1-42). | Oligomeric forms are highly neurotoxic.[10] |
The biphasic effect of Aβ(1-42) is a critical consideration for experimental design. Studies investigating its synaptotoxic effects must carefully control for concentration, as low picomolar levels can paradoxically enhance synaptic plasticity.[6][7]
Aggregation State: The Primacy of Soluble Oligomers
The physical conformation of Aβ is a primary determinant of its biological activity. While insoluble fibrils constitute the bulk of amyloid plaques, it is the soluble oligomeric species that are now widely considered the most synaptotoxic.[2][3][4][11]
| Aggregation State | Key Characteristics | Impact on Synaptic Plasticity |
| Monomers | Soluble, generally considered non-toxic at physiological levels. | May have a physiological role in enhancing LTP at low concentrations.[6] |
| Oligomers (Low-n) | Soluble, diffusible aggregates of 2-12 peptides (dimers, trimers, etc.). | Potent inhibitors of LTP and inducers of LTD.[9][12] Disrupt membrane integrity and receptor function.[13] |
| Protofibrils | Larger, soluble, elongated aggregates. | Also shown to impair synaptic plasticity.[3] |
| Fibrils | Insoluble, highly ordered β-sheet structures that form plaques. | Considered less directly synaptotoxic than oligomers, though they can act as reservoirs for the release of toxic oligomers.[2][3] |
The enhanced toxicity of oligomers is attributed to several factors, including their ability to diffuse more freely than larger fibrils and their exposed hydrophobic surfaces that can interact with and disrupt cell membranes.[2][13]
Caption: Aβ aggregation pathway.
N-Terminally Truncated and Modified Aβ Fragments
A significant portion of Aβ found in AD brains consists of N-terminally truncated and modified species, which exhibit unique aggregation properties and toxicities.
-
Pyroglutamated Aβ (AβpE3-42): This form, modified by the cyclization of glutamate at position 3, is highly resistant to degradation, aggregates rapidly, and is potently neurotoxic.[14][15] It is considered a key seeding species for Aβ aggregation.
-
Aβ(4-42): This N-terminally truncated fragment is abundant in AD plaques and has been shown to be as toxic as Aβ(1-42) and AβpE3-42.[14][16][17] It rapidly forms stable aggregates and can induce both acute and long-lasting behavioral deficits in animal models.[14]
-
Aβ(25-35): This shorter fragment is considered the biologically active, neurotoxic core of the full-length Aβ peptide.[18][19] It retains the ability to form β-sheet structures and induce neurotoxicity, making it a useful tool for in vitro studies.[8][18][19]
Experimental Protocols
Preparation of Aβ Aggregates
The reproducibility of experiments investigating Aβ toxicity is highly dependent on the consistent preparation of different aggregation states.
Objective: To prepare monomeric, oligomeric, and fibrillar Aβ species for use in synaptic plasticity assays.
Materials:
-
Synthetic human Aβ(1-42) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Ham's F-12 media (phenol red-free)[20]
-
10 mM Hydrochloric acid (HCl)[20]
Procedure:
-
Monomer Preparation: a. Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mM. b. Aliquot into microfuge tubes and evaporate the HFIP using a SpeedVac to create a peptide film. Store at -20°C.[21] c. For immediate use, resuspend the peptide film in DMSO to 5 mM.[20][22] d. Dilute the DMSO stock directly into artificial cerebrospinal fluid (aCSF) or cell culture medium to the final desired concentration immediately before application.
-
Oligomer Preparation: a. Resuspend the Aβ(1-42) peptide film in DMSO to 5 mM.[20][22] b. Dilute the 5 mM stock to 100 µM with ice-cold, phenol red-free F-12 media.[20][22] c. Incubate at 4°C for 24 hours.[20] d. This preparation will be enriched in low-n oligomers.
-
Fibril Preparation: a. Resuspend the Aβ(1-42) peptide film in DMSO to 5 mM.[20][22] b. Dilute the 5 mM stock to 100 µM with 10 mM HCl.[20][22] c. Incubate at 37°C for 24 hours.[20] d. This preparation will contain a high concentration of mature fibrils.
Validation: It is crucial to characterize the aggregation state of your Aβ preparations using techniques such as Western blotting, transmission electron microscopy (TEM), or atomic force microscopy (AFM).[22]
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To measure the effect of different Aβ fragments on LTP in acute hippocampal slices.
Materials:
-
Acute hippocampal slices (350-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Recording and stimulating electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.[23]
-
Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.[24] Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).[23][25]
-
Aβ Application: Perfuse the slice with aCSF containing the desired Aβ preparation at the final target concentration for a predetermined period (e.g., 20-30 minutes) before LTP induction.[7][25]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[23]
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.[25]
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation between control (vehicle-treated) and Aβ-treated slices.
Caption: Experimental workflow for LTP measurement.
Conclusion and Future Directions
The evidence overwhelmingly indicates that the impact of beta-amyloid on synaptic plasticity is not monolithic. It is a highly nuanced process dependent on the specific Aβ fragment, its concentration, and its aggregation state. Soluble oligomers of Aβ(1-42) and certain N-terminally modified species have emerged as the most potent synaptotoxic agents, capable of disrupting LTP at nanomolar concentrations. Conversely, the physiological, LTP-enhancing role of monomeric Aβ(1-42) at picomolar concentrations presents a significant challenge for therapeutic strategies aimed at simply reducing total Aβ levels.
Future research should continue to dissect the specific molecular pathways by which different Aβ fragments exert their effects. Understanding the receptors and downstream signaling cascades engaged by oligomers versus monomers is paramount for the development of targeted therapeutics that can neutralize the toxic species while preserving the physiological functions of Aβ. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to contribute to this critical area of investigation.
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A Comparative Guide to Confirming the Apoptotic Pathway Induced by β-Amyloid (31-35)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aβ(31-35) in Neurodegenerative Research
Alzheimer's disease (AD) is pathologically characterized by extracellular plaques primarily composed of aggregated β-Amyloid peptides.[1] While the full-length Aβ(1-42) peptide is a primary focus, shorter fragments have been identified as potent neurotoxic agents. Among these, Aβ(31-35) represents a critical active core sequence that can independently trigger neuronal apoptosis.[2][3] Understanding the precise pathways activated by this fragment is crucial for developing targeted neuroprotective therapies. Unlike other fragments such as Aβ(25-35) which may induce neurotoxicity through different mechanisms, Aβ(31-35) consistently initiates a distinct apoptotic cascade involving caspase activation and DNA fragmentation.[4][5] This guide serves to elucidate this pathway and provide a framework for its experimental validation.
The Aβ(31-35) Signaling Cascade: A Dual-Pronged Apoptotic Assault
Aβ(31-35) induces neuronal cell death by engaging both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. These pathways converge on the activation of executioner caspases, which dismantle the cell. The redox state of the Methionine-35 residue within the peptide is critical; its oxidation can significantly reduce the peptide's toxic and pro-apoptotic effects.[6][7]
Key Signaling Pathways
The interaction of Aβ(31-35) with neuronal cells initiates a complex signaling network. This includes the activation of stress-related kinases and the disruption of mitochondrial homeostasis, ultimately leading to programmed cell death.
-
Stress-Activated Kinase Pathways : Aβ(31-35) exposure rapidly activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[8][9]
-
JNK Pathway : Activated JNK phosphorylates the transcription factor c-Jun. This enhances the expression of the Fas Ligand (FasL).[8][10] FasL then binds to its receptor (FasR) on the cell surface, initiating the extrinsic apoptotic pathway through the activation of caspase-8.[8][10]
-
p38 MAPK Pathway : The activation of p38 MAPK is a general response to cellular stress induced by Aβ and contributes to the overall pro-apoptotic environment.[11][12]
-
-
Intrinsic (Mitochondrial) Pathway : This pathway is a central component of Aβ(31-35) neurotoxicity.
-
Mitochondrial Damage : The peptide directly interacts with mitochondria, causing mitochondrial swelling, a reduction in mitochondrial membrane potential (ΔΨm), and the release of cytochrome c into the cytosol.[4][6][7][13]
-
Bcl-2 Family Regulation : Aβ(31-35) shifts the balance of Bcl-2 family proteins towards apoptosis by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[14][15][16] Bax promotes the release of cytochrome c, while Bcl-2 inhibits it.
-
Apoptosome Formation : Released cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase-9.[17]
-
-
Convergent Execution Pathway : Both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways converge to activate the primary executioner caspase, caspase-3.[2][18] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation.[3][5]
Comparative Guide to Experimental Confirmation
| Assay Type | Principle | What it Measures | Advantages | Disadvantages |
| Cell Viability Assays | ||||
| MTT/MTS Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[4] | Metabolic activity, an indirect measure of cell viability. | High-throughput, quantitative, inexpensive. | Can be confounded by changes in metabolic rate without cell death. |
| Apoptosis Detection | ||||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes. | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. | Quantitative (via flow cytometry), provides staging of apoptosis. | Annexin V binding can be transient; requires careful timing. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTP onto the 3'-OH ends of fragmented DNA.[19] | DNA fragmentation, a hallmark of late-stage apoptosis. | High specificity for apoptosis, suitable for imaging and flow cytometry. | May not detect early apoptotic stages; can have false positives in necrotic cells. |
| DNA Laddering | Agarose gel electrophoresis of extracted DNA. Apoptotic cleavage of DNA into internucleosomal fragments creates a characteristic "ladder" pattern.[3] | Internucleosomal DNA fragmentation. | Definitive biochemical evidence of apoptosis. | Requires a relatively large number of cells; can be less sensitive than TUNEL. |
| Pathway-Specific Assays | ||||
| Caspase Activity Assays | A specific peptide substrate for a caspase (e.g., DEVD for Caspase-3) is conjugated to a colorimetric or fluorescent reporter. Cleavage by the active enzyme releases the reporter.[8] | Enzymatic activity of specific initiator (Casp-8, -9) and effector (Casp-3) caspases. | Direct measure of enzyme activity, highly specific, quantitative. | Measures a single point in the cascade; activity can be transient. |
| Western Blotting | Immunodetection of specific proteins separated by size. | Protein expression levels (Bax, Bcl-2) and post-translational modifications (cleaved Caspase-3, phospho-JNK, phospho-p38).[14][15] | Highly specific, allows for analysis of multiple pathway components simultaneously. | Semi-quantitative, lower throughput, requires high-quality antibodies. |
| Mitochondrial Potential | Use of potentiometric fluorescent dyes like JC-1, which forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm upon membrane depolarization.[14] | Mitochondrial membrane potential (ΔΨm). | Sensitive indicator of mitochondrial health and intrinsic pathway initiation. | Can be sensitive to artifacts; requires live-cell imaging or flow cytometry. |
| Cytochrome c Release | Cellular fractionation to separate mitochondrial and cytosolic components, followed by Western blotting for Cytochrome c in each fraction.[13][17] | Translocation of Cytochrome c from mitochondria to the cytosol. | Provides direct evidence of a key event in the intrinsic pathway. | Technically demanding protocol; potential for cross-contamination between fractions. |
Detailed Experimental Protocols
The following protocols are foundational for investigating Aβ(31-35)-induced apoptosis. The choice of a cell model is critical; rat pheochromocytoma (PC12) cells and primary cortical neurons are commonly used and validated models.[3][4]
Workflow for Apoptosis Confirmation
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol provides a quantitative measure of the primary executioner caspase.
-
Causality : Measuring caspase-3 activity provides direct evidence that the execution phase of apoptosis has been initiated, downstream of both intrinsic and extrinsic signals.
-
Methodology :
-
Cell Treatment : Plate cells (e.g., PC12) in a 96-well plate and treat with Aβ(31-35) (e.g., 25 µM) and controls for the desired time (e.g., 24 hours).
-
Cell Lysis : Centrifuge the plate, remove the supernatant, and lyse the cells in 50 µL of chilled lysis buffer on ice for 10 minutes.
-
Reaction Setup : Transfer the lysate to a new flat-bottom 96-well plate. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Substrate Addition : Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement : Read the absorbance at 405 nm using a microplate reader. The pNA chromophore is released upon cleavage by active caspase-3.
-
Validation : Compare the absorbance of Aβ(31-35)-treated samples to untreated controls and to a positive control (e.g., staurosporine-treated cells). A significant increase in absorbance indicates specific caspase-3 activation.
-
Protocol 2: Western Blot for Bax/Bcl-2 Ratio and Cleaved Caspase-3
This protocol confirms the involvement of the mitochondrial pathway and the final execution step.
-
Causality : The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical determinant of cell fate. An increased ratio indicates a commitment to the intrinsic apoptotic pathway.[16] Detecting the cleaved (active) form of caspase-3 confirms its activation.
-
Methodology :
-
Protein Extraction : After treatment with Aβ(31-35), wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 12% or 15% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Validation : Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control. A significant increase in the Bax/Bcl-2 ratio and in the cleaved caspase-3 signal in Aβ(31-35)-treated cells confirms the hypothesis.
-
Conclusion
Confirming the apoptotic pathway induced by β-Amyloid (31-35) requires a logical and multi-pronged experimental strategy. The evidence strongly points to a mechanism involving the dual activation of the JNK-mediated extrinsic pathway and the mitochondrially-driven intrinsic pathway, which converge on caspase-3. By combining initial viability screens with specific assays for apoptosis hallmarks (e.g., Annexin V, TUNEL) and targeted molecular probes (e.g., caspase activity assays, Western blotting), researchers can definitively map this critical neurotoxic cascade. This structured approach not only validates the mechanism but also provides a robust framework for screening and evaluating potential neuroprotective compounds.
References
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Misiti, F., Sampaolese, B., Pezzotti, M., et al. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells: contrast with Aβ(25–35) peptide and examination of underlying mechanisms. Neurochemistry International, 46(7), 575-83. [Link][4][5]
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Yan, J. C., Qiao, J. T., & Dou, Y. (1999). Beta-amyloid peptide fragment 31-35 induces apoptosis in cultured cortical neurons. Neuroscience, 90(4), 1193-9. [Link][3]
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Zhao, L., Qian, Y., & Zhang, C. (2008). Amyloid beta-peptide 31-35-induced neuronal apoptosis is mediated by caspase-dependent pathways via cAMP-dependent protein kinase A activation. Aging Cell, 7(1), 47-57. [Link][18]
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Clementi, M. E., Marini, S., Coletta, M., et al. (2006). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. International Journal of Molecular Medicine, 18(4), 659-64. [Link][2]
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Li, L. M., Liu, Q. H., Qiao, J. T., & Zhang, C. (2009). Aβ(31-35)-induced neuronal apoptosis is mediated by JNK-dependent extrinsic apoptosis pathway. Neuroscience Bulletin, 25(6), 361-6. [Link][8][10]
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Clementi, M. E., Misiti, F., Tringali, G., et al. (2005). Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35. Journal of Neuroscience Research, 79(5), 683-93. [Link][6]
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Lustbader, J. W., Cirilli, M., Lin, C., et al. (2004). ABAD directly links Aβ to mitochondrial toxicity in Alzheimer's disease. Science, 304(5669), 448-52. [Link]
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Loo, D. T., Copani, A., Pike, C. J., et al. (1993). Apoptosis is induced by beta-amyloid in cultured central nervous system neurons. Proceedings of the National Academy of Sciences, 90(17), 7951-5. [Link][20]
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Misiti, F., Martorana, E. G., Nocca, G., et al. (2004). Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria. Neuroscience, 126(2), 297-303. [Link][7]
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Geng, S., Smič, T., & Novič, M. (2021). Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. ACS Chemical Neuroscience, 12(9), 1586-1600. [Link][21]
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Wang, Y., Zhao, L., & Zhang, C. (2012). [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Sichuan Da Xue Xue Bao Yi Xue Ban, 43(1), 1-5. [Link][14]
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Kim, H. J., Chae, S. C., Lee, D. K., et al. (2017). Limited activation of the intrinsic apoptotic pathway plays a main role in amyloid-β-induced apoptosis without eliciting the activation of the extrinsic apoptotic pathway. Oncology Letters, 14(6), 7993-8002. [Link][17]
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He, L., & Zhang, C. (2009). Neuroprotective effects of genistein and folic acid on apoptosis of rat cultured cortical neurons induced by β-amyloid 31-35. British Journal of Nutrition, 102(5), 655-62. [Link][15]
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Moreira, P. I., Honda, K., Liu, Q., et al. (2002). Amyloid beta peptide induces cytochrome C release from isolated mitochondria. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1592(2), 117-25. [Link][13]
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Cha, M. Y., Han, S. H., & Mook-Jung, I. (2012). The role of amyloid-beta in the pathogenesis of Alzheimer's disease. Molecules and Cells, 33(6), 547-53. [Link]
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Butterfield, D. A., & Boyd-Kimball, D. (2018). Oxidative Stress and Mitochondrial Dysfunction in Alzheimer's Disease: Insights into Pathophysiology and Treatment. International Journal of Molecular Sciences, 19(10), 3054. [Link]
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Aso, E., & Ferrer, I. (2014). Amyloid-beta peptide neurotoxicity in human neuronal cells is associated with modulation of insulin-like growth factor transport, lysosomal machinery and extracellular matrix receptor interactions. Molecular Neurodegeneration, 9, 3. [Link][1]
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Sheng, J. G., Mrak, R. E., & Griffin, W. S. (2000). Activation of c-Jun N-Terminal Kinase and p38 in an Alzheimer's Disease Model Is Associated with Amyloid Deposition. The American Journal of Pathology, 157(2), 439-47. [Link][11]
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Culpan, D., & Darlison, M. G. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3469. [Link][9]
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Wang, C., He, G., & Li, W. (2017). Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats. Frontiers in Pharmacology, 8, 43. [Link][19]
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Kumar, A., & Singh, A. (2015). Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. Molecular Neurobiology, 52(1), 588-98. [Link][12]
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Parisi, E., Finetti, F., & Gatta, A. (1996). Amyloid beta peptide of Alzheimer's disease downregulates Bcl-2 and upregulates Bax expression in human neurons. Journal of Neuroscience Research, 46(6), 643-52. [Link][16]
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Cross-Validation of Beta-Amyloid (31-35) Effects: A Comparative Guide for Neuronal Cell Models
For researchers in the field of Alzheimer's disease (AD) and neurodegenerative disorders, selecting the appropriate in vitro model is a critical first step that dictates the translational relevance of experimental findings. The beta-amyloid (Aβ) peptide is a central player in AD pathogenesis, and its fragments, such as Aβ(31-35), are valuable tools for dissecting the molecular mechanisms of neurotoxicity. This guide provides a comprehensive cross-validation of the effects of Aβ(31-35) across different neuronal cell lines, offering a comparative analysis of their responses and detailed experimental protocols to ensure reproducibility and scientific rigor.
Introduction: The Significance of Aβ(31-35) in Alzheimer's Disease Research
The full-length Aβ peptides (Aβ(1-40) and Aβ(1-42)) are the primary components of the senile plaques found in the brains of AD patients. However, shorter fragments of Aβ, such as Aβ(25-35) and Aβ(31-35), have been shown to mimic the neurotoxic effects of the full-length peptides and are often used in in vitro studies due to their high solubility and rapid aggregation kinetics.[1] The Aβ(31-35) fragment (Ile-Ile-Gly-Leu-Met) is a particularly interesting sequence as it is considered a functional cytotoxic domain of the larger Aβ peptide.[2] Understanding how different neuronal cell models respond to this specific fragment is crucial for elucidating the fundamental pathways of Aβ-induced neurodegeneration.
This guide will focus on a comparative analysis of Aβ(31-35) effects in commonly used neuronal cell lines: primary cortical neurons, PC12, SH-SY5Y, and LAN5 cells. We will delve into key cellular responses, including cytotoxicity, apoptosis, and oxidative stress, providing a rationale for experimental choices and robust protocols for their assessment.
Comparative Analysis of Neuronal Cell Line Responses to Aβ(31-35)
The choice of cell line significantly influences the experimental outcome in neurotoxicity studies. Each model presents a unique set of advantages and limitations. Primary cortical neurons, while offering high physiological relevance, are challenging to culture and maintain. Immortalized cell lines like PC12, SH-SY5Y, and LAN5 offer greater reproducibility and ease of use, though their cancerous origin necessitates careful consideration of their signaling pathways.[3][4][5]
Cytotoxicity Profile
The most direct measure of Aβ(31-35)'s detrimental effect is its cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial reductase activity.[6] The following table summarizes the cytotoxic effects of Aβ(31-35) and the related fragment Aβ(25-35) across different neuronal cell lines.
| Cell Line | Aβ Fragment | Concentration (µM) | Treatment Duration (h) | Observed Effect on Cell Viability | Reference |
| Primary Rat Cortical Neurons | Aβ(31-35) | 25 | 24 | Significant decrease in viability | [7] |
| Primary Rat Cortical Neurons | Aβ(25-35) | 25 | 24 | Significant decrease in viability | [1][7] |
| PC12 (undifferentiated) | Aβ(31-35) | Not specified | 48 | Neurotoxic effect observed | [8] |
| PC12 (differentiated) | Aβ(25-35) | Concentration-dependent | Not specified | Cytotoxic effect observed | [9] |
| SH-SY5Y | Aβ(25-35) | 10 | 24 | Reduced cell viability to ~70% | [10] |
| SH-SY5Y | Aβ(25-35) | Not specified | Not specified | Cytotoxic to SH-SY5Y cells | [11] |
Expert Insight: The data clearly indicates that both Aβ(31-35) and Aβ(25-35) induce cytotoxicity in a variety of neuronal cell models. It is crucial to perform dose-response and time-course experiments for each new cell line and peptide batch to determine the optimal experimental conditions. The aggregation state of the peptide is a critical variable; for consistent results, a standardized protocol for peptide preparation is paramount.[12]
Induction of Apoptosis
Aβ-induced cell death often occurs through apoptosis, a programmed cell death pathway characterized by distinct morphological and biochemical features.[8] Key indicators of apoptosis include DNA fragmentation, caspase activation, and changes in the expression of pro- and anti-apoptotic proteins.
| Cell Line | Aβ Fragment | Apoptotic Features Observed | Reference |
| Primary Cortical Neurons | Aβ(31-35) | Membrane blebbing, nuclear chromatin compaction, DNA laddering | [13] |
| Primary Cortical Neurons | Aβ(31-35) | Increased caspase-3, -8, and -9 activity | [14] |
| PC12 (undifferentiated) | Aβ(31-35) | Caspase activation and DNA fragmentation | [8] |
| Rat Cerebellar Granule Cells | Aβ(31-35) | Bax gene expression up-regulation and caspase-3 activation | [15] |
| LAN5 | Aβ oligomers | Caspase activation | [16] |
Expert Insight: The consistent observation of apoptosis across different cell lines solidifies its role as a primary mechanism of Aβ(31-35) neurotoxicity. The activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3 suggests the involvement of both the extrinsic and intrinsic apoptotic pathways.[14] When designing experiments, including a pan-caspase inhibitor like Z-VAD-FMK can serve as a crucial control to confirm the role of caspases in the observed cell death.[16]
Oxidative Stress and Mitochondrial Dysfunction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a well-established consequence of Aβ exposure.[17][18] The methionine residue at position 35 of Aβ is thought to be a key player in the peptide's ability to induce oxidative stress.[19]
| Cell Line | Aβ Fragment | Observed Effects | Reference |
| Primary Rat Cortical Neurons | Aβ(31-35) | Decreased mitochondrial membrane potential | [7] |
| PC12 | Aβ(31-35) | Cytochrome c release and mitochondrial membrane potential collapse | [8] |
| SH-SY5Y | Aβ(1-42) | Increased MDA and ROS levels, decreased SOD activity | [20] |
Expert Insight: The induction of oxidative stress and subsequent mitochondrial dysfunction are early and critical events in Aβ toxicity. The reduction of the redox state of methionine-35 has been shown to decrease the toxic effects of Aβ fragments, highlighting the importance of this residue.[15][21] Assays for ROS production (e.g., using DCFDA) and mitochondrial membrane potential (e.g., using JC-1) are essential for a comprehensive assessment of Aβ(31-35)'s impact.
Key Signaling Pathways in Aβ(31-35) Neurotoxicity
The neurotoxic effects of Aβ(31-35) are mediated by complex intracellular signaling cascades. Understanding these pathways is crucial for identifying potential therapeutic targets.
Caspase-Dependent Apoptotic Pathways
Aβ(31-35) has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, converging on the activation of executioner caspases.[14]
Caption: Aβ(31-35) induced apoptosis signaling cascade.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is another critical mediator of Aβ-induced neuronal apoptosis. Activation of this pathway leads to the expression of pro-apoptotic proteins like Fas ligand.[1]
Caption: JNK-mediated apoptotic pathway in Aβ toxicity.
Standardized Experimental Protocols
To ensure the reliability and reproducibility of experimental data, the following detailed protocols are provided.
Preparation of Aβ(31-35) Aggregates
The aggregation state of Aβ peptides is a critical determinant of their neurotoxicity. The following protocol is a guideline for preparing Aβ aggregates.[2][12]
Workflow Diagram:
Caption: Workflow for Aβ(31-35) aggregate preparation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the lyophilized Aβ(31-35) peptide in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.
-
Dilution: Immediately before use, dilute the DMSO stock solution in serum-free and phenol red-free cell culture medium to the final desired concentration. Vortex gently to mix.
-
Aggregation (Aging): For studies requiring aggregated forms, incubate the diluted peptide solution at 37°C for a specified period (e.g., 24 to 48 hours) to allow for fibril formation. The optimal aggregation time should be determined empirically.
-
Application to Cells: Add the Aβ preparation directly to the cell culture medium.
Self-Validation Check: The aggregation status of the peptide can be monitored using techniques like Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
Cell Culture and Treatment
-
PC12 Cells: Culture in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin. For differentiation, treat with 50-100 ng/mL nerve growth factor (NGF) for 5-7 days.[5][22]
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium with 10% fetal bovine serum and penicillin/streptomycin. Differentiation can be induced with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[23][24]
-
LAN5 Cells: Culture in RPMI-1640 with 10% fetal bovine serum and penicillin/streptomycin.[16]
-
Primary Cortical Neurons: Isolate from embryonic day 18 (E18) rat cortices and culture in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
For differentiated cells, follow the specific differentiation protocol before treatment.
-
Replace the culture medium with fresh medium containing the prepared Aβ(31-35) peptide at the desired concentrations.
-
Incubate the cells for the specified duration of the experiment.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[25]
-
After the Aβ(31-35) treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay
Caspase-3 activity can be measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Lyse the Aβ(31-35)-treated cells to release cellular proteins.
-
Incubate the cell lysate with a caspase-3-specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).
-
Measure the absorbance or fluorescence of the cleaved substrate.
-
Normalize the caspase activity to the total protein concentration of the lysate.
Conclusion and Future Directions
The Aβ(31-35) peptide fragment serves as a potent tool to induce neurotoxic effects in a variety of neuronal cell models, including primary cortical neurons, PC12, SH-SY5Y, and LAN5 cells. The cross-validation of its effects reveals common mechanisms of cytotoxicity, primarily driven by the induction of apoptosis via caspase activation and oxidative stress leading to mitochondrial dysfunction. The choice of cell line should be guided by the specific research question, with primary neurons offering the highest physiological relevance and immortalized cell lines providing greater ease of use and reproducibility.
Future research should focus on further dissecting the upstream signaling events that trigger these neurotoxic cascades and exploring the potential protective effects of novel therapeutic compounds in these validated in vitro models. Standardization of protocols, particularly for Aβ peptide preparation, is paramount for ensuring the comparability and translational value of findings across different laboratories.
References
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- Slotkin, T. A., Seidler, F. J., & Qiao, D. (2007). Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel. Environmental Health Perspectives, 115(6), 930–938.
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A Comparative In Vitro Analysis of Beta-Amyloid (31-35) and Other Neurotoxic Peptides
A Senior Application Scientist's Guide to Understanding Peptide-Induced Neurotoxicity
In the intricate landscape of neurodegenerative disease research, understanding the precise mechanisms of neuronal cell death is paramount. A plethora of protein fragments, often arising from the aberrant processing of larger precursor proteins, are implicated in the pathology of diseases such as Alzheimer's and prion diseases. These neurotoxic peptides, though diverse in origin and sequence, often converge on common pathways leading to synaptic dysfunction and neuronal demise. This guide provides a comparative analysis of the in vitro neurotoxic profiles of several key peptides, with a focus on the minimal toxic fragment Beta-Amyloid (31-35), and its comparison with other widely studied neurotoxic peptides including Beta-Amyloid (25-35), the full-length Beta-Amyloid (1-42), fragments of the Tau protein, and the prion protein fragment PrP (106-126).
Beta-Amyloid (31-35) [Aβ (31-35)]: A Minimalist Model of Neurotoxicity
The pentapeptide Aβ (31-35), with the sequence Ile-Ile-Gly-Leu-Met, represents a core fragment of the larger beta-amyloid peptide and is considered a critical region for its neurotoxic effects.[1][2] Despite its small size, Aβ (31-35) recapitulates many of the toxic characteristics of the full-length Aβ peptide, making it a valuable tool for dissecting the fundamental mechanisms of amyloid toxicity in a simplified system.
Mechanism of Neurotoxicity
The neurotoxicity of Aβ (31-35) is primarily mediated through the induction of apoptosis.[1][2] In vitro studies using PC12 cells and primary rat cerebellar granule cells have demonstrated that exposure to Aβ (31-35) triggers a cascade of events characteristic of programmed cell death.[1][2] This includes the activation of caspases, key executioner enzymes in the apoptotic pathway, and subsequent DNA fragmentation.[1][2]
A crucial aspect of Aβ (31-35) toxicity is its interaction with mitochondria. The peptide can induce the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a critical event that initiates the intrinsic apoptotic pathway.[1] This release is often associated with a collapse of the mitochondrial membrane potential.[1][3] The methionine residue at position 35 appears to be pivotal for these pro-apoptotic and toxic effects, with its oxidation state significantly influencing the peptide's neurotoxic potential.[1][4]
It has been suggested that for Aβ (31-35) to exert its toxic effects, it may need to be internalized by neuronal cells, possibly through a receptor-mediated mechanism.[1] Unlike longer Aβ fragments, Aβ (31-35) does not readily form large aggregates, suggesting that its toxicity may stem from soluble forms of the peptide interacting with intracellular targets.[1]
Comparative Analysis with Other Neurotoxic Peptides
To provide a broader context for the neurotoxic properties of Aβ (31-35), this section compares its in vitro effects with those of other prominent neurotoxic peptides.
Beta-Amyloid (25-35) [Aβ (25-35)]
Aβ (25-35) is another widely studied fragment of the beta-amyloid peptide that exhibits potent neurotoxicity.[5][6][7] While both Aβ (31-35) and Aβ (25-35) induce neuronal cell death, there are notable differences in their mechanisms.
Studies have shown that while Aβ (31-35) induces cell death primarily through apoptosis, the neurotoxicity of Aβ (25-35) is not consistently associated with the classic biochemical features of apoptosis.[1] However, other studies in cultured rat cortical neurons have indicated that both peptides can induce apoptosis-related changes, such as increased Bax/Bcl-2 ratio and p53 expression.[3] The differing observations may be due to variations in experimental models and conditions. Aβ (25-35) has been shown to form β-sheet fibrils and is thought to exert its toxicity, at least in part, through the formation of membrane-permeabilizing channels.[8][9]
Beta-Amyloid (1-42) [Aβ (1-42)]
The full-length Aβ (1-42) is a principal component of the amyloid plaques found in the brains of Alzheimer's disease patients and is considered a key pathogenic molecule. Its neurotoxicity is strongly linked to its propensity to aggregate into soluble oligomers, protofibrils, and insoluble fibrils.[10][11] These aggregates can induce a multitude of toxic effects, including oxidative stress, synaptic dysfunction, and disruption of calcium homeostasis.[12]
In comparison to the smaller fragments, the toxicity of Aβ (1-42) is more complex and multifaceted, involving both intracellular and extracellular mechanisms. While Aβ (31-35) provides a model for a specific, apoptosis-driven toxicity, Aβ (1-42) represents a more pathologically relevant, aggregation-dependent neurotoxicity.
Tau Peptides
Tau is a microtubule-associated protein that forms intracellular neurofibrillary tangles in a group of neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[13][14] The neurotoxicity of tau is linked to its hyperphosphorylation and subsequent aggregation.[13][14] Specific fragments of tau, such as the hexapeptide VQIVYK (residues 306-311), are known to be critical for its aggregation and are themselves neurotoxic when introduced into cultured neurons.[15]
Extracellular tau has also been shown to exert neurotoxic effects, potentially by causing a sustained increase in intracellular calcium levels.[16] The mechanisms of tau-induced neurotoxicity, therefore, involve both intracellular aggregation and extracellular signaling events, distinguishing it from the more direct apoptotic induction observed with Aβ (31-35).
Prion Protein Fragment (106-126) [PrP (106-126)]
The prion protein fragment PrP (106-126) is a synthetic peptide corresponding to a region of the human prion protein and is used as an in vitro model to study prion disease-related neurotoxicity.[17][18][19] Similar to Aβ peptides, PrP (106-126) has a high propensity to form β-sheet structures and aggregate into amyloid fibrils.[19] Its neurotoxicity in vitro is characterized by the induction of apoptosis in neuronal cells.[17][20] A key feature of PrP (106-126) toxicity is its dependence on the expression of the endogenous cellular prion protein (PrPC), suggesting a specific interaction is required to mediate its toxic signal.[20]
Summary of Comparative Neurotoxic Profiles
The following table summarizes the key characteristics of the discussed neurotoxic peptides based on in vitro studies.
| Peptide | Primary Mechanism of Neurotoxicity | Role of Aggregation | Key Experimental Models |
| Aβ (31-35) | Induction of apoptosis via mitochondrial pathway and caspase activation.[1][2] | Toxicity primarily associated with soluble forms.[1] | PC12 cells, primary cerebellar granule cells, cortical neurons.[1][2][3] |
| Aβ (25-35) | Apoptotic and non-apoptotic cell death; membrane permeabilization.[1][8] | Forms β-sheet fibrils that are associated with toxicity.[9] | PC12 cells, cortical neurons, human neuroblastoma cells.[1][3][5] |
| Aβ (1-42) | Aggregation-dependent toxicity leading to oxidative stress, synaptic dysfunction, and calcium dysregulation.[12] | Essential for toxicity; soluble oligomers are considered highly toxic.[11] | Primary hippocampal and cortical neurons, organotypic slice cultures.[6][21] |
| Tau Peptides | Intracellular aggregation and disruption of microtubule function; extracellular signaling leading to calcium influx.[13][16] | Aggregation is a hallmark of tau-related neurotoxicity.[14][15] | Primary hippocampal neurons, iPSC-derived neurons.[16][22] |
| PrP (106-126) | Induction of apoptosis; requires endogenous PrPC expression.[17][20] | Forms amyloid fibrils; aggregation is linked to neurotoxicity.[19] | PrP-deficient neuronal cell lines, human neuronal cell lines.[17][18] |
Experimental Protocols for Assessing Peptide Neurotoxicity In Vitro
The following section outlines standardized protocols for evaluating the neurotoxic effects of peptides like Aβ (31-35) in a cell culture setting.
Peptide Preparation and Aggregation
Rationale: The aggregation state of amyloidogenic peptides is a critical determinant of their neurotoxicity. Therefore, a consistent and well-defined peptide preparation protocol is essential for reproducible results.
Protocol:
-
Solubilization: Dissolve the synthetic peptide (e.g., Aβ (31-35)) in a suitable solvent, such as sterile, endotoxin-free water or dimethyl sulfoxide (DMSO), to create a stock solution.
-
Aggregation (if required): For peptides like Aβ (1-42) where aggregation is desired, incubate the peptide solution at 37°C for a defined period (e.g., 24-72 hours) to allow for fibril formation.[10] The aggregation process can be monitored using techniques like Thioflavin T fluorescence assay or transmission electron microscopy.
-
Working Solution: Dilute the peptide stock or aggregated solution in the appropriate cell culture medium to the final desired concentrations immediately before application to the cells.
Cell Culture and Treatment
Rationale: The choice of cell model is crucial and should be relevant to the research question. Primary neurons offer high physiological relevance, while cell lines provide a more homogenous and reproducible system.
Protocol:
-
Cell Seeding: Plate the chosen neuronal cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons) in appropriate culture vessels (e.g., 96-well plates for viability assays).
-
Cell Differentiation (if applicable): For cell lines like SH-SY5Y, induce differentiation into a more neuron-like phenotype using agents like retinoic acid.
-
Peptide Treatment: Once the cells have adhered and reached the desired confluency or differentiation state, replace the culture medium with fresh medium containing the various concentrations of the neurotoxic peptide. Include appropriate controls, such as vehicle-treated cells and cells treated with a non-toxic reverse or scrambled peptide sequence.
-
Incubation: Incubate the cells with the peptide for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Assessment of Neurotoxicity
Rationale: A multi-assay approach provides a more comprehensive understanding of the mechanisms of cell death.
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Following peptide treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.
Protocol:
-
After peptide treatment, collect a sample of the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Measure the amount of formazan produced, which is proportional to the amount of LDH released, by measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release from lysed control cells.
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Fix and permeabilize the peptide-treated cells.
-
Label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs using the TdT enzyme.
-
Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key neurotoxic pathway and a typical experimental workflow.
Caption: A simplified signaling pathway of Aβ (31-35)-induced apoptosis.
Caption: A generalized workflow for in vitro neurotoxicity assessment.
Conclusion
The study of neurotoxic peptides in vitro provides invaluable insights into the molecular mechanisms underlying neurodegeneration. While short fragments like Aβ (31-35) offer a focused lens to examine specific cellular death pathways such as apoptosis, a comparative approach including other peptides like Aβ (25-35), Aβ (1-42), Tau fragments, and PrP (106-126) reveals a complex and multifaceted landscape of neurotoxicity. Each peptide, with its unique structural properties and aggregation propensities, engages distinct yet sometimes overlapping cellular machinery to bring about neuronal demise. A thorough understanding of these differences and commonalities, facilitated by robust and reproducible in vitro assays, is critical for the development of targeted therapeutic strategies for a range of devastating neurodegenerative diseases.
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A Senior Application Scientist's Guide to Validating the Role of Methionine-35 Oxidation in Beta-Amyloid (31-35) Toxicity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Met35 Residue as a Molecular Switch in Aβ Toxicity
The amyloid-beta (Aβ) peptide, particularly its aggregation into oligomers and plaques, is a central hallmark of Alzheimer's disease (AD) pathology.[1] While full-length Aβ peptides (Aβ1-40/42) are extensively studied, shorter fragments can recapitulate key aspects of neurotoxicity. The pentapeptide Aβ(31-35) (Ile-Ile-Gly-Leu-Met) has been identified as a critical toxic fragment, capable of inducing apoptosis and mitochondrial dysfunction.[2][3][4] The terminal Methionine-35 (Met35) residue of this fragment, and indeed of the full-length peptide, occupies a pivotal position. Its susceptibility to oxidation under conditions of oxidative stress—a known feature of the AD brain—positions it as a potential molecular switch that modulates the peptide's entire toxic cascade.[5][6]
This guide provides a comparative framework and detailed experimental protocols to validate the hypothesis that the oxidation state of Met35 dictates the neurotoxic potential of the Aβ(31-35) fragment. We will move beyond simple protocol listing to explain the causality behind experimental choices, enabling researchers to design robust, self-validating studies. The central comparison will focus on three key peptide variants:
-
Native Aβ(31-35): The baseline control with an unoxidized methionine residue.
-
Oxidized Aβ(31-35) [Met35(O)]: Where methionine is oxidized to methionine sulfoxide, the form hypothesized to be less toxic.
-
Non-oxidizable Aβ(31-35) [Met35(Nle)]: A synthetic analogue where methionine is replaced by Norleucine, an isosteric, non-oxidizable mimic, to isolate the effects of the thioether group.
The Central Hypothesis: A Dichotomy in Met35's Role
The role of Met35 is not straightforward and presents a fascinating dichotomy. On one hand, the unoxidized thioether side chain of methionine is proposed to be essential for Aβ-mediated oxidative stress, possibly by participating in one-electron oxidation reactions that generate damaging free radicals.[5][7] Conversely, a large body of evidence suggests that the two-electron oxidation of Met35 to a sulfoxide [Met(O)] is a protective event. This modification introduces a polar oxygen atom, which disrupts the hydrophobic interactions critical for the peptide's aggregation into toxic oligomers.[8][9][10] This disruption of aggregation is believed to be the primary reason for the observed attenuation of toxicity in oxidized Aβ peptides.[8][11] Interestingly, further oxidation to methionine sulfone can reportedly restore a level of toxicity similar to the native peptide, highlighting the nuanced role of the specific oxidation state.[12][13][14]
Our validation strategy is therefore designed to dissect these competing roles by comparing the biophysical and cytotoxic properties of the native, oxidized, and non-oxidizable peptide forms.
Caption: Conceptual flow of the Met35 oxidation hypothesis.
A Comparative Workflow for Experimental Validation
This workflow provides a logical progression from peptide preparation to functional cellular assays. The key is to run all three peptide variants (Native, Met35(O), Met35(Nle)) in parallel for every experiment to generate robust, comparable data.
Caption: Experimental workflow for validating Met35 oxidation effects.
Step 1: Peptide Preparation and Quality Control
Expertise & Causality: This is the most critical step. Inconsistent peptide preparation is the largest source of variability in Aβ research. The goal is to start all experiments with a well-defined, monomeric peptide stock to ensure that observed effects are due to the peptide's sequence and modification, not pre-existing aggregates.
Protocol: Peptide Solubilization and Oxidation
-
Peptide Acquisition: Purchase high-purity (>95%) synthetic Aβ(31-35) (Native) and Aβ(31-35) with Met substituted for Nle (Met35(Nle)) from a reputable vendor.
-
Monomerization of Native and Met35(Nle) Peptides: a. Dissolve the lyophilized peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM. Causality: HFIP is a strong disaggregating solvent that breaks down pre-formed β-sheets. b. Incubate for 1-2 hours at room temperature. c. Aliquot into low-protein-binding microcentrifuge tubes. d. Evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum to leave a thin peptide film. Store the HFIP-treated aliquots at -80°C. e. Immediately before use, re-suspend the peptide film in anhydrous DMSO to a stock concentration of 5 mM, then dilute to the final working concentration in appropriate cell culture media or buffer.
-
Preparation of Oxidized Aβ(31-35) [Met35(O)]: a. Prepare a monomeric stock of Native Aβ(31-35) as described above. b. Dilute the peptide into PBS or appropriate buffer to 100 µM. c. Add hydrogen peroxide (H₂O₂) to a final concentration of 25 mM (a ~250-fold molar excess). d. Incubate at room temperature for 4-6 hours. e. Crucially, verify oxidation. Submit a sample for MALDI-TOF or ESI mass spectrometry. A +16 Da mass shift confirms the addition of a single oxygen atom (sulfoxide formation). A +32 Da shift would indicate sulfone formation, which should be avoided for this comparison. f. Remove residual H₂O₂ by dialysis or using a desalting column if necessary, though for cell culture, simple dilution may suffice.
-
Quality Control: Confirm the concentration of all peptide stocks using a BCA assay or by UV absorbance at 280 nm if the sequence contained Trp or Tyr (not applicable for Aβ31-35, so BCA is preferred).
Step 2: Comparing Aggregation Propensity
Expertise & Causality: The central tenet is that Met35 oxidation inhibits the formation of toxic oligomeric structures. The Thioflavin T (ThT) assay is a standard, real-time method to monitor the formation of β-sheet-rich amyloid fibrils. ThT fluorescence increases significantly upon binding to these structures.
Protocol: Thioflavin T (ThT) Aggregation Assay
-
Reagents: ThT stock solution (2.5 mM in water), Glycine-NaOH buffer (50 mM, pH 8.5).
-
Procedure: a. In a black, clear-bottom 96-well plate, add 10 µM of each peptide variant (Native, Met35(O), Met35(Nle)) to separate wells. b. Add ThT to a final concentration of 10 µM. c. Bring the final volume of each well to 200 µL with the Glycine-NaOH buffer. Include a buffer + ThT only control. d. Seal the plate to prevent evaporation. e. Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking. f. Measure fluorescence every 10-15 minutes for 24-48 hours (Excitation: ~440 nm, Emission: ~485 nm).
-
Expected Outcome: Native and Met35(Nle) peptides should show a classic sigmoidal aggregation curve with a lag phase, an exponential growth phase, and a plateau. The Met35(O) peptide is expected to show a significantly longer lag phase and a lower final fluorescence intensity, indicating delayed and reduced fibril formation.[8][10]
Step 3: Validating Differential Neurotoxicity in Cell Culture
Expertise & Causality: The ultimate validation is demonstrating a differential effect on neuronal viability and function. We use a battery of assays to build a comprehensive picture of the cellular response, from general viability to specific death pathways. Using a human neuroblastoma cell line like SH-SY5Y (differentiated to a neuronal phenotype) provides a reproducible model system.
Protocol: Cell Viability (MTT Assay)
-
Cell Culture: Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare working solutions of each peptide variant (Native, Met35(O), Met35(Nle)) in complete cell culture medium at various concentrations (e.g., 10, 25, 50 µM).
-
Treat the cells with the peptides for 24-48 hours. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Readout: Measure absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Expected Outcome: Native Aβ(31-35) and, to a similar or slightly lesser extent, Met35(Nle) will induce a dose-dependent decrease in cell viability.[2] The Met35(O) peptide will be significantly less toxic at equivalent concentrations.[2][6]
Protocol: Apoptosis (Caspase-3 Activation)
-
Cell Treatment: Treat cells in a 96-well plate with the peptide variants (e.g., at a fixed toxic concentration like 25 µM) for a shorter duration, typically 12-24 hours.
-
Assay: Use a commercially available luminogenic or fluorogenic Caspase-3/7 assay kit.
-
Procedure: After treatment, lyse the cells and add the caspase substrate according to the manufacturer's protocol. The cleavage of the substrate by active caspase-3 generates a light or fluorescence signal.
-
Readout: Measure luminescence or fluorescence. Data are expressed as fold-change over the vehicle control.
-
Expected Outcome: Aβ(31-35) is known to induce apoptosis via caspase activation.[2][3][4] Therefore, the Native and Met35(Nle) peptides should cause a significant increase in caspase-3 activity, while the Met35(O) peptide should elicit a much weaker response.
Protocol: Mitochondrial Health (Mitochondrial Membrane Potential Assay)
-
Cell Treatment: Treat cells grown on glass-bottom dishes or black-walled imaging plates with the peptide variants for 18-24 hours.
-
Staining: Use a potentiometric dye like JC-1 or TMRM. Causality: In healthy mitochondria with a high membrane potential (ΔΨm), JC-1 forms red fluorescent aggregates. When ΔΨm collapses, JC-1 reverts to a green fluorescent monomer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a key event in early apoptosis.
-
Imaging/Analysis: Analyze cells using fluorescence microscopy or a plate reader capable of reading both fluorescence channels.
-
Expected Outcome: A significant drop in the red/green fluorescence ratio is expected in cells treated with Native and Met35(Nle) peptides, indicating mitochondrial damage.[15] The Met35(O) treated cells should largely retain their mitochondrial membrane potential, similar to controls.[6]
Summary of Expected Comparative Data
This table summarizes the anticipated results, providing a clear "at-a-glance" comparison that is the hallmark of this guide.
| Experimental Assay | Native Aβ(31-35) | Oxidized Aβ(31-35) [Met35(O)] | Non-oxidizable Aβ(31-35) [Met35(Nle)] | Rationale & Key References |
| ThT Aggregation | Rapid, sigmoidal increase | Significantly delayed aggregation, lower plateau | Rapid, sigmoidal increase (similar to native) | Oxidation disrupts hydrophobic packing, inhibiting β-sheet formation.[8][10] |
| Cell Viability (MTT) | High, dose-dependent toxicity | Significantly attenuated toxicity | High toxicity (similar to native) | Toxicity correlates with aggregation propensity and ability to induce oxidative stress.[2][6] |
| Apoptosis (Caspase-3) | Strong activation | Minimal activation | Strong activation | Apoptosis is a primary death mechanism for Aβ(31-35).[2][3][4] |
| Mitochondrial Potential | Significant depolarization (loss of potential) | Potential largely maintained | Significant depolarization | Mitochondria are a direct target of Aβ toxicity.[6][15] |
Conclusion: A Self-Validating System for Drug Development
By systematically comparing these three peptide variants across biophysical and cellular assays, researchers can build a robust, internally consistent dataset. The Met35(Nle) control is crucial; if it behaves similarly to the native peptide, it strongly validates that the toxic effects are mediated by the methionine residue itself and not some other artifact. The attenuated toxicity of the Met35(O) peptide then directly demonstrates that oxidation of this specific residue is a key modulating event.
This experimental framework not only validates the fundamental role of Met35 oxidation but also provides a powerful screening platform. For drug development professionals, this system can be used to evaluate compounds that either prevent Met35 oxidation (antioxidants) or mimic the protective, non-aggregating state of the oxidized peptide, offering clear, quantifiable endpoints for therapeutic efficacy.
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Bitan, G., Lomakin, A., & Teplow, D. B. (2001). Amyloid β-protein oligomerization: Prenucleation interactions revealed by photo-induced cross-linking of unmodified proteins. Journal of Biological Chemistry, 276(37), 35176-35184. [Link]
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Misiti, F., Martorana, G. E., Nocca, G., Di Stasio, E., Giardina, B., & Clementi, M. E. (2004). Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid β-protein fragment (31–35) on isolated brain mitochondria. Neuroscience, 126(2), 297-303. [Link]
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Vask, K., Kasari, M., & Karelson, M. (2015). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. PLoS One, 10(7), e0134028. [Link]
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Chen, Y. C., Lin, J. W., & Chang, Y. J. (2024). Modulating Amyloid-β Toxicity: In Vitro Analysis of Aβ42(G37V) Variant Impact on Aβ42 Aggregation and Cytotoxicity. International Journal of Molecular Sciences, 25(1), 543. [Link]
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Introduction: The Cell Membrane as a Critical Nexus in Alzheimer's Disease
An In-Depth Guide to Membrane Disruption Mechanisms: A Comparative Analysis of β-Amyloid (31-35) and Aβ(1-42)
The amyloid hypothesis has long positioned the aggregation of amyloid-beta (Aβ) peptides as a central event in the pathogenesis of Alzheimer's disease (AD).[1] While the focus has often been on insoluble plaques, a growing body of evidence implicates soluble Aβ aggregates and their direct interaction with neuronal membranes as the primary drivers of neurotoxicity.[2][3] This interaction disrupts membrane integrity, triggers ionic dyshomeostasis, and initiates a cascade of events leading to synaptic failure and neuronal death.[4][5][6]
Two key players in this process are the full-length Aβ(1-42) peptide, the more aggregation-prone and pathogenic isoform, and Aβ(31-35), a shorter neurotoxic fragment.[3][7] While both are implicated in AD pathology, their modes of inducing membrane damage are distinct. This guide provides a detailed, evidence-based comparison of their mechanisms of membrane disruption, offering insights for researchers in neurodegeneration and drug development.
Peptide Profiles: A Tale of Two Amyloids
-
β-Amyloid (1-42) (Aβ(1-42)): This 42-residue peptide is a primary product of amyloid precursor protein (APP) cleavage and is considered a principal instigator of AD pathology.[1] Its two additional hydrophobic residues compared to the more common Aβ(1-40) variant significantly increase its propensity to aggregate into a spectrum of toxic species, including soluble oligomers, protofibrils, and mature fibrils.[3][8] It is these soluble oligomeric forms, ranging from dimers to dodecamers, that are now widely considered the most potent neurotoxins.[3][9]
-
β-Amyloid (31-35) (Aβ(31-35)): This pentapeptide fragment (Ile-Ile-Gly-Leu-Met) represents a highly hydrophobic and toxic core within the full-length Aβ sequence. While found in senile plaques, its primary role is often studied as a model for understanding key drivers of Aβ toxicity.[10] Its mechanism of action appears intricately linked to the redox state of its C-terminal Methionine-35 (Met-35) residue, making it a valuable tool for investigating the interplay between membrane interaction and oxidative stress.[7][11][12]
Comparative Analysis of Membrane Disruption Mechanisms
While both peptides target the neuronal membrane, their strategies for compromising its integrity differ significantly. Aβ(1-42) employs a multi-pronged physical assault, whereas Aβ(31-35) appears to trigger more specific downstream signaling pathways following its membrane interaction.
Aβ(1-42): The Pore-Forming Aggressor
The prevailing mechanism for Aβ(1-42) is a two-step process that leads to catastrophic membrane failure.[13]
-
Pore Formation and Ion Channel Activity: Soluble Aβ(1-42) oligomers, particularly tetramers and octamers, can directly insert into the lipid bilayer.[14][15] These oligomers form annular, channel-like structures with a hydrophobic exterior that interacts with the lipid core and a hydrophilic interior.[13][14] These "amyloid channels" permit the unregulated influx of cations, most notably Ca²⁺, into the neuron.[4][16][17] This disruption of calcium homeostasis is a critical toxic event, triggering excitotoxicity, mitochondrial dysfunction, and apoptosis.[4][5]
-
Membrane Fragmentation and Detergent-Like Action: The second step of the assault is linked to the process of fibril growth on the membrane surface.[13] As monomers are recruited to growing fibrillar aggregates, the process can physically extract lipid molecules from the bilayer, leading to a "detergent-like" effect that causes non-specific membrane fragmentation and leakage.[3][13]
The interaction is strongly modulated by lipid composition. Cholesterol and ganglioside GM1, which are enriched in lipid rafts, act as nucleation sites, concentrating Aβ(1-42) and catalyzing its aggregation, thereby enhancing its toxicity.[3][18][19][20]
Aβ(31-35): The Apoptotic Trigger
The membrane disruption caused by Aβ(31-35) is more subtle and appears to be a prelude to initiating programmed cell death.
-
Membrane Intercalation and Apoptosis Induction: Aβ(31-35) interacts with and inserts into the lipid bilayer, but its ability to form stable pores like Aβ(1-42) is not well-established.[21] Instead, this interaction is believed to facilitate its internalization or to trigger a signal that activates intrinsic apoptotic pathways.[7][12] Studies have shown that Aβ(31-35) exposure leads to the activation of caspases (specifically caspase-3) and DNA fragmentation, which are hallmarks of apoptosis.[7][11]
-
The Critical Role of Methionine-35: The toxicity of Aβ(31-35) is critically dependent on the redox state of Met-35.[12] Oxidation of this residue significantly attenuates the peptide's ability to aggregate and induce apoptosis.[7][11] This suggests that Met-35 may act as a mediator of oxidative stress at the membrane interface, a mechanism that is distinct from the primarily physical disruption caused by Aβ(1-42) oligomers.
Interestingly, the presence of cholesterol appears to have an opposing effect on Aβ(31-35) compared to Aβ(1-42). Some studies report that cholesterol can exclude the Aβ(25-35) fragment (which includes the 31-35 sequence) from the bilayer, potentially reducing its toxicity.[18]
Caption: General Experimental Workflow.
Protocol 1: Dye Leakage Assay for Membrane Permeabilization
-
Principle: This assay quantifies the ability of a peptide to disrupt the integrity of a lipid bilayer by measuring the release of a self-quenching fluorescent dye from Large Unilamellar Vesicles (LUVs).
-
Step-by-Step Methodology:
-
LUV Preparation: Prepare LUVs with the desired lipid composition (e.g., 7:3 DOPC:DOPG) via extrusion. [22]During hydration, include 50 mM Calcein dye in the buffer.
-
Dye Removal: Separate the dye-loaded LUVs from free, extra-vesicular Calcein using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Assay Setup: Dilute the purified LUVs in a 96-well plate to a final lipid concentration of 50-100 µM.
-
Peptide Addition: Add Aβ(1-42) oligomers or Aβ(31-35) monomers to the wells at various concentrations (e.g., 1-20 µM). Include a buffer-only control.
-
Fluorescence Monitoring: Measure fluorescence intensity over time (Excitation: 495 nm, Emission: 515 nm) at 37°C. An increase in fluorescence indicates dye release and de-quenching.
-
Normalization: At the end of the experiment, add Triton X-100 (0.1%) to all wells to lyse the vesicles completely, establishing the 100% leakage value.
-
Calculation: Percentage Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is fluorescence at time t, F0 is initial fluorescence, and Fmax is fluorescence after Triton lysis.
-
-
Causality Behind Choices: Using a self-quenching dye like Calcein ensures a low background and a high signal-to-noise ratio upon leakage. Monitoring kinetics over time, rather than a single endpoint, can reveal differences in the rate of disruption between peptides.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
-
Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. This assay monitors the kinetics of fibril formation.
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine monomeric Aβ peptide (10-25 µM), ThT (10 µM), and buffer. Prepare parallel reactions including LUVs to assess the influence of membranes on aggregation.
-
Incubation & Reading: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm) every 10-15 minutes for up to 48 hours.
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the quantification of the lag phase (nucleation), elongation rate (growth), and final plateau (fibril load).
-
-
Causality Behind Choices: Comparing the aggregation curves in the presence and absence of vesicles directly demonstrates whether the membrane surface catalyzes fibrillization, a key aspect of the Aβ(1-42) mechanism. [3]
Conclusion and Future Directions
The mechanisms of membrane disruption by Aβ(1-42) and Aβ(31-35) are fundamentally different, providing crucial insights into the multifaceted nature of amyloid toxicity.
-
Aβ(1-42) acts as a direct, physical disruptor, forming oligomeric pores that deregulate ion flow and leveraging fibril growth to fragment the membrane. Its toxicity is heavily influenced by membrane composition, particularly raft-like domains.
-
Aβ(31-35) functions more as a molecular trigger. Its interaction with the membrane, modulated by the redox state of Met-35, initiates an apoptotic cascade.
This comparison underscores that a "one-size-fits-all" therapeutic approach to blocking Aβ toxicity may be insufficient. Strategies targeting Aβ(1-42) might focus on stabilizing membranes or blocking channel formation, while interventions against fragments like Aβ(31-35) could involve antioxidant approaches or inhibition of downstream caspase signaling. Understanding these distinct pathways is essential for the rational design of targeted therapeutics for Alzheimer's disease.
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A Comparative Guide to the Reproducibility of LTP Inhibition by β-Amyloid (31-35)
Introduction: The Challenge of Reproducibility in Aβ Research
Long-Term Potentiation (LTP), the persistent strengthening of synapses following high-frequency stimulation, stands as a primary cellular correlate for learning and memory.[1] Its disruption by β-Amyloid (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease (AD), is a cornerstone of the amyloid cascade hypothesis.[2][3] While full-length Aβ (1-42) and the fragment Aβ (25-35) are subjects of extensive study, the shorter C-terminal fragment, Aβ (31-35), has also been identified as a potentially potent neurotoxic agent.[4][5]
However, a critical challenge plagues the field: the reproducibility of these findings. The seemingly straightforward experiment of applying an Aβ fragment and measuring its effect on LTP is fraught with hidden variables. This guide provides an in-depth analysis of the reported inhibitory effects of Aβ (31-35) on LTP, dissects the critical factors that influence experimental outcomes, and proposes a standardized framework to enhance reproducibility across studies.
Comparative Analysis: Is Aβ (31-35)-Induced LTP Inhibition a Consistent Finding?
Several studies provide a compelling case that Aβ (31-35) is a potent inhibitor of hippocampal LTP. Research conducted in vivo in the rat hippocampal CA1 region demonstrated that Aβ (31-35) significantly suppressed LTP induced by high-frequency stimulation (HFS) with a potency similar to the more widely studied Aβ (25-35) fragment.[4] This inhibitory effect was observed to be both dose- and time-dependent.[4] Similar suppressive actions have been reported in in vitro hippocampal slice preparations.[6]
Despite this concordance on the primary outcome, a deeper look into the underlying mechanisms reveals significant divergences and potential sources of variability.
Key Mechanistic Debates and Their Impact on Experimental Design:
-
NMDA Receptor-Dependence: A pivotal point of contention is the role of the N-Methyl-D-Aspartate (NMDA) receptor. Classically, CA1 LTP induction is NMDA receptor-dependent. However, one study found that the suppression of LTP by Aβ (31-35) was NMDA receptor-independent .[6][7] This suggests that the peptide may not interfere with the initial calcium influx through NMDA receptors but rather acts on downstream signaling cascades or parallel pathways necessary for LTP expression. This finding has profound implications, as the choice of LTP induction protocol (which can vary in its reliance on NMDA receptor activation) could dramatically alter the observed effect of the peptide.
-
Involvement of L-type Calcium Channels: Evidence suggests that L-type voltage-dependent calcium channels (VDCCs) may be a primary pathway for Aβ (31-35)'s action.[4] An in vivo study showed that co-application of the L-type channel blocker verapamil with Aβ (31-35) produced a similar level of LTP suppression as either agent alone, implying they act on a common pathway.[4] This contrasts with studies on the Aβ (25-35) fragment where verapamil was found to reverse the peptide-induced LTP depression, suggesting a more complex interaction.[8] This discrepancy highlights how even closely related Aβ fragments may have distinct mechanisms, and that findings are not always interchangeable.
-
The Critical Role of Peptide State: Perhaps the single most significant factor undermining reproducibility is the aggregation state of the Aβ peptide.[9] The neurotoxicity of Aβ fragments is intrinsically linked to their structure, be it monomers, soluble oligomers, or insoluble fibrils.[10] The redox state of the methionine-35 residue is particularly crucial, as its oxidation can alter aggregation properties and subsequent toxicity.[11][12] Studies often lack rigorous characterization of the peptide preparation, leading to experiments being conducted with poorly defined mixtures of Aβ species, which can produce inconsistent results.
Data Summary: Comparison of Key Studies
| Study | Model System | Aβ (31-35) Concentration | Key Finding on LTP | Proposed Mechanism |
| Yuan, et al. (2006)[4] | Rat Hippocampus (in vivo) | 50 nmol (i.c.v.) | Significant suppression of HFS-induced LTP. | Postsynaptic; Involves L-type Ca²+ channels; Not mediated by presynaptic processes. |
| Ye & Qiao (1999)[6] | Rat Hippocampal Slices (in vitro) | 0.1 µM | Suppression of LTP induction. | NMDA receptor-independent; Involves cholinergic terminals. |
| Misiti, et al. (2005)[12] | PC12 Cells (Toxicity Study) | Not LTP | Induces apoptotic cell death. | Dependent on aggregation state and redox state of Met-35. |
| Zou, et al. (2010)[11] | Rat Cerebellar Granule Cells (Neurodegeneration) | Not LTP | Induces neurodegeneration via caspase-3. | Dependent on redox state of Met-35. |
Standardized Protocol for Assessing Aβ (31-35) Effects on LTP
To address the challenges of reproducibility, we propose the following self-validating protocol. The causality behind each step is explained to ensure experimental integrity.
Part 1: Aβ (31-35) Peptide Preparation and Validation (The Crucial First Step)
-
Rationale: The aggregation state of Aβ is paramount to its biological activity. This protocol aims to generate a consistent preparation of soluble oligomers, which are widely considered the most synaptotoxic species.
-
Procedure:
-
Resuspension: Resuspend synthetic Aβ (31-35) peptide (high purity, >95%) in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM. HFIP dissolves pre-existing aggregates, ensuring a monomeric starting point.
-
Aliquoting & Evaporation: Aliquot the HFIP-peptide solution into low-protein-binding microcentrifuge tubes. Evaporate the HFIP in a fume hood overnight or via a speed vacuum, leaving a thin film of monomeric peptide. Store desiccated at -80°C.
-
Oligomer Preparation: For each experiment, resuspend a fresh aliquot of peptide film in ice-cold, sterile DMSO to 5 mM. Immediately dilute this stock to the final desired concentration (e.g., 1 µM) in ice-cold, sterile artificial cerebrospinal fluid (aCSF).
-
Aggregation/Aging: Incubate the final peptide solution at 4°C for 24 hours. This "aging" process promotes the formation of soluble oligomers.
-
Validation (Optional but Recommended): Characterize the aggregation state of a parallel preparation using non-denaturing Western blot to confirm the presence of low-n oligomers (dimers, trimers, etc.).
-
Part 2: Acute Hippocampal Slice Electrophysiology
-
Rationale: This ex vivo preparation maintains the intrinsic synaptic circuitry of the hippocampus while allowing for precise pharmacological control.[1][13]
-
Procedure:
-
Slice Preparation: Anesthetize an adult rat or mouse according to approved institutional protocols. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution. Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Recovery: Transfer slices to an interface or submerged chamber containing aCSF at 30-32°C, and allow them to recover for at least 1 hour.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 32°C. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable input-output curve, adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes, stimulating at 0.05 Hz.
-
LTP Induction & Peptide Application:
-
Experimental Group: Switch the perfusion to aCSF containing the aged Aβ (31-35) preparation. Perfuse for 20 minutes prior to LTP induction.
-
Control Group: Perfuse with vehicle-containing aCSF for the same duration.
-
Induction: Induce LTP using a standardized theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
-
Post-Induction Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
Visualizing Pathways and Protocols
To clarify the complex interactions and experimental steps, the following diagrams have been generated.
Caption: Proposed signaling pathway for Aβ (31-35) LTP inhibition.
Caption: Standardized workflow for assessing Aβ (31-35) effects on LTP.
Conclusion and Future Directions
The inhibition of LTP by the β-Amyloid fragment (31-35) is a phenomenon supported by multiple studies. However, its reproducibility is contingent on rigorous control over experimental variables. The evidence strongly suggests that the aggregation state of the peptide and the specific signaling pathways interrogated (NMDA-independent vs. L-type Ca²+ channels) are critical determinants of the outcome.
By adopting a standardized protocol, particularly concerning peptide preparation, researchers can significantly enhance the reliability and comparability of their findings. Future investigations should focus on definitively elucidating the NMDA-independent mechanism, exploring the interaction with the cholinergic system, and characterizing how the specific profile of Aβ (31-35) oligomers (e.g., dimers vs. trimers) differentially impacts synaptic plasticity. Such efforts will be invaluable for both fundamental neuroscience and the development of targeted therapeutics for Alzheimer's disease.
References
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Yuan, L., Chen, F., & Wang, Y. (2006). Amyloid Beta-Protein Fragment 31-35 Suppresses Long-Term Potentiation in Hippocampal CA1 Region of Rats in Vivo. Synapse, 60(4), 307-13. [Link]
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Ye, C., & Qiao, J. (1999). Suppressive action produced by beta-amyloid peptide fragment 31-35 on long-term potentiation in rat hippocampus is N-methyl-D-aspartate receptor-independent: it's offset by (-)huperzine A. Neuroscience Letters, 275(3), 187-190. [Link]
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Zou, K., et al. (2010). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. ResearchGate. [Link]
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Misiti, F., et al. (2005). Ab(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International, 46(7), 525-533. [Link]
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Kim, J. H., et al. (2001). Use-Dependent Effects of Amyloidogenic Fragments of β-Amyloid Precursor Protein on Synaptic Plasticity in Rat Hippocampus In Vivo. Journal of Neuroscience, 21(4), 1327-1333. [Link]
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Safety Operating Guide
Operational Guide: Proper Handling and Disposal of β-Amyloid (31-35)
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of beta-Amyloid (31-35) (Aβ 31-35). As a synthetic peptide fragment with known cytotoxic properties, adherence to rigorous safety and disposal procedures is paramount to ensure personnel safety and environmental compliance.[1] This document is intended for researchers, scientists, and drug development professionals actively working with this and similar amyloid peptides.
The Precautionary Principle: Understanding the Risk
While many synthetic peptides are not formally classified as hazardous substances under global regulations, their biological activity necessitates a cautious approach.[2][3][4] The toxicological properties of many research peptides, including Aβ (31-35), have not been exhaustively investigated.[2] However, Aβ (31-35) is known to be cytotoxic, and therefore, all waste generated from its use should be treated as potentially hazardous biological material.[1] The procedures outlined below are designed to mitigate risks associated with handling and disposal, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Personnel Protection
A foundational aspect of safe laboratory practice is the consistent use of appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure during handling and disposal.[5]
2.1. Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile). | Prevents dermal contact. Change immediately if contaminated.[5] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes of peptide solutions.[5][6] |
| Lab Coat | Standard laboratory coat or protective gown. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when handling lyophilized powder outside of a fume hood or biosafety cabinet to prevent inhalation of easily aerosolized particles.[5][6] |
Waste Management Workflow
The cornerstone of proper disposal is meticulous waste segregation. Under no circumstances should Aβ (31-35) waste, solid or liquid, be disposed of in regular trash or poured down a public drain.[5] All waste must be collected in designated, clearly labeled hazardous waste containers.[5]
3.1. Visual Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for segregating and disposing of Aβ (31-35) waste streams.
Caption: Disposal workflow for β-Amyloid (31-35) waste.
Step-by-Step Disposal Protocols
4.1. Solid Waste Disposal This category includes unused lyophilized powder, contaminated vials, pipette tips, gloves, and other disposable labware.
-
Collection: Place all solid waste items into a designated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and list "beta-Amyloid (31-35)" as a constituent.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Coordinate with your institution's Environmental Health & Safety (EH&S) department for scheduled waste pickup.[5]
4.2. Liquid Waste Disposal This category includes aqueous solutions, organic solvents (like DMSO or HFIP used for reconstitution), and media from cell culture experiments containing Aβ (31-35).[7][8]
-
Segregation: Use separate, compatible hazardous liquid waste containers for aqueous and organic waste streams. Never mix incompatible waste types.
-
Chemical Inactivation (Recommended): To enhance safety, chemical inactivation of the peptide in aqueous waste is recommended before collection. This step reduces the biological activity of the peptide.
-
Protocol: Slowly add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to the aqueous waste to achieve a final concentration of 1M NaOH. Allow the solution to sit for at least one hour in a fume hood before sealing the container. This method is effective for decontaminating amyloid beta fibrils and can be adapted for waste inactivation.[9]
-
-
Collection: Carefully pour the liquid waste (inactivated, if applicable) into the appropriate, labeled hazardous liquid waste container.
-
Labeling: Clearly label the container with "Hazardous Chemical Waste" and list all chemical constituents, including "beta-Amyloid (31-35)" and any solvents or inactivating agents.
-
Disposal: Store the sealed container in secondary containment and coordinate with your institutional EH&S for pickup.[5]
Decontamination and Spill Response
Accidental spills must be handled promptly and safely to prevent exposure and contamination.
5.1. Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.1.
-
Containment: For liquid spills, cover with an absorbent material. For solid powder spills, gently cover with damp paper towels to avoid raising dust.
-
Decontamination: Working from the outside of the spill inward, apply a 10% bleach solution or 1M NaOH to the contaminated area.[9] Allow a contact time of at least 15-20 minutes.
-
Cleanup: Absorb the decontaminated spill material and place it in a sealed container for disposal as solid hazardous waste.[2]
-
Final Rinse: Thoroughly wipe the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated cleaning materials and PPE as solid hazardous waste.
Institutional Compliance: The Final Checkpoint
All laboratory waste disposal is governed by strict local, state, and federal regulations.[5] The procedures in this guide provide a framework for safe handling, but they must be executed in accordance with your institution's specific protocols.
Always consult and coordinate with your institution's Environmental Health & Safety (EH&S) department. They are the final authority on waste container types, labeling requirements, and pickup schedules, ensuring full compliance and safety.[5]
References
-
SAFETY DATA SHEET. Fisher Scientific.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025-11-21).
-
Safety Data Sheet (SDS). Cell Signaling Technology. (2025-12-02).
-
Synthetic Peptides Safety Information. Abcepta.
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β-Amyloid (31-35) | β-Amyloid Peptide Fragment. MedchemExpress.com.
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Handling Instructions | Amyloid Beta Proteins. StressMarq Biosciences Inc.
-
Safety Data Sheet. Cayman Chemical. (2025-08-08).
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Care and Handling of Amyloid Peptides. Bachem. (2021-06-23).
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. U.S.
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Oxidative inactivation of amyloid beta-degrading proteases by cholesterol-enhanced mitochondrial stress. PubMed.
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Waste management in the brain may shed light on dementia. Yale News. (2022-03-07).
- Boosting brain’s waste removal system improves memory in old mice. WashU Medicine. (2025-03-21).
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Treating Alzheimer's Disease by Inactivating Bioactive Amyloid Beta Peptide. PubMed.
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Storage and Handling Synthetic Peptides. Sigma-Aldrich.
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The Amyloid-β Pathway in Alzheimer's Disease. PMC - NIH.
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Handling difficult peptides - how to purify beta amyloid peptides. Biotage. (2023-02-02).
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Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS Medicinal Chemistry Letters. (2022-10-10).
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Waste Management in the Brain May Shed Light on Dementia. Neuroscience News. (2022-03-08).
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Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
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- MRI Uncovers Brain's Hidden Waste-Removal System, Paving the Way for Alzheimer's Prevention. SciTechDaily. (2024-11-02).
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-
Amyloid beta. Wikipedia.
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Mechanisms of Amyloid-β Peptide Clearance: Potential Therapeutic Targets for Alzheimer's Disease. PubMed Central.
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Switching On/Off Amyloid Plaque Formation in Transgenic Animal Models of Alzheimer's Disease. MDPI.
- Brain's Immune Cells May Hold the Key to Alzheimer's Treatment. Northwestern Medicine. (2025-03-06).
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Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au.
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SDS Catalog beta-amyloid peptide (EN). Eurogentec.
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Advances in Amyloid-β Clearance in the Brain and Periphery: Implications for Neurodegenerative Diseases. Experimental Neurobiology. (2023-08-31).
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A Senior Scientist's Guide to Personal Protective Equipment for Handling beta-Amyloid (31-35)
In the intricate landscape of neurodegenerative disease research, your work with beta-Amyloid (31-35) is a critical step toward understanding the mechanisms of Alzheimer's disease. While this peptide fragment is an invaluable tool, its inherent biological activity necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling of beta-Amyloid (31-35), emphasizing the rationale behind each procedural step to ensure both your safety and the integrity of your research.
Understanding the Inherent Risks of beta-Amyloid (31-35)
Beta-Amyloid (31-35) is a neurotoxic fragment of the larger amyloid-beta peptide.[1][2][3] Studies have shown that it can induce apoptosis (cell death) in neuronal cells.[1][4] The primary routes of occupational exposure are inhalation of the lyophilized powder, and skin or eye contact with reconstituted solutions. While Safety Data Sheets (SDS) for similar amyloid peptides may not classify them as hazardous under the Globally Harmonized System (GHS), the neurotoxic potential of this specific fragment warrants a cautious approach.[5][6][7][8] Therefore, robust safety protocols are essential to minimize any potential for exposure.
Core Directive: Your Personal Protective Equipment (PPE)
The selection and proper use of PPE is the cornerstone of safe laboratory practice when handling beta-Amyloid (31-35). The following table outlines the essential PPE and the reasoning for its use.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Serves as the primary barrier against accidental skin contact.[9] Nitrile gloves are a common and effective choice for handling biological and chemical materials in a laboratory setting.[10] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of reconstituted peptide solutions, which could lead to absorption through the mucous membranes of the eyes.[9] |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[9][11] |
| Respiratory Protection | N95 respirator or use of a fume hood/biosafety cabinet | Recommended when handling the lyophilized powder, as it can be easily aerosolized.[9] Working within a ventilated enclosure is a primary engineering control to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure risk and ensuring the reproducibility of your experiments.
Receiving and Storage
-
Inspect: Upon arrival, visually inspect the vial for any damage or breach of the seal.
-
Store: Store the lyophilized peptide at -20°C or as recommended by the supplier to ensure its stability.[12]
-
Label: Ensure all vials are clearly labeled with the peptide name, concentration (after reconstitution), and the date.
Reconstitution and Handling
This phase presents the highest risk of exposure. All manipulations involving the lyophilized powder or concentrated solutions should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet.
Step-by-Step Reconstitution Protocol:
-
Preparation: Don all required PPE.[9] Prepare a clean and disinfected workspace within the ventilated enclosure.
-
Equilibration: Allow the vial of lyophilized beta-Amyloid (31-35) to reach room temperature before opening. This prevents condensation from forming inside the vial, which could affect the peptide's concentration and stability.
-
Solubilization: Slowly add the appropriate solvent (e.g., sterile water or buffer) as recommended by the supplier.[12] Avoid vigorous shaking, which can cause the peptide to aggregate and create aerosols.
-
Mixing: Gently pipette the solution up and down or vortex at a low speed to ensure the peptide is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes.
-
Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C.
Visualizing the Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling and preparation of beta-Amyloid (31-35).
Spill and Disposal Management
Spill Response
In the event of a spill, it is important to have a clear and practiced response plan.
-
Alert: Notify colleagues in the immediate area.
-
Contain: For small liquid spills, cover with absorbent material. For powder spills, gently cover with a damp paper towel to prevent it from becoming airborne.
-
Decontaminate: Clean the area with a 10% bleach solution or 1M NaOH.[13] Some studies on related amyloid proteins suggest that alkaline cleaners or hydrogen peroxide solutions can also be effective.[14][15]
-
Dispose: All contaminated materials should be disposed of as hazardous chemical waste according to your institution's guidelines.[16]
Waste Disposal
Proper disposal is the final and critical step in the safe handling lifecycle of beta-Amyloid (31-35).
-
Solid Waste: All contaminated items, including gloves, pipette tips, and vials, must be collected in a designated hazardous waste container.[16]
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a clearly labeled, sealed container for hazardous waste disposal.[17]
-
Compliance: Always adhere to your institution's and local regulations for hazardous waste disposal.
The Foundation of a Safe Laboratory Culture
The protocols detailed in this guide are designed to be a self-validating system for safety. By understanding the "why" behind each recommendation, you are empowered to make informed decisions that protect you, your colleagues, and the integrity of your research. A strong safety culture is built on the principles of containment, protection, and proper disposal.
References
- Clementi, M. E., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals. FEBS Letters, 579(13), 2913-2918.
- [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. Zhonghua Yi Xue Za Zhi, 89(40), 2841-2845.
- Thomzig, A., et al. (2014). Decontamination of medical devices from pathological amyloid-β-, tau- and α-synuclein aggregates.
- Thomzig, A., et al. (2014).
- Misiti, F., et al. (2006). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue.
- Hou, L., et al. (2006). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. Journal of Neurochemistry, 98(2), 435-445.
-
GenScript. (2023, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
- Cheng, L., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus, 27(2), 122-133.
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Peptide Sciences. (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from [Link]
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Bio-Vera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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Eurogentec. (2019, September 5). Safety Data Sheet Catalog Amyloid peptides. Retrieved from [Link]
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Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
- Thomzig, A., et al. (2014). Decontamination of medical devices from pathological amyloid-β-, tau- and α-synuclein aggregates.
- Nicola, L. (2024, November 27). How to GET RID of Amyloid Beta BEFORE It Forms Plaques. YouTube.
-
Wikipedia. (n.d.). Prion. Retrieved from [Link]
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Environmental Health & Safety, University of Nevada, Reno. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
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Auburn University Business and Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
